Eflornithine
Description
This compound is an irreversible ornithine decarboxylase inhibitor originally developed as a treatment for human African trypanosomiasis. Further research has also implicated ornithine decarboxylase in other conditions like facial hirsutism and cancer, especially when ornithine decarboxylase is highly upregulated in tumor cells. Additionally, ornithine decarboxylase is activated by c-myc or interacts with ras, both very well-known oncogenes, thus increasing the interest in targeting ornithine carboxylase as a potential cancer treatment. In 1960 and 2000, the FDA approved this compound under the brand names ORNIDYL and VANIQUA for the treatment of African trypanosomiasis and hirsutism, respectively, but has since been discontinued. Subsequently, on December 14, 2023, the FDA approved this compound again but under the brand name IWILFIN as an oral maintenance therapy to reduce the risk of relapse in adult and pediatric patients with high-risk neuroblastoma who have demonstrated at least a partial response to prior multiagent, multimodality therapy, including anti-GD2 immunotherapy. This approval is based on positive results obtained from a multi-site, single-arm, externally controlled study of children with high-risk neuroblastoma, where a 52% reduction in the risk of relapse and a 68% reduction in the risk of death were observed.
This compound is an Antiprotozoal and Decarboxylase Inhibitor. The mechanism of action of this compound is as a Decarboxylase Inhibitor.
This compound is a difluoromethylated ornithine compound with antineoplastic activity. this compound irreversibly inhibits ornithine decarboxylase, an enzyme required for polyamine biosynthesis, thereby inhibiting the formation and proliferation of tumor cells. Polyamines are involved in nucleosome oligomerization and DNA conformation, creating a chromatin environment that stimulates neoplastic transformation of cells. This agent has been shown to induce apoptosis in leiomyoma cells. (NCI04)
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1990 and has 18 investigational indications.
An inhibitor of ORNITHINE DECARBOXYLASE, the rate limiting enzyme of the polyamine biosynthetic pathway.
Properties
IUPAC Name |
2,5-diamino-2-(difluoromethyl)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12F2N2O2/c7-4(8)6(10,5(11)12)2-1-3-9/h4H,1-3,9-10H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLCYCQAOQCDTCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(F)F)(C(=O)O)N)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12F2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
96020-91-6 (mono-hydrochloride, monohydrate) | |
| Record name | Eflornithine [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070052129 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID3020467 | |
| Record name | Eflornithine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3020467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70052-12-9, 68278-23-9 | |
| Record name | Eflornithine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=70052-12-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Eflornithine [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070052129 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Eflornithine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06243 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | DFMO HCl | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=337250 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Eflornithine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3020467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | EFLORNITHINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZQN1G5V6SR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Eflornithine | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7923 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
Eflornithine: An In-depth Technical Guide to its Function as an Irreversible Ornithine Decarboxylase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Eflornithine (B1671129), also known as α-difluoromethylornithine (DFMO), is a highly specific, mechanism-based irreversible inhibitor of ornithine decarboxylase (ODC), the rate-limiting enzyme in the biosynthesis of polyamines. Polyamines are essential for cell proliferation and differentiation, making ODC a critical target for therapeutic intervention in diseases characterized by rapid cell growth, such as certain cancers and parasitic infections. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols for assessing its activity, and key signaling pathways.
Introduction
This compound was initially developed as an anti-cancer agent but found its primary applications in the treatment of West African trypanosomiasis (sleeping sickness), caused by Trypanosoma brucei gambiense, and as a topical treatment for facial hirsutism in women.[1][2] More recently, it has been approved to reduce the risk of relapse in patients with high-risk neuroblastoma.[3][4] Its therapeutic efficacy stems from its ability to selectively and irreversibly inactivate ornithine decarboxylase, thereby depleting cellular polyamine levels and inhibiting cell growth.[2]
Mechanism of Action
This compound is a classic example of a "suicide inhibitor" or mechanism-based inactivator.[5] It is structurally similar to ornithine, the natural substrate for ODC.
-
Enzyme Recognition and Binding: this compound enters the active site of ODC and serves as a substrate.
-
Catalytic Activation: The pyridoxal (B1214274) 5'-phosphate (PLP) cofactor in the ODC active site catalyzes the decarboxylation of this compound.
-
Formation of a Reactive Intermediate: This enzymatic reaction transforms this compound into a highly reactive electrophilic intermediate.
-
Covalent Modification: The reactive intermediate then forms a covalent bond with a nucleophilic residue, typically a cysteine (Cys-360 in mammalian ODC), in the active site of the enzyme.[1]
-
Irreversible Inactivation: This covalent modification permanently inactivates the ODC enzyme, preventing it from processing its natural substrate, ornithine.
Quantitative Inhibitory Data
The potency of this compound as an ODC inhibitor has been quantified across various species and for its different enantiomers. The L-enantiomer generally exhibits higher affinity for the enzyme.
| Target Enzyme | Inhibitor | Parameter | Value | Reference |
| Human Ornithine Decarboxylase | D/L-Eflornithine (racemic) | K D | 2.2 ± 0.4 µM | [6] |
| K inact | 0.15 ± 0.03 min -1 | [6] | ||
| Human Ornithine Decarboxylase | L-Eflornithine | K D | 1.3 ± 0.3 µM | [4][6] |
| K inact | 0.15 ± 0.03 min -1 | [4][6] | ||
| Human Ornithine Decarboxylase | D-Eflornithine | K D | 28.3 ± 3.4 µM | [6] |
| K inact | 0.25 ± 0.03 min -1 | [6] | ||
| IC 50 | ~7.5 µM | [6] | ||
| Trypanosoma brucei gambiense ODC | Racemic this compound | IC 50 | 9.1 µM | [7] |
| Trypanosoma brucei gambiense ODC | L-Eflornithine | IC 50 | 5.5 µM | [7] |
| Trypanosoma brucei gambiense ODC | D-Eflornithine | IC 50 | 50 µM | [7] |
| Rat L6 Cells | This compound | IC 50 | 12 µg/mL | [8] |
| Leishmania donovani | DL-Eflornithine | EC 50 | ~30 µM | [9] |
Signaling Pathways and Logical Relationships
Polyamine Biosynthesis Pathway
The following diagram illustrates the central role of ornithine decarboxylase in the polyamine biosynthesis pathway and the point of inhibition by this compound.
This compound's Mechanism-Based Inactivation Workflow
This diagram outlines the logical steps involved in the irreversible inhibition of ODC by this compound.
Experimental Protocols
Ornithine Decarboxylase Activity Assay (Radiolabeled)
This assay measures the activity of ODC by quantifying the release of 14CO2 from L-[1-14C]-ornithine.
Materials:
-
L-[1-14C]-ornithine
-
Purified ODC enzyme or cell/tissue lysate
-
Assay buffer: 25 mM Tris-HCl (pH 7.5), 0.1 mM EDTA, 2.5 mM DTT, 50 µM pyridoxal-5-phosphate
-
L-ornithine (unlabeled)
-
This compound or other inhibitors
-
Scintillation vials with a center well insert containing a filter paper wick
-
2 M NaOH or hyamine hydroxide (B78521) for trapping 14CO2
-
5 M H2SO4 or 10% trichloroacetic acid (TCA) to stop the reaction
-
Scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Enzyme Preparation: Prepare dilutions of purified ODC or cell/tissue lysates in assay buffer.
-
Inhibitor Incubation (for inhibition studies): Pre-incubate the enzyme preparation with varying concentrations of this compound for a specified time (e.g., 30 minutes) at room temperature.
-
Reaction Setup: In a scintillation vial, prepare the reaction mixture containing assay buffer, unlabeled L-ornithine, and the enzyme preparation (with or without inhibitor).
-
Initiate Reaction: Add L-[1-14C]-ornithine to the reaction mixture to start the reaction. Immediately seal the vial with the cap containing the NaOH-saturated filter paper wick.
-
Incubation: Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop Reaction: Stop the reaction by injecting H2SO4 or TCA into the reaction mixture, taking care not to touch the center well.
-
CO2 Trapping: Continue incubation for an additional 30-60 minutes to ensure complete trapping of the released 14CO2 by the filter paper.
-
Scintillation Counting: Carefully remove the center well and place it in a new scintillation vial containing scintillation cocktail. Measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the amount of 14CO2 released and express ODC activity as pmol of CO2 released per minute per mg of protein. For inhibition studies, calculate the IC50 value.
Measurement of Intracellular Polyamine Levels by HPLC
This protocol describes the quantification of intracellular polyamines (putrescine, spermidine, and spermine) using high-performance liquid chromatography (HPLC) with pre-column derivatization.[10][11]
Materials:
-
Cell or tissue samples
-
Perchloric acid (PCA) or Trichloroacetic acid (TCA) for cell lysis and protein precipitation
-
Dansyl chloride or benzoyl chloride for derivatization
-
HPLC system with a C18 reverse-phase column and a fluorescence or UV detector
-
Polyamine standards (putrescine, spermidine, spermine)
Procedure:
-
Sample Preparation:
-
Harvest cells by centrifugation and wash with ice-cold PBS.
-
Lyse the cells by adding a known volume of cold PCA or TCA.
-
Homogenize tissue samples in cold PCA or TCA.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C to pellet the precipitated protein.
-
Collect the supernatant containing the polyamines.
-
-
Derivatization:
-
Mix a known volume of the supernatant with the derivatizing agent (e.g., dansyl chloride in acetone) and a buffer to maintain alkaline pH.
-
Incubate the mixture in the dark at a specific temperature (e.g., 60°C for dansylation) for a defined time.
-
Stop the reaction by adding a quenching agent (e.g., proline or ammonia).
-
-
Extraction:
-
Extract the derivatized polyamines into an organic solvent (e.g., toluene (B28343) or ethyl acetate).
-
Evaporate the organic solvent to dryness under a stream of nitrogen.
-
Reconstitute the dried residue in the HPLC mobile phase.
-
-
HPLC Analysis:
-
Inject the reconstituted sample into the HPLC system.
-
Separate the derivatized polyamines on a C18 column using a gradient of an appropriate mobile phase (e.g., acetonitrile and water or buffer).
-
Detect the separated polyamines using a fluorescence detector (for dansylated derivatives) or a UV detector (for benzoylated derivatives).
-
-
Quantification:
-
Generate a standard curve using known concentrations of derivatized polyamine standards.
-
Quantify the polyamine levels in the samples by comparing their peak areas to the standard curve.
-
Normalize the results to the cell number or protein concentration of the initial sample.
-
Western Blot Analysis of ODC Protein Levels
This protocol allows for the semi-quantitative determination of ODC protein expression in cell or tissue lysates.[5][12]
Materials:
-
Cell or tissue lysates
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA or Bradford protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and electro-transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against ODC
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Protein Extraction and Quantification:
-
Lyse cells or tissues in lysis buffer on ice.
-
Centrifuge to remove cellular debris.
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
-
SDS-PAGE:
-
Denature protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
Run the gel to separate proteins by size.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using an electro-transfer system.
-
-
Blocking:
-
Block the membrane with blocking buffer for at least 1 hour at room temperature to prevent non-specific antibody binding.
-
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody against ODC (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane several times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane extensively with TBST.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate.
-
Capture the signal using an imaging system (e.g., CCD camera or X-ray film).
-
-
Analysis:
-
Quantify the band intensity using densitometry software.
-
Normalize the ODC signal to a loading control protein (e.g., β-actin or GAPDH).
-
Conclusion
This compound remains a cornerstone in the study of polyamine metabolism and a clinically significant therapeutic agent. Its well-defined mechanism as an irreversible inhibitor of ornithine decarboxylase provides a clear rationale for its use in diseases characterized by excessive cell proliferation. The quantitative data and experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals working to further understand the role of ODC and polyamines in health and disease, and to develop novel therapeutic strategies targeting this critical pathway.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Alpha-Difluoromethylornithine, an Irreversible Inhibitor of Polyamine Biosynthesis, as a Therapeutic Strategy against Hyperproliferative and Infectious Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Western blot protocol | Abcam [abcam.com]
- 6. HPLC measurement of total polyamines [bio-protocol.org]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Alpha-difluoromethylornithine resistance in Leishmania donovani is associated with increased ornithine decarboxylase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Analysis of polyamines in biological samples by HPLC involving pre-column derivatization with o-phthalaldehyde and N-acetyl-L-cysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. DMSO-tolerant ornithine decarboxylase (ODC) tandem assay optimised for high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
Eflornithine's Role in Polyamine Synthesis Inhibition: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Eflornithine (B1671129), also known as α-difluoromethylornithine (DFMO), is a potent and irreversible inhibitor of ornithine decarboxylase (ODC), the rate-limiting enzyme in the biosynthesis of polyamines. Polyamines, including putrescine, spermidine (B129725), and spermine (B22157), are ubiquitous polycationic molecules essential for cell proliferation, differentiation, and neoplastic transformation. By inhibiting ODC, this compound effectively depletes intracellular polyamine pools, leading to a cytostatic effect on rapidly dividing cells. This mechanism of action underpins its therapeutic applications in the treatment of West African trypanosomiasis (Trypanosoma brucei gambiense), facial hirsutism, and as an adjunct therapy for high-risk neuroblastoma. This guide provides a comprehensive overview of this compound's mechanism of action, summarizes key quantitative data from clinical and preclinical studies, details relevant experimental protocols, and visualizes the associated biochemical pathways.
Introduction
Polyamines are crucial for a multitude of cellular processes, and their dysregulation is frequently associated with proliferative diseases such as cancer.[1] The polyamine synthesis pathway is therefore an attractive target for therapeutic intervention. This compound was initially developed as an anti-cancer agent but found its first major application in the treatment of African sleeping sickness.[2][3] Its ability to arrest cell growth by inhibiting polyamine synthesis has since been harnessed for other conditions characterized by rapid cell proliferation.[2][4] This document serves as a technical resource for professionals in the fields of biomedical research and drug development, offering a detailed examination of this compound's role as a polyamine synthesis inhibitor.
Mechanism of Action
This compound acts as a "suicide inhibitor" of ornithine decarboxylase (ODC).[5][6] Structurally similar to ornithine, the natural substrate for ODC, this compound binds to the enzyme's active site.[2] The catalytic action of ODC on this compound leads to the formation of a reactive intermediate that covalently bonds with a cysteine residue in the active site, resulting in irreversible inactivation of the enzyme.[6] This prevents the conversion of ornithine to putrescine, the first and rate-limiting step in polyamine biosynthesis.[2][5] The subsequent depletion of putrescine and, consequently, spermidine and spermine, disrupts cellular processes that are dependent on these polyamines, such as DNA replication, RNA translation, and cell cycle progression, ultimately leading to a cytostatic effect.[7][8]
Polyamine Synthesis Pathway and this compound's Point of Intervention
The biosynthesis of polyamines is a tightly regulated process. The pathway begins with the decarboxylation of ornithine to putrescine by ODC. Putrescine is then converted to spermidine by spermidine synthase, and spermidine is further converted to spermine by spermine synthase.[5][9] this compound specifically targets the initial, rate-limiting step catalyzed by ODC.
Signaling Pathways Modulated by this compound
The depletion of polyamines by this compound has downstream effects on various signaling pathways, particularly in cancer cells. In neuroblastoma, for instance, ODC is a transcriptional target of the MYCN oncogene.[5] High levels of polyamines in MYCN-amplified cells promote the expression of LIN28, which in turn suppresses the tumor-suppressing Let-7 microRNA family.[5] By reducing polyamine levels, this compound can help restore the balance of the LIN28/Let-7 axis, thereby inhibiting tumor growth.[5][10]
Quantitative Data Summary
The efficacy of this compound has been quantified in various clinical and preclinical settings. The following tables summarize key findings.
Table 1: Efficacy of this compound in Facial Hirsutism
| Study Parameter | This compound Group | Placebo Group | Citation |
| At least some improvement (24 weeks) | 58% | 34% | [11][12] |
| Successful treatment (marked improvement, 24 weeks) | 32% | 8% | [12] |
| Reduction in hair regrowth (6 months) | 17% | - | [13][14] |
| Decrease in hair density (Month 2) | -16.5 hairs/cm² | - | [15][16] |
| Decrease in cumulative hair length (Month 2) | -10.054 mm | - | [15] |
Table 2: Efficacy of this compound in African Trypanosomiasis (Second Stage, T.b. gambiense)
| Treatment Regimen | Cure Rate | Citation |
| This compound monotherapy (14 days) | ~90% | [17] |
| Nifurtimox-Eflornithine Combination Therapy (NECT) | 97% | [18] |
| Fexinidazole (vs. NECT) | 91% | [19] |
Table 3: Efficacy of this compound in Neuroblastoma
| Study Parameter | Outcome | Citation |
| Reduction in risk of relapse (High-Risk Neuroblastoma) | 52% | [20] |
| Reduction in risk of death (High-Risk Neuroblastoma) | 68% | [20] |
Table 4: Pharmacokinetic Properties of Topical this compound (13.9% Cream)
| Parameter | Value | Citation |
| Percutaneous absorption | < 1% | [12] |
| Peak plasma concentration (single dose) | 4.96 ng/mL | [21] |
| Peak plasma concentration (steady state) | 10.44 ng/mL | [21] |
| Plasma elimination half-life | 8-11 hours | [21] |
Experimental Protocols
Ornithine Decarboxylase (ODC) Activity Assay (Radiolabeling Method)
This protocol is a common method for determining ODC activity by measuring the release of 14CO2 from [14C]carboxyl-labeled L-ornithine.[22][23][24]
Materials:
-
Enzyme sample (cell or tissue homogenate)
-
Assay buffer: 25 mM Tris-HCl (pH 7.5), 0.1 mM EDTA, 2.5 mM DTT
-
Substrate mix: 100 µM L-ornithine, 50 µM pyridoxal-5-phosphate, 0.1 µCi [1-14C] L-ornithine
-
Stopping solution: 5 M Sulfuric acid
-
CO2 trapping solution: 0.1 M NaOH or hyamine hydroxide
-
Scintillation vials and fluid
-
Filter paper
Procedure:
-
Prepare cell or tissue homogenates in assay buffer on ice.
-
Incubate the enzyme sample with varying concentrations of this compound (or other inhibitors) for 30 minutes at room temperature.
-
Place a piece of filter paper saturated with CO2 trapping solution in a suspended center well within a sealed reaction vial.
-
Initiate the enzymatic reaction by adding the substrate mix to the enzyme sample.
-
Incubate the reaction vials at 37°C with shaking for 30-60 minutes.
-
Stop the reaction by injecting the stopping solution into the reaction mixture, avoiding contact with the filter paper.
-
Continue incubation for an additional 30 minutes to ensure complete trapping of the released 14CO2.
-
Remove the filter paper and place it in a scintillation vial with scintillation fluid.
-
Measure the radioactivity (disintegrations per minute, DPM) using a liquid scintillation counter.
-
Calculate ODC activity, typically expressed as nmol of CO2 released per minute per mg of protein.
Cell Proliferation Assay
The effect of this compound on cell proliferation can be assessed using various standard methods, such as the MTT or MTS assay, or by direct cell counting.
Materials:
-
Cell line of interest (e.g., neuroblastoma cell lines)
-
Complete cell culture medium
-
This compound stock solution
-
96-well plates
-
MTT or MTS reagent
-
Solubilization solution (for MTT)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound. Include untreated control wells.
-
To demonstrate specificity, include wells treated with this compound in combination with exogenous polyamines (e.g., putrescine, spermidine).[25]
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add MTT or MTS reagent to each well and incubate according to the manufacturer's instructions.
-
If using MTT, add the solubilization solution.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration of this compound that inhibits cell growth by 50%) can be determined from the dose-response curve.
Conclusion
This compound's targeted and irreversible inhibition of ornithine decarboxylase provides a clear and effective mechanism for depleting cellular polyamines. This has proven to be a valuable therapeutic strategy for conditions characterized by rapid cell proliferation. The quantitative data from numerous studies underscore its efficacy in diverse applications, from dermatology to oncology and infectious disease. The experimental protocols detailed herein offer standardized methods for further investigation into the effects of this compound and the broader field of polyamine metabolism. As our understanding of the intricate roles of polyamines in cellular signaling continues to grow, the principles established by the study of this compound will undoubtedly continue to inform the development of novel targeted therapies.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. The mechanism of action of this compound - The Science Snail [sciencesnail.com]
- 3. mdpi.com [mdpi.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. This compound for treatment of high-risk neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. ascopubs.org [ascopubs.org]
- 8. ascopubs.org [ascopubs.org]
- 9. researchgate.net [researchgate.net]
- 10. oncologynewscentral.com [oncologynewscentral.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Topical this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. digitalcommons.pcom.edu [digitalcommons.pcom.edu]
- 14. oanahealth.com [oanahealth.com]
- 15. A 4-month, open-label study evaluating the efficacy of this compound 11.5% cream in the treatment of unwanted facial hair in women using TrichoScan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Treatment options for second-stage gambiense human African trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. jwatch.org [jwatch.org]
- 19. emedicine.medscape.com [emedicine.medscape.com]
- 20. go.drugbank.com [go.drugbank.com]
- 21. researchgate.net [researchgate.net]
- 22. Frontiers | Analytical assays to evaluate enzymatic activity and screening of inhibitors for ornithine decarboxylase [frontiersin.org]
- 23. Design, Synthesis, and Biological Activity of Novel Ornithine Decarboxylase (ODC) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 24. pubs.acs.org [pubs.acs.org]
- 25. DFMO/eflornithine inhibits migration and invasion downstream of MYCN and involves p27Kip1 activity in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
The Structural Basis of Eflornithine's Irreversible Inhibition of Ornithine Decarboxylase: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Eflornithine (B1671129), also known as α-difluoromethylornithine (DFMO), is a potent, mechanism-based irreversible inhibitor of ornithine decarboxylase (ODC), a critical enzyme in the biosynthesis of polyamines. Polyamines are essential for cell proliferation and differentiation, making ODC a key target for therapeutic intervention in diseases characterized by rapid cell growth, such as certain cancers and parasitic infections like African trypanosomiasis.[1][2][3] This technical guide provides an in-depth analysis of the structural and molecular interactions governing the binding of this compound to ODC. We will explore the catalytic mechanism of ODC, the process of irreversible inactivation by this compound, and the key structural insights revealed by crystallographic studies. Furthermore, this document details the experimental protocols for assays used to quantify this interaction and presents the relevant binding and inhibition data in a structured format.
Introduction: Ornithine Decarboxylase and Polyamine Synthesis
Ornithine decarboxylase (ODC) is a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme that catalyzes the first and rate-limiting step in the biosynthesis of polyamines: the decarboxylation of ornithine to form putrescine.[1][4] Polyamines, including putrescine, spermidine, and spermine, are ubiquitous polycationic molecules crucial for a multitude of cellular processes.[5][6] They interact with negatively charged macromolecules like DNA, RNA, and proteins, thereby playing vital roles in DNA replication, transcription, translation, and cell cycle regulation.[7] Dysregulation of polyamine metabolism and elevated ODC activity are frequently observed in cancer, where they are associated with uncontrolled cell proliferation and tumor growth.[6][8] Consequently, ODC has emerged as a significant target for drug development.[9]
This compound (DFMO) was specifically designed as a "suicide inhibitor" or mechanism-based inactivator of ODC.[3][4] This class of inhibitors are themselves unreactive but are converted into a highly reactive species by the catalytic action of their target enzyme.[1] This "Trojan horse" strategy ensures high specificity and potency, as the inhibitor only becomes activated within the enzyme's active site, leading to irreversible covalent modification and inactivation.[1] this compound is clinically approved for the treatment of West African sleeping sickness, caused by the parasite Trypanosoma brucei gambiense, and is also used topically to treat hirsutism (excessive hair growth).[5][10][11]
The Mechanism of ODC Inhibition by this compound
The inhibitory action of this compound is intrinsically linked to the catalytic mechanism of ODC itself.
Standard ODC Catalytic Mechanism
The decarboxylation of ornithine by ODC proceeds through several steps involving the PLP cofactor, which is covalently bound to an active site lysine (B10760008) residue (Lys69 in mouse ODC) via a Schiff base (internal aldimine).[1][12]
-
Transaldimination: The substrate, ornithine, enters the active site, and its α-amino group displaces the ε-amino group of Lys69, forming a new Schiff base with PLP (external aldimine).[1]
-
Decarboxylation: The PLP cofactor acts as an electron sink, stabilizing the negative charge that develops during the removal of the carboxyl group from ornithine. This results in the release of CO2 and the formation of a quinonoid intermediate.
-
Reprotonation: The intermediate is protonated.
-
Product Release: A final transaldimination reaction releases the product, putrescine, and regenerates the PLP-Lys69 internal Schiff base, readying the enzyme for another catalytic cycle.
This compound's Suicide Inhibition Mechanism
This compound, as a structural analog of ornithine, is recognized by ODC and enters the active site.[1] The initial steps of its processing mimic the natural catalytic pathway.
-
Schiff Base Formation: this compound forms a Schiff base with the PLP cofactor, analogous to ornithine.[1]
-
Enzyme-Catalyzed Activation: The enzyme proceeds with what it "thinks" is a standard decarboxylation. However, the presence of the electron-withdrawing difluoromethyl group at the α-position facilitates this step and leads to the formation of a highly reactive fluorinated conjugated imine intermediate.
-
Covalent Adduct Formation: This reactive intermediate is then attacked by a nucleophilic residue within the active site. Structural and labeling studies have identified Cysteine-360 as the primary site of covalent modification.[12][13] This attack forms a stable, covalent bond between this compound and the enzyme.[10] A minor adduct has also been identified with the catalytic Lysine-69.[12]
-
Irreversible Inactivation: The formation of this covalent adduct permanently blocks the active site, rendering the enzyme catalytically inactive.[1][3] Because a single this compound molecule is sufficient to permanently inactivate an enzyme molecule, this mechanism confers excellent potency.[1]
The pathway illustrating the biosynthesis of polyamines and the inhibitory action of this compound is depicted below.
Caption: Polyamine biosynthesis pathway and mechanism of ODC inhibition by this compound.
Structural Analysis of the ODC-Eflornithine Complex
X-ray crystallography has been instrumental in elucidating the three-dimensional structure of the ODC-eflornithine complex, providing a detailed snapshot of the molecular interactions at the active site.
Studies on ODC from Trypanosoma brucei (TbODC) have been particularly informative. The structure of TbODC in complex with this compound (DFMO) has been determined to a resolution of 2.0 Å.[13] ODC functions as a homodimer, with the active site located at the dimer interface.[13][14] Each monomer consists of an N-terminal β/α-barrel domain and a C-terminal β-barrel domain.[13]
Key findings from the crystal structure of the TbODC-DFMO complex include:[13]
-
Covalent Linkage: The structure confirms the formation of a covalent bond between the this compound molecule and the side chain of Cysteine-360.
-
Schiff Base with PLP: this compound is also observed forming a Schiff base with the PLP cofactor.
-
Active Site Conformation: Upon binding of the inhibitor, the side chain of Cys-360 rotates approximately 145 degrees toward the active site to form the covalent bond, without inducing significant global conformational changes in the enzyme.
-
Key Interactions: The phosphate (B84403) group of the PLP cofactor is anchored by interactions with Arg277 and a glycine-rich loop (residues 235-237). The pyridine (B92270) nitrogen of PLP interacts with Glu274. The δ-amino group of the bound this compound is positioned between Asp361 of one subunit and Asp332 of the other, highlighting the importance of the dimeric interface for catalysis and inhibition.
These structural insights provide a rational basis for the design of new, potentially more potent and selective ODC inhibitors.[13] While cryo-electron microscopy (cryo-EM) is a powerful technique for structural analysis of large protein complexes, X-ray crystallography has so far been the primary method used to obtain high-resolution structures of the ODC-eflornithine complex.[15][16][17]
Quantitative Analysis of this compound Inhibition
The interaction between this compound and ODC has been quantified using various enzyme kinetic and binding assays. The data highlights the potency and irreversible nature of the inhibition.
| Parameter | Value | Organism/System | Comments | Reference |
| IC₅₀ | ~7.5 µM | Human ODC (for D-DFMO) | The D-enantiomer is a more potent inhibitor of L-ornithine decarboxylation than D-ornithine itself. | [18] |
| IC₅₀ | 252 µM | Purified Human ODC | Compared to Allicin (IC₅₀ = 11 nM), DFMO is significantly less potent in this in vitro assay. | [6] |
| K(D) | 28.3 ± 3.4 µM | Human ODC (for D-DFMO) | Inhibitor dissociation constant for the initial enzyme-inhibitor complex. | [18] |
| K(D) | 1.3 ± 0.3 µM | Human ODC (for L-DFMO) | The L-enantiomer shows a ~20-fold higher probability of forming the initial complex compared to the D-enantiomer. | [18] |
| K(inact) | 0.25 ± 0.03 min⁻¹ | Human ODC (for D-DFMO) | Inactivation constant for the irreversible step. | [18] |
| K(inact) | 0.15 ± 0.03 min⁻¹ | Human ODC (for L-DFMO) | The rate of the irreversible inactivation step is similar for both enantiomers. | [18] |
| Plasma Half-life | ~3.3 hours (199 ± 6 min) | Humans | The elimination half-life follows first-order kinetics. | [19] |
| Bioavailability (Oral) | 54-58% | Humans | Estimated from urinary recovery and plasma concentration curves. | [19] |
Table 1: Summary of Quantitative Data for this compound (DFMO) Inhibition of ODC.
Experimental Protocols
ODC Enzyme Activity Assay (Radiolabeling Method)
This is the most widely used method to measure ODC activity and assess inhibition. It quantifies the release of ¹⁴CO₂ from [1-¹⁴C]-L-ornithine.[20]
Materials:
-
Purified ODC enzyme or cell/tissue homogenate
-
Assay Buffer: e.g., 6.25 mM Tris-HCl (pH 7.5), 50 µM PLP, 1.56 mM DTT
-
Substrate: L-ornithine and [1-¹⁴C]-L-ornithine
-
Inhibitor: this compound (or other test compounds) at various concentrations
-
Reaction Stop Solution: e.g., 5 M Sulfuric Acid
-
CO₂ Trapping Agent: Filter paper saturated with NaOH or hyamine hydroxide
-
Scintillation vials and scintillation fluid
-
Liquid Scintillation Counter
Procedure:
-
Pre-incubation with Inhibitor: Incubate the purified ODC enzyme (e.g., 100 ng) with increasing concentrations of this compound for 30 minutes at room temperature.[7]
-
Reaction Setup: Place a filter paper saturated with the CO₂ trapping agent inside a sealed microcentrifuge tube or a scintillation vial with a specialized cap.
-
Initiate Reaction: Add the enzyme-inhibitor mixture to the assay buffer containing L-ornithine and a tracer amount of [1-¹⁴C]-L-ornithine to start the reaction.[21]
-
Incubation: Incubate the reaction mixture at 37°C with shaking for a defined period (e.g., 30 minutes).[21]
-
Stop Reaction: Stop the enzymatic reaction by adding a strong acid (e.g., sulfuric acid). This also facilitates the release of all dissolved ¹⁴CO₂ from the solution.[7][21]
-
Trap CO₂: Continue incubation for another 30 minutes to ensure complete trapping of the released ¹⁴CO₂ by the saturated filter paper.[7]
-
Measure Radioactivity: Transfer the filter paper to a scintillation vial, add scintillation fluid, and measure the disintegrations per minute (DPM) using a liquid scintillation counter.[7]
-
Data Analysis: Calculate the specific ODC activity, typically expressed as nmol CO₂/min/mg protein. For inhibition studies, plot the percentage of remaining ODC activity against the inhibitor concentration to determine the IC₅₀ value.[7]
The workflow for this assay is outlined in the diagram below.
Caption: Experimental workflow for a radiolabeling-based ODC activity and inhibition assay.
X-ray Crystallography of the ODC-Eflornithine Complex
Obtaining a high-resolution crystal structure of the ODC-eflornithine complex involves several critical steps.[22]
Procedure:
-
Protein Expression and Purification:
-
Clone the gene for ODC (e.g., from T. brucei) into an expression vector.[23]
-
Overexpress the recombinant protein in a suitable host system, such as E. coli.[12][23]
-
Purify the expressed ODC to homogeneity using chromatographic techniques (e.g., affinity chromatography, ion exchange, size-exclusion chromatography).
-
-
Complex Formation and Crystallization:
-
Incubate the purified ODC with a molar excess of this compound to ensure complete and irreversible binding.
-
Screen for crystallization conditions using techniques like vapor diffusion (hanging drop or sitting drop).[23] This involves mixing the protein-inhibitor complex with a reservoir solution containing a precipitant (e.g., PEG 3350) and allowing water to slowly evaporate from the drop, gradually increasing the protein concentration to induce crystallization.[22][23]
-
Optimize conditions (e.g., pH, temperature, precipitant concentration) to obtain single, well-diffracting crystals.[22]
-
-
Data Collection and Processing:
-
Harvest a suitable crystal and cryo-protect it (if necessary) by soaking it in a solution containing a cryoprotectant (e.g., glycerol) before flash-cooling in liquid nitrogen.
-
Expose the crystal to a high-intensity X-ray beam (typically at a synchrotron source).
-
Collect the diffraction data as the crystal is rotated. The resulting diffraction pattern contains information about the arrangement of atoms in the crystal.
-
Process the diffraction data to determine the unit cell parameters, space group, and the intensities of the reflections.[13]
-
-
Structure Determination and Refinement:
-
Determine the initial phases of the reflections. This is often the most challenging step and can be done using methods like molecular replacement (if a homologous structure is available, such as mouse ODC) or multiple isomorphous replacement.[13][24]
-
Use the phases and diffraction intensities to calculate an electron density map.
-
Build an atomic model of the ODC-eflornithine complex into the electron density map.
-
Refine the model against the experimental data to improve its fit and geometry, resulting in the final high-resolution structure.[13]
-
The general workflow for X-ray crystallography is shown below.
Caption: General experimental workflow for determining a protein-ligand complex structure via X-ray crystallography.
Conclusion
The structural and mechanistic analysis of this compound's interaction with ornithine decarboxylase provides a classic example of successful rational drug design. By exploiting the enzyme's own catalytic mechanism, this compound achieves highly specific and potent irreversible inhibition. X-ray crystallography has been pivotal in visualizing the precise covalent modifications within the active site, confirming the mechanism of action and providing a structural blueprint for future drug development efforts targeting ODC. The quantitative data underscores the effectiveness of this inhibition, and the established experimental protocols continue to be essential tools for the discovery and characterization of new ODC inhibitors. This comprehensive understanding at the molecular level is invaluable for researchers in oncology, parasitology, and drug development.
References
- 1. The mechanism of action of this compound - The Science Snail [sciencesnail.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. What are ODC inhibitors and how do they work? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 6. Allicin, a Potent New Ornithine Decarboxylase Inhibitor in Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Biological Activity of Novel Ornithine Decarboxylase (ODC) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of ornithine decarboxylase (ODC) decreases tumor vascularization and reverses spontaneous tumors in ODC/Ras transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ornithine decarboxylase as an enzyme target for therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Eflornitina - Wikipedia, a enciclopedia libre [gl.wikipedia.org]
- 11. Topical this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mechanism of the irreversible inactivation of mouse ornithine decarboxylase by alpha-difluoromethylornithine. Characterization of sequences at the inhibitor and coenzyme binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. X-ray structure of ornithine decarboxylase from Trypanosoma brucei: the native structure and the structure in complex with alpha-difluoromethylornithine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Structural basis of binding and inhibition of ornithine decarboxylase by 1-amino-oxy-3-aminopropane - PMC [pmc.ncbi.nlm.nih.gov]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. Cryo-EM structure of the fully assembled Elongator complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Comparing Cryo-EM Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Inhibition of human ornithine decarboxylase activity by enantiomers of difluoromethylornithine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Kinetics of alpha-difluoromethylornithine: an irreversible inhibitor of ornithine decarboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Frontiers | Analytical assays to evaluate enzymatic activity and screening of inhibitors for ornithine decarboxylase [frontiersin.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Crystallization and preliminary X-ray studies of ornithine decarboxylase from Trypanosoma brucei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. X‐ray crystal structure of the complex of human leukocyte elastase (PMN elastase) and the third domain of the turkey ovomucoid inhibitor. | The EMBO Journal [link.springer.com]
The Dawn of a "Resurrection Drug": Early Research on Eflornithine for African Trypanosomiasis
An In-depth Technical Guide for Researchers and Drug Development Professionals
Initially synthesized in the 1970s as a potential anti-cancer agent, eflornithine (B1671129) (α-difluoromethylornithine or DFMO) inadvertently became a pivotal development in the fight against human African trypanosomiasis (HAT), commonly known as sleeping sickness. Its discovery as a trypanocidal agent offered a beacon of hope, particularly for late-stage infections caused by Trypanosoma brucei gambiense, which had previously been treated with highly toxic arsenical compounds. This technical guide delves into the core of the early research on this compound, presenting key data, experimental protocols, and the fundamental scientific principles that established its role in treating this devastating neglected tropical disease.
The Molecular Target: Inhibiting Polyamine Biosynthesis
This compound's efficacy stems from its action as a specific and irreversible "suicide" inhibitor of ornithine decarboxylase (ODC).[1] This enzyme is the first and rate-limiting step in the polyamine biosynthesis pathway, which is crucial for cell division and differentiation in both parasites and mammals.[2][3] Polyamines like putrescine, spermidine (B129725), and spermine (B22157) are essential for DNA synthesis and cell growth.[2][3]
By irreversibly binding to ODC, this compound halts the production of putrescine from ornithine, thereby depleting the parasite's polyamine stores.[3] This disruption of polyamine metabolism ultimately arrests the parasite's growth and replication, leading to its death.[2] The therapeutic window for this compound is attributed to the significantly slower turnover of the ODC enzyme in T. b. gambiense compared to mammalian cells, allowing for a selective therapeutic effect.[4][5] However, the higher rate of ODC turnover in Trypanosoma brucei rhodesiense is believed to be the reason for the drug's limited efficacy against the East African form of sleeping sickness.[4][6]
Early Clinical Efficacy and Safety: this compound Monotherapy
The initial clinical investigations of this compound as a monotherapy for late-stage T. b. gambiense infection demonstrated remarkable success, particularly in patients who had relapsed after treatment with melarsoprol. This led to its reputation as a "resurrection drug".[5][7]
Quantitative Data from Early Clinical Studies
The following tables summarize the efficacy and safety data from a significant cohort study of this compound monotherapy as a first-line treatment in southern Sudan.
Table 1: Efficacy of this compound Monotherapy in Second-Stage T. b. gambiense HAT
| Outcome (at 24 months) | Number of Patients (N=924) | Percentage |
| Confirmed Cure | 403 | 43.6% |
| Probable Cure | 420 | 45.5% |
| Relapse | 70 | 7.6% |
| Death from Disease | 15 | 1.6% |
| Death During Treatment | 16 | 1.7% |
| Event-Free Survival Probability | - | 88% |
Data sourced from a cohort study in Ibba, southern Sudan.[6]
Table 2: Common Adverse Reactions During this compound Monotherapy
| Adverse Reaction | Frequency | Severity |
| Bone Marrow Suppression (Anemia, Leucopenia, Thrombocytopenia) | 25-50% | Generally reversible |
| Gastrointestinal Symptoms (Nausea, Vomiting, Diarrhea) | 10-39% | Generally reversible |
| Seizures | ~7% | Severe |
| Alopecia | 5-10% | Reversible |
| Hearing Impairment | ~5% (in cancer patients) | - |
Data compiled from early clinical experiences.[6]
Experimental Protocols in Early Research
The administration of this compound in its early use was intensive, reflecting the need to maintain therapeutic concentrations in the cerebrospinal fluid (CSF) to combat the neurological stage of the disease.
Patient Population and Diagnosis
-
Inclusion Criteria: Patients diagnosed with second-stage T. b. gambiense infection, confirmed by the presence of trypanosomes in the CSF and/or a CSF white blood cell count greater than 5 cells/µL.
-
Exclusion Criteria: Patients with first-stage disease, pregnant women, and individuals with severe co-morbidities that would preclude a positive outcome were typically excluded from initial trials.[4]
Treatment Regimen
-
Adults: 100 mg/kg of this compound administered by intravenous infusion every 6 hours for 14 days (a total of 400 mg/kg/day).[4][6][8]
-
Children: A higher dose of 150 mg/kg every 6 hours for 14 days (a total of 600 mg/kg/day) was often used due to observations of lower efficacy in younger patients, which was associated with lower CSF drug concentrations.[6][8]
-
Administration: Each dose was diluted in normal saline and infused over a two-hour period.[8][9]
Monitoring and Assessment of Cure
-
In-treatment Monitoring: Patients were hospitalized for the duration of the 14-day treatment. Daily clinical assessments were conducted to monitor for adverse events.
-
Post-treatment Follow-up: After discharge, patients were required to return for follow-up examinations at 6, 12, 18, and 24 months.[9][10]
-
Definition of Cure: A definitive cure was determined by the absence of trypanosomes in all body fluids (blood, lymph, and CSF) and a normalization of the CSF leukocyte count (≤20 cells/µL) at the 18 or 24-month follow-up.[7][11]
-
Detection of Relapse: A relapse was diagnosed if trypanosomes were detected in any body fluid or if there was a sustained increase in the CSF leukocyte count during the follow-up period.[1][12]
The Evolution to Combination Therapy
While this compound monotherapy was a significant advancement, its demanding administration schedule (56 intravenous infusions over 14 days) and the emergence of some relapses prompted further research.[9] This led to the development of Nifurtimox-Eflornithine Combination Therapy (NECT). Early trials of NECT demonstrated that it was non-inferior to this compound monotherapy in terms of efficacy but offered a better safety profile and a more manageable treatment regimen.[1][7]
The early research into this compound fundamentally changed the therapeutic landscape for West African sleeping sickness. It not only provided a safer and effective alternative to arsenic-based treatments but also laid the groundwork for future advancements in combination therapies. The rigorous clinical studies conducted under challenging conditions were crucial in establishing the protocols and endpoints that continue to inform research in neglected tropical diseases today.
References
- 1. academic.oup.com [academic.oup.com]
- 2. RNA interference-mediated silencing of ornithine decarboxylase and spermidine synthase genes in Trypanosoma brucei provides insight into regulation of polyamine biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of Potent and Selective Inhibitors of Trypanosoma brucei Ornithine Decarboxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Treatment options for second-stage gambiense human African trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Drugs of Sleeping Sickness: Their Mechanisms of Action and Resistance, and a Brief History - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. jwatch.org [jwatch.org]
- 8. Monitoring the use of nifurtimox-eflornithine combination therapy (NECT) in the treatment of second stage gambiense human African trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. files.core.ac.uk [files.core.ac.uk]
- 10. Clinical Care of Human African Trypanosomiasis | Sleeping Sickness (African Trypanosomiasis) | CDC [cdc.gov]
- 11. A multicentre, randomised, non-inferiority clinical trial comparing a nifurtimox-eflornithine combination to standard this compound monotherapy for late stage Trypanosoma brucei gambiense human African trypanosomiasis in Uganda - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Eflornithine's Reach Extends Beyond Ornithine Decarboxylase: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eflornithine, also known as α-difluoromethylornithine (DFMO), is a well-established irreversible inhibitor of ornithine decarboxylase (ODC), the rate-limiting enzyme in polyamine biosynthesis. This mechanism of action has been the cornerstone of its therapeutic applications, from treating African trypanosomiasis to its recent approval for reducing the risk of relapse in high-risk neuroblastoma. However, a growing body of evidence reveals that the molecular impact of this compound extends beyond the singular inhibition of ODC. This technical guide provides a comprehensive exploration of these alternative molecular targets and pathways, offering researchers and drug development professionals a deeper understanding of this compound's pleiotropic effects. This guide summarizes key quantitative data, details experimental methodologies, and visualizes the intricate signaling networks influenced by this multifaceted drug.
Modulation of Oncogenic Signaling Pathways
This compound's depletion of intracellular polyamines triggers a cascade of effects on critical signaling pathways that are often dysregulated in cancer. Notably, the drug has been shown to impact the MYCN oncogene and its downstream effectors, as well as the PI3K/Akt/GSK3-β signaling axis.
The MYCN-p27Kip1 Axis
In neuroblastoma, a pediatric cancer often characterized by MYCN amplification, this compound treatment leads to a significant downregulation of the MYCN protein. This, in turn, induces the accumulation of the cyclin-dependent kinase inhibitor p27Kip1, a key regulator of cell cycle progression. The accumulation of p27Kip1 results in a G1 cell cycle arrest, thereby inhibiting tumor cell proliferation.[1]
The Akt/GSK3-β Signaling Pathway
This compound has been observed to influence the phosphorylation status of key components of the Akt/GSK3-β pathway. Studies in neuroblastoma cells have shown that this compound treatment induces the phosphorylation of Akt/PKB at Ser473 and GSK3-β at Ser9.[2] The phosphorylation of GSK3-β at Ser9 is generally considered inhibitory, suggesting a complex interplay of signaling events in response to polyamine depletion.
The following table summarizes the quantitative effects of this compound on key signaling proteins. It is important to note that specific fold-changes can be cell-line and context-dependent.
| Target Protein | Cell Line | This compound Concentration | Observed Effect | Reference |
| MYCN | MYCN2 (Neuroblastoma) | 5 mM | Significant decrease in protein levels | [2] |
| p27Kip1 | MYCN2 (Neuroblastoma) | 5 mM | Induced accumulation of protein | [2] |
| Phospho-Akt (Ser473) | MYCN2 (Neuroblastoma) | 5 mM | Induced increase in phosphorylation | [2] |
| Phospho-GSK3-β (Ser9) | MYCN2 (Neuroblastoma) | 5 mM | Induced increase in phosphorylation | [2] |
Signaling Pathway of this compound's Impact on MYCN and Cell Cycle
Caption: this compound's impact on the MYCN signaling pathway.
Direct Inhibition of Arginase
Beyond its well-documented effects on ODC, this compound has been identified as a direct inhibitor of arginase. Arginase is an enzyme that catalyzes the hydrolysis of L-arginine to L-ornithine and urea (B33335). By inhibiting arginase, this compound can reduce the production of ornithine, the substrate for ODC, further impacting polyamine synthesis. This represents a distinct molecular target for this compound that is upstream of ODC.
Quantitative Data on Arginase Inhibition
| Enzyme | Source | Inhibitor | Ki | Reference |
| Arginase | HT-29 Human Colon Carcinoma Cells | This compound (DFMO) | 3.9 ± 1.0 mM |
Interaction with Amino Acid Transporters
As an amino acid analog, this compound's entry into cells is mediated by specific transport systems. This is particularly crucial for its activity in privileged compartments like the central nervous system and for understanding mechanisms of drug resistance.
Blood-Brain Barrier Transport
Studies utilizing in vitro models of the human blood-brain barrier (BBB) have demonstrated that this compound crosses this barrier via specific amino acid transporters. The primary systems involved are the cationic amino acid transporter system y+ and organic cation transporters (OCT). This transporter-mediated uptake is a key determinant of this compound's efficacy in treating the neurological stage of African trypanosomiasis.
Role in Drug Resistance
In Trypanosoma brucei, the causative agent of African trypanosomiasis, resistance to this compound has been linked to the loss of a specific amino acid transporter, TbAAT6. This highlights the critical role of transporters not only in drug uptake but also as a potential mechanism for the development of resistance.
The LIN28/Let-7 Axis: A Potential Regulatory Hub
The LIN28/Let-7 axis is a critical regulatory pathway involved in development and cancer, where the RNA-binding protein LIN28 negatively regulates the biogenesis of the let-7 family of microRNAs. Polyamines are known to be involved in the regulation of this axis. While direct experimental evidence linking this compound to the LIN28/Let-7 pathway is still emerging, the drug's profound impact on polyamine levels suggests a potential indirect regulatory role. Depletion of polyamines by this compound may influence the expression or activity of LIN28, thereby affecting let-7 levels and the downstream targets of this tumor-suppressive miRNA family. Further research is warranted to fully elucidate this connection.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the investigation of this compound's molecular targets beyond ODC.
Western Blot Analysis of Signaling Proteins
Objective: To quantify the changes in the expression and phosphorylation status of MYCN, Akt, GSK3-β, and p27Kip1 in response to this compound treatment.
Workflow Diagram
Caption: A generalized workflow for Western Blot analysis.
Detailed Protocol:
-
Cell Culture and Treatment: Plate neuroblastoma cells (e.g., MYCN-amplified cell lines) at a suitable density. Treat cells with varying concentrations of this compound (e.g., 0, 1, 5, 10 mM) for a specified duration (e.g., 72 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer and separate the proteins on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies targeting MYCN, p27Kip1, total Akt, phospho-Akt (Ser473), total GSK3-β, and phospho-GSK3-β (Ser9). Antibody dilutions should be optimized according to the manufacturer's instructions.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Capture the chemiluminescent signal and perform densitometric analysis to quantify the relative protein expression levels, normalizing to a loading control such as β-actin or GAPDH. For phosphoproteins, normalize the signal to the total protein level.
Cell Cycle Analysis by Flow Cytometry
Objective: To determine the effect of this compound on cell cycle distribution.
Workflow Diagram
Caption: A generalized workflow for cell cycle analysis.
Detailed Protocol:
-
Cell Culture and Treatment: Treat cells with this compound as described for the western blot analysis.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and count the cells.
-
Fixation: Resuspend approximately 1 x 106 cells in 0.5 mL of PBS and add 4.5 mL of ice-cold 70% ethanol dropwise while vortexing to prevent clumping. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS. Incubate for 30 minutes at 37°C in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Excite the PI with a 488 nm laser and collect the emission fluorescence in the appropriate channel (typically around 617 nm).
-
Data Analysis: Analyze the DNA content histograms using cell cycle analysis software to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Arginase Activity Assay
Objective: To determine the inhibitory effect of this compound on arginase activity.
Workflow Diagram
Caption: A generalized workflow for an arginase activity assay.
Detailed Protocol:
-
Lysate Preparation: Prepare cell or tissue lysates in a buffer compatible with arginase activity.
-
Reaction Mixture: In a microplate, set up reaction mixtures containing the lysate, L-arginine (the substrate), and a range of this compound concentrations. Include a control with a known arginase inhibitor (e.g., L-valine) and a no-inhibitor control.
-
Incubation: Incubate the reaction mixtures at 37°C for a defined period (e.g., 30-60 minutes).
-
Urea Quantification: Stop the reaction and measure the amount of urea produced using a colorimetric urea assay kit. The absorbance is typically read at a specific wavelength (e.g., 430 nm or 570 nm depending on the kit).
-
Data Analysis: Calculate the arginase activity based on the amount of urea produced. Determine the inhibitory constant (Ki) of this compound by plotting the reaction rates against the inhibitor concentrations using appropriate enzyme kinetics models.
Conclusion
The molecular landscape of this compound's action is far more complex than its well-established role as an ODC inhibitor. Its ability to modulate key oncogenic signaling pathways, directly inhibit arginase, and interact with amino acid transporters underscores its potential for broader therapeutic applications and provides a rationale for combination therapies. A thorough understanding of these off-target effects is crucial for optimizing its clinical use, predicting potential side effects, and designing next-generation therapies that leverage the multifaceted nature of this important drug. This guide serves as a foundational resource for researchers and clinicians seeking to harness the full potential of this compound in the fight against cancer and other diseases.
References
Eflornithine Hydrochloride: A Technical Guide to Aqueous Solubility and Stability for Researchers and Drug Development Professionals
An in-depth analysis of the physicochemical properties of eflornithine (B1671129) hydrochloride, focusing on its behavior in aqueous solutions. This document provides a comprehensive overview of its solubility and stability, supported by quantitative data, detailed experimental protocols, and visual representations of key concepts to aid researchers, scientists, and professionals in the field of drug development.
This compound hydrochloride, an irreversible inhibitor of the enzyme ornithine decarboxylase, is a crucial therapeutic agent in the treatment of West African trypanosomiasis (sleeping sickness) and hirsutism. A thorough understanding of its solubility and stability in aqueous solutions is paramount for the development of safe, effective, and stable pharmaceutical formulations. This technical guide synthesizes available data to provide a detailed resource on these critical parameters.
Physicochemical Properties
This compound hydrochloride is a white to off-white crystalline powder. Key physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₆H₁₂F₂N₂O₂·HCl·H₂O | [1] |
| Molecular Weight | 236.65 g/mol | [1] |
| pKa (carboxyl) | 2.1 | [2] |
| pKa (amine) | 9.8 | [2] |
| Log P | -1.3 to -2.1 | [1][2] |
| Melting Point | ~183-184 °C / 246±0.5°C | [1][2] |
Aqueous Solubility
This compound hydrochloride is characterized by its high solubility in water.[1][2] This property is crucial for the formulation of aqueous-based dosage forms, including parenteral solutions and topical preparations.
Solubility in Water and Buffered Solutions
The aqueous solubility of this compound hydrochloride has been reported at various concentrations. The compound's solubility is influenced by the pH of the medium, which is expected given its pKa values.
| Solvent/Medium | Temperature | Solubility | Reference |
| Water | 25 °C | 192 mg/mL | [2] |
| Water | Not Specified | 48.5 mg/mL | [3] |
| PBS (pH 7.2) | Not Specified | 10.0 mg/mL | [3] |
| Water | Not Specified | >75 mM | [2] |
| Water | Not Specified | Soluble up to 25 mg/mL | [4] |
Experimental Protocol for Equilibrium Solubility Determination
The following protocol is a generalized procedure based on established methods for determining the equilibrium solubility of an active pharmaceutical ingredient (API).
Methodology:
-
Preparation of Media: Prepare a series of aqueous solutions with varying pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4) using appropriate buffers. Deionized water should also be used as a medium.
-
Sample Preparation: Add an excess amount of this compound hydrochloride to a known volume of each medium in a sealed container.
-
Equilibration: Agitate the samples at a constant temperature (e.g., 25 °C and/or 37 °C) for a predetermined period (typically 24 to 48 hours) to ensure equilibrium is reached.
-
Phase Separation: Separate the undissolved solid from the solution by centrifugation at a high speed, followed by filtration of the supernatant through a suitable membrane filter (e.g., 0.45 µm).
-
Quantification: Analyze the concentration of this compound hydrochloride in the clear filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or UV-Vis spectrophotometry.[5]
Stability in Aqueous Solutions
The stability of this compound hydrochloride in aqueous solutions is a critical factor for its formulation, storage, and therapeutic efficacy. Degradation can be influenced by several factors, including pH, temperature, light, and the presence of oxidizing agents.
Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a drug substance. A study on this compound hydrochloride concluded that the drug exhibits good thermal stability but is susceptible to oxidative and photolytic degradation.[1]
| Stress Condition | Observations | Reference |
| Acid Hydrolysis (0.1 M HCl) | No significant degradation observed. | [1] |
| Base Hydrolysis (0.1 M NaOH) | Minor degradation observed. | [1] |
| Oxidative (e.g., H₂O₂) | Significant degradation observed after 2 and 4 hours. | [1] |
| Photolytic (UV light) | Noteworthy degradation observed after 4 hours. | [1] |
| Thermal (60°C) | No significant degradation observed. | [1] |
Experimental Protocol for Forced Degradation Studies
A general protocol for conducting forced degradation studies on this compound hydrochloride is outlined below.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound hydrochloride in a suitable solvent, typically water.
-
Application of Stress Conditions:
-
Acid and Base Hydrolysis: Treat the drug solution with an acid (e.g., 0.1 M HCl) and a base (e.g., 0.1 M NaOH) and maintain at a specific temperature (e.g., 60°C) for a defined period.
-
Oxidative Degradation: Treat the drug solution with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.
-
Photolytic Degradation: Expose the drug solution to UV and/or visible light in a photostability chamber.
-
Thermal Degradation: Subject the drug solution and solid drug substance to elevated temperatures (e.g., 60°C).
-
-
Sample Analysis: At various time points, withdraw samples, neutralize if necessary, and analyze using a validated stability-indicating HPLC method.[6] This method should be capable of separating the intact drug from its degradation products.
-
Data Evaluation: Quantify the amount of remaining parent drug and the formation of degradation products. The degradation pathway can be elucidated by identifying the structure of the significant degradation products.
Signaling Pathway Inhibition
This compound hydrochloride exerts its therapeutic effect by irreversibly inhibiting ornithine decarboxylase (ODC), the rate-limiting enzyme in the polyamine biosynthesis pathway. This inhibition depletes the intracellular pool of polyamines (putrescine, spermidine, and spermine), which are essential for cell proliferation and differentiation.
Conclusion
This technical guide provides a consolidated overview of the aqueous solubility and stability of this compound hydrochloride. The high aqueous solubility simplifies the development of various dosage forms. While the compound is stable under thermal and hydrolytic stress, its susceptibility to oxidative and photolytic degradation necessitates appropriate formulation and packaging strategies to ensure product quality and shelf-life. The provided experimental protocols offer a framework for researchers to conduct their own investigations into the physicochemical properties of this important therapeutic agent. Further studies to fully characterize the pH-solubility profile and degradation kinetics would be beneficial for optimizing formulation development.
References
Preclinical Toxicology of Eflornithine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eflornithine (B1671129), an irreversible inhibitor of the enzyme ornithine decarboxylase (ODC), has a well-established history of use in treating West African trypanosomiasis (sleeping sickness) and, more recently, has been approved for reducing the risk of relapse in high-risk neuroblastoma.[1][2] It is also formulated as a topical cream for the management of unwanted facial hair (hirsutism) in women.[3] The mechanism of action of this compound centers on its ability to block the first rate-limiting step in the biosynthesis of polyamines, which are crucial for cell proliferation and differentiation.[2] This guide provides a comprehensive overview of the preclinical toxicology studies conducted on this compound, presenting key data in a structured format, detailing experimental methodologies, and illustrating relevant pathways and workflows.
Mechanism of Action
This compound acts as a "suicide inhibitor" by irreversibly binding to ornithine decarboxylase. This prevents the conversion of ornithine to putrescine, thereby depleting the intracellular pools of polyamines such as putrescine, spermidine, and spermine.[4] These molecules are essential for nucleic acid and protein synthesis, and their reduction leads to a cytostatic effect, inhibiting cell growth and division.[2]
Caption: this compound's mechanism of action.
Acute Toxicity
Acute toxicity studies are designed to assess the effects of a single, high dose of a substance.
| Species | Route of Administration | Vehicle/Formulation | Dose | Findings | Reference |
| Rats | Oral | SP106A (cream) | 5000 mg/kg | Limit test, no significant toxicities reported. | [1] |
| Rabbits | Dermal | Not specified | 2000 mg/kg | Limit test, no significant toxicities reported. | [1] |
Experimental Protocols
Acute Oral Toxicity in Rats (Limit Test)
-
Species: Rats
-
Vehicle: SP106A (cream formulation)
-
Dose: A single dose of 5000 mg/kg was administered.
-
Procedure: The study was conducted as a limit test to determine the acute oral toxicity.
-
Observations: Animals were observed for clinical signs of toxicity and mortality for a specified period post-administration.
-
Endpoints: The primary endpoints were mortality and the observation of any toxic signs.[1]
Acute Dermal Toxicity in Rabbits (Limit Test)
-
Species: Rabbits
-
Dose: A single dose of 2000 mg/kg was applied dermally.
-
Procedure: This was a limit test to assess acute dermal toxicity.
-
Observations: The application site was monitored for local reactions, and animals were observed for systemic toxicity and mortality.
-
Endpoints: Mortality, signs of dermal irritation, and systemic toxicity.[1]
Subchronic and Chronic Toxicity
These studies evaluate the effects of repeated dosing over an extended period.
| Species | Route of Administration | Duration | Dose Levels | NOAEL (No-Observed-Adverse-Effect Level) | Key Findings | Reference |
| Rats | Oral (gavage) | 52 weeks | 400, 800, 1600 mg/kg/day | 400 mg/kg/day | Weight loss, increased platelets, alopecia, skin abrasions, dermatitis, liver necrosis, and gastric inflammation at mid and high doses. | [1][5] |
| Dogs | Oral (capsule) | 52 weeks | 50, 100, 200 mg/kg/day | Not determined | Conjunctivitis, hyperkeratosis, alopecia, and cystic intestinal crypts were observed in all dose groups. | [1][5] |
| Miniature Swine | Dermal | 1 year | 15% BMS-203522 lotion | Not specified | Details of findings were not available in the reviewed documents. | [1] |
Experimental Protocols
52-Week Oral Toxicity Study in Rats
-
Species: Charles River CD rats
-
Administration: Oral gavage, daily for 52 weeks.
-
Dose Groups: 0 (control), 400, 800, and 1600 mg/kg/day.
-
Observations: Included clinical signs, body weight, food consumption, hematology, clinical chemistry, urinalysis, and gross and microscopic pathology.
-
Endpoints: Identification of target organs of toxicity and determination of the NOAEL.[1][5]
52-Week Oral Toxicity Study in Dogs
-
Species: Dogs
-
Administration: Oral capsules, daily for 52 weeks.
-
Dose Groups: 0 (control), 50, 100, and 200 mg/kg/day.
-
Observations: Similar to the rat study, with a focus on clinical observations, body weight, and comprehensive pathological examinations.
-
Endpoints: Characterization of the toxicological profile and attempt to establish a NOAEL.[1][5]
Genetic Toxicology
Genetic toxicology studies are conducted to assess the potential of a substance to cause DNA damage or mutations.
| Assay Type | Test System | Formulation | Concentration/Dose | Result | Reference |
| Bacterial Reverse Mutation Assay (Ames Test) | Salmonella typhimurium and Escherichia coli | BMS 203522 | Not specified | Negative | [1][2] |
| In vitro Cytogenetics Assay | Primary human lymphocytes | BMS 203522 | Not specified | Not specified in detail, but part of the standard battery. | [1] |
| In vivo Dermal Micronucleus Assay | Rats | 15% BMS 203522 lotion | Not specified | Not specified in detail, but part of the standard battery. | [1] |
Experimental Protocols
Bacterial Reverse Mutation Assay (Ames Test)
-
Test System: Various strains of Salmonella typhimurium and Escherichia coli with and without metabolic activation (S9 mix).
-
Procedure: The test compound, BMS 203522, was incubated with the bacterial strains at multiple concentrations.
-
Endpoints: The number of revertant colonies was counted to determine the mutagenic potential. A negative result indicates that this compound did not induce point mutations in these bacterial strains.[1][2]
Caption: Ames Test Experimental Workflow.
Carcinogenicity
Carcinogenicity studies are long-term studies designed to evaluate the tumor-forming potential of a substance.
| Species | Route of Administration | Duration | Formulation | Dose Levels | Findings | Reference |
| Rats (female) | Oral | 2 years | This compound | Up to 600 mg/kg/day | No drug-related neoplasms observed. | [2] |
| Mice | Dermal | 2 years | 15% this compound HCl cream | Not specified | No drug-related mortality was noted. | [4] |
| Hairless Mice | Dermal | 12 months | Not specified | Not specified | Photocarcinogenicity study. | [1] |
Experimental Protocols
2-Year Oral Carcinogenicity Study in Rats
-
Species: Female rats
-
Administration: Once daily oral administration for 2 years.
-
Dose Groups: Included a control group and dose groups up to 600 mg/kg/day.
-
Observations: Animals were monitored for clinical signs, body weight changes, and the development of palpable masses. A full histopathological examination was conducted at the end of the study.
-
Endpoints: The primary endpoint was the incidence of neoplasms in the treated groups compared to the control group.[2]
2-Year Dermal Carcinogenicity Study in Mice
-
Species: Mice
-
Formulation: this compound HCl 15% cream.
-
Administration: Dermal application for 2 years.
-
Observations: Included twice-daily viability checks and regular clinical examinations for signs of toxicity and palpable masses.
-
Endpoints: Assessment of dermal and systemic carcinogenic potential.[4]
Reproductive and Developmental Toxicology
These studies assess the potential effects of a substance on fertility, pregnancy, and fetal and postnatal development.
| Study Type | Species | Route of Administration | Dose Levels | Key Findings | Reference |
| Fertility and Early Embryonic Development | Rats | Dermal | Not specified | Details not available in reviewed documents. | [1] |
| Embryo-fetal Development | Rats | Oral | Not specified | Embryo-lethality at doses equivalent to the recommended human dose. | [2][6] |
| Embryo-fetal Development | Rabbits | Oral | 15 and 135 mg/kg/day | Abortions observed at both dose levels. | [6][7] |
| Peri- and Postnatal Development | Rats | Oral (in drinking water) | 223, 625, 1698 mg/kg | Maternal toxicity and reduced pup weights at ≥625 mg/kg. Slightly reduced fertility index at 1698 mg/kg. NOAEL for developmental effects was 223 mg/kg. | [8] |
Experimental Protocols
Embryo-fetal Development Study in Rabbits
-
Species: Pregnant rabbits
-
Administration: Oral administration during the period of organogenesis.
-
Dose Groups: 0 (control), 15, and 135 mg/kg/day.
-
Observations: Dams were monitored for clinical signs of toxicity. Fetuses were examined for external, visceral, and skeletal abnormalities.
-
Endpoints: Maternal toxicity, embryo-fetal viability, and the incidence of malformations and developmental variations.[6][7]
Caption: Embryo-fetal Development Study Workflow.
Conclusion
The preclinical toxicology profile of this compound has been extensively evaluated through a battery of in vitro and in vivo studies. The primary toxicities observed at high systemic exposures include effects on rapidly dividing cells, consistent with its mechanism of action of inhibiting polyamine biosynthesis. Chronic oral administration in animals has identified the gastrointestinal tract, skin, and liver as potential target organs. While genotoxicity assays were negative, reproductive and developmental studies have shown evidence of embryo-lethality and abortions at doses comparable to human therapeutic exposures, highlighting the potential risk during pregnancy. Carcinogenicity studies have not indicated a tumorigenic potential. This comprehensive preclinical data has been instrumental in defining the safety profile of this compound for its clinical applications.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Vaniqa--eflornithine 13.9% cream - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Chronic toxicity studies of the potential cancer preventive 2-(difluoromethyl)-dl-ornithine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. drugs.com [drugs.com]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
Eflornithine's Impact on MYCN-Amplified Neuroblastoma: A Technical Guide
Executive Summary: Neuroblastoma, a pediatric malignancy of the sympathetic nervous system, remains a significant clinical challenge, particularly in its high-risk, MYCN-amplified form. The MYCN oncogene drives aggressive tumor growth and is associated with poor prognosis. A key transcriptional target of MYCN is Ornithine Decarboxylase 1 (ODC1), the rate-limiting enzyme in polyamine biosynthesis. Polyamines are essential for cell proliferation, making the polyamine pathway a critical node for therapeutic intervention. Eflornithine (α-difluoromethylornithine, DFMO) is an irreversible inhibitor of ODC1 that has demonstrated significant efficacy in preclinical models and clinical trials of high-risk neuroblastoma. This document provides a detailed overview of the mechanism of action, preclinical and clinical evidence, and key experimental methodologies related to this compound's role in combating MYCN-amplified neuroblastoma.
Introduction to MYCN-Amplified Neuroblastoma
Neuroblastoma accounts for approximately 15% of all pediatric cancer-related deaths.[1] The amplification of the MYCN oncogene, occurring in about 20-25% of cases, is a hallmark of high-risk disease and a strong predictor of poor clinical outcome.[2][3] MYCN is a transcription factor that orchestrates a wide range of cellular processes, including proliferation, differentiation, and metabolism, to support rapid tumor growth.[2][4] One of its critical functions is the direct transcriptional upregulation of ODC1, the gene encoding the enzyme Ornithine Decarboxylase.[1][5] This leads to elevated intracellular polyamine levels, which are crucial for protein synthesis and cell cycle progression, thus sustaining the high proliferative rate of these cancer cells.[4][5] The dependency of MYCN-driven tumors on polyamine metabolism presents a key vulnerability that can be exploited therapeutically.[4]
Mechanism of Action of this compound (DFMO)
This compound is a structural analog of ornithine that acts as a "suicide inhibitor" of ODC.[5] It binds irreversibly to the active site of the ODC enzyme, preventing the conversion of ornithine to putrescine, the first and rate-limiting step in polyamine synthesis.[5] The resulting depletion of intracellular polyamines, primarily putrescine and spermidine, triggers a cascade of anti-tumorigenic effects in MYCN-amplified neuroblastoma cells.[6]
Key Downstream Effects:
-
Cell Cycle Arrest: Polyamine depletion leads to the accumulation of cyclin-dependent kinase inhibitors, particularly p27Kip1 and p21Cip1.[1][2] This inhibits the activity of cyclin-dependent kinases, leading to a p27Kip1/Rb-coupled G1 cell cycle arrest and a halt in proliferation.[2][7]
-
Inhibition of Protein Translation: Polyamines are required for the post-translational hypusination of eukaryotic initiation factor 5A (eIF5A), a key factor in mRNA translation.[6] DFMO-mediated polyamine depletion impairs this process, leading to reduced translation of proteins essential for tumor growth, including those regulated by the LIN28/Let-7 axis.[5][6]
-
Downregulation of MYCN Protein: DFMO treatment has been shown to reduce MYCN protein levels, disrupting the primary oncogenic driver of these tumors.[2][7]
The core mechanism is the disruption of the MYCN-ODC1-polyamine axis, which is fundamental to the survival and proliferation of these aggressive cancer cells.
Preclinical and Clinical Evidence
The efficacy of this compound has been substantiated by extensive preclinical studies and validated in clinical trials for high-risk neuroblastoma (HRNB).
Preclinical Data
In vitro studies using MYCN-amplified neuroblastoma cell lines (e.g., LAN-1, IMR-32) have consistently shown that DFMO treatment depletes intracellular polyamines, inhibits cell proliferation, and induces G1 cell cycle arrest.[1][2][7] In vivo, using the TH-MYCN transgenic mouse model which faithfully recapitulates human MYCN-amplified neuroblastoma, DFMO treatment has been shown to impair tumor development and extend survival.[1][4]
| Study Type | Model System | Key Findings | Reference |
| In Vitro | MYCN-amplified NB cell lines (LAN-1, NMB-7) | DFMO depletes polyamines, induces p27Kip1, and causes G1 cell cycle arrest. | [2][7] |
| In Vitro | Tetracycline-inducible MYCN cells (MYCN2) | DFMO inhibits proliferation and migration, with a more potent effect in MYCN-overexpressing cells. | [2] |
| In Vitro | Human NB cell lines (IMR-32, CHP-134) | DFMO selectively impairs proliferation and induces p21Cip1 in MYCN-amplified lines. | [1] |
| In Vivo | TH-MYCN Transgenic Mice | DFMO treatment impairs neuroblastoma development and extends survival. | [1][4] |
| In Vivo | Xenograft Models | DFMO shows beneficial activity in xenografts with MYCN amplification. | [4] |
Clinical Trial Data
Clinical trials have demonstrated that this compound, used as a maintenance therapy following standard front-line treatment, significantly improves outcomes for patients with HRNB. The pivotal Phase II study NMTRC003B and subsequent analyses comparing its results to historical controls from the ANBL0032 study have provided strong evidence of its clinical benefit.[8][9][10]
| Trial / Study | Patient Population | Treatment Regimen | Key Quantitative Outcomes | Reference |
| NMTRC003B (Phase II) | HRNB patients in remission | Oral DFMO (750 ± 250 mg/m² BID) for up to 2 years. | 2-Year EFS: 84% (±4%)2-Year OS: 97% (±2%) | [8][10] |
| Propensity-Matched Analysis | DFMO-treated (from NMTRC003B) vs. No-DFMO controls (from ANBL0032) | Post-immunotherapy maintenance | 4-Year EFS: 84% (DFMO) vs. 73% (No-DFMO)4-Year OS: 96% (DFMO) vs. 84% (No-DFMO)EFS Hazard Ratio: 0.48 (p=0.01)OS Hazard Ratio: 0.32 (p=0.005) | [9][10] |
| Phase I Study | Relapsed/Refractory NB | DFMO in combination with Etoposide. | Responses seen at all dose levels; established safety of the combination. | [8][11][12] |
Key Experimental Protocols
Reproducing and building upon existing research requires standardized methodologies. Below are outlines for common assays used to evaluate this compound's effects.
In Vitro Cell Proliferation (MTS Assay)
-
Cell Seeding: Plate MYCN-amplified neuroblastoma cells (e.g., IMR-32, BE(2)-C) in 96-well plates at a density of 5,000-10,000 cells/well and allow to adhere overnight.
-
Treatment: Treat cells with a range of this compound concentrations (e.g., 0-10 mM) for a specified duration (typically 72 hours). Include untreated controls.
-
MTS Reagent Addition: Add MTS reagent (e.g., CellTiter 96® AQueous One Solution) to each well according to the manufacturer's protocol.
-
Incubation: Incubate the plates for 1-4 hours at 37°C in a humidified incubator.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Analysis: Normalize absorbance values to the untreated control to determine the percentage of cell viability. Calculate IC50 values using non-linear regression analysis.
Western Blot for Protein Expression
-
Cell Lysis: After treatment with DFMO, wash cells with cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Denature protein lysates and separate 20-40 µg of protein per lane on a polyacrylamide gel.
-
Transfer: Transfer separated proteins to a PVDF membrane.
-
Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies (e.g., anti-MYCN, anti-p27Kip1, anti-Actin) overnight at 4°C.
-
Secondary Antibody & Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
In Vivo Tumor Growth Study (Xenograft Model)
-
Cell Implantation: Subcutaneously inject 1-5 x 10^6 MYCN-amplified neuroblastoma cells suspended in Matrigel into the flank of immunocompromised mice (e.g., nude mice).
-
Tumor Growth: Allow tumors to establish and reach a palpable size (e.g., 100-200 mm³).
-
Treatment Administration: Randomize mice into treatment groups. Administer this compound via drinking water (e.g., 2% w/v) or oral gavage. The control group receives normal drinking water.
-
Monitoring: Measure tumor volume with calipers (Volume = 0.5 x Length x Width²) and monitor mouse body weight 2-3 times per week.
-
Endpoint: Continue treatment until tumors in the control group reach a predetermined endpoint size or for a specified duration.
-
Analysis: Compare tumor growth curves between the control and DFMO-treated groups. At the end of the study, tumors can be excised for histological or molecular analysis (e.g., qRT-PCR, Western blot).
Complex Signaling Interactions
While the primary mechanism of this compound is straightforward ODC inhibition, its downstream effects involve a complex interplay of cellular signaling pathways. Research has shown that DFMO-induced polyamine depletion can trigger two opposing pathways in neuroblastoma cells.[7]
-
Anti-Proliferative Pathway: As described, DFMO treatment stabilizes p27Kip1, leading to Rb hypo-phosphorylation and subsequent G1 cell cycle arrest.[7] This is a primary anti-tumor effect.
-
Pro-Survival Pathway: Paradoxically, DFMO can also induce the phosphorylation and activation of Akt/PKB via the PI3K/Akt signaling pathway.[2][7] This is a pro-survival signal that may counteract the cell cycle arrest and prevent apoptosis, potentially explaining why DFMO is cytostatic rather than cytotoxic.
This dual activity suggests that combining this compound with inhibitors of the PI3K/Akt pathway could be a synergistic therapeutic strategy.
Conclusion and Future Directions
This compound represents a paradigm shift in the treatment of high-risk, MYCN-amplified neuroblastoma, moving towards targeted metabolic therapies. By inhibiting ODC1, this compound effectively targets a key dependency of these aggressive tumors. Its success as a maintenance therapy in preventing relapse has been a major clinical advancement.[8][9]
Future research is focused on:
-
Combination Therapies: Exploring the synergy of this compound with other targeted agents, such as PI3K/Akt inhibitors, or with chemotherapy and immunotherapy regimens to enhance its efficacy and overcome potential resistance mechanisms.[7][13]
-
Biomarker Development: Identifying biomarkers beyond MYCN amplification that can predict response to this compound therapy.
-
Resistance Mechanisms: Understanding how tumor cells might develop resistance to long-term ODC inhibition, such as through the upregulation of polyamine transporters.[14]
This compound's journey from a repurposed drug to a standard-of-care component for high-risk neuroblastoma underscores the power of targeting oncogene-driven metabolic pathways in cancer therapy.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. DFMO/eflornithine inhibits migration and invasion downstream of MYCN and involves p27Kip1 activity in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Functional MYCN signature predicts outcome of neuroblastoma irrespective of MYCN amplification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Translational development of difluoromethylornithine (DFMO) for the treatment of neuroblastoma - Bassiri - Translational Pediatrics [tp.amegroups.org]
- 5. This compound for treatment of high-risk neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Ornithine Decarboxylase Inhibition by DFMO Activates Opposing Signaling Pathways via Phosphorylation of both Akt/PKB and p27Kip1 in Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. escholarship.org [escholarship.org]
- 9. This compound as Postimmunotherapy Maintenance in High-Risk Neuroblastoma: Externally Controlled, Propensity Score–Matched Survival Outcome Comparisons - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Iwilfin (this compound) approved by the FDA as the first and only oral maintenance therapy for high-risk neuroblastoma in adult and pediatric patients: Narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. DFMO + Etoposide for Neuroblastoma · Recruiting Participants for Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 12. trials.braintumor.org [trials.braintumor.org]
- 13. ANBL1821: Testing the addition of this compound (DFMO) to therapy in people with neuroblastoma (NBL) that has come back or has not responded to treatment. | University of Iowa Clinical Research and Trials [clinicaltrials.uihealthcare.org]
- 14. researchgate.net [researchgate.net]
Methodological & Application
Eflornithine in Combination with Sulindac for Colon Cancer Prevention: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Colorectal cancer (CRC) remains a significant global health challenge. Chemoprevention, the use of natural or synthetic agents to inhibit, delay, or reverse carcinogenesis, represents a promising strategy to reduce the incidence and mortality of CRC. This document provides detailed application notes and protocols on the combination of eflornithine (B1671129) and sulindac (B1681787), a therapy that has shown considerable promise in the prevention of colorectal adenomas, the precursors to most colorectal cancers. This compound, an irreversible inhibitor of ornithine decarboxylase (ODC), and sulindac, a non-steroidal anti-inflammatory drug (NSAID), target distinct yet complementary pathways implicated in colon carcinogenesis.
Mechanism of Action
The synergistic effect of combining this compound and sulindac lies in their ability to inhibit two key pathways involved in cell proliferation and inflammation, both of which are hallmarks of cancer development.
-
This compound: Targets the polyamine synthesis pathway by irreversibly inhibiting ornithine decarboxylase (ODC), the first and rate-limiting enzyme in this pathway. Polyamines are essential for cell growth, proliferation, and differentiation. Elevated ODC activity and polyamine levels are frequently observed in colorectal neoplasms[1]. By blocking polyamine synthesis, this compound exerts a cytostatic effect on rapidly dividing cells, including precancerous and cancerous cells in the colon.
-
Sulindac: Primarily functions by inhibiting the cyclooxygenase (COX) enzymes, particularly COX-2. COX-2 is often overexpressed in colorectal adenomas and carcinomas and plays a crucial role in producing prostaglandins, which promote inflammation and cell proliferation[2][3]. By inhibiting COX-2, sulindac reduces prostaglandin (B15479496) levels, thereby mitigating inflammation and inhibiting cancer cell growth. Some studies also suggest that sulindac can induce apoptosis and affect Wnt/β-catenin signaling, a critical pathway in colon cancer development[4][5].
The dual blockade of these pathways by the combination therapy has been shown to be more effective in preventing the recurrence of colorectal adenomas than either agent alone.
Signaling Pathway
Caption: Dual inhibition of polyamine and prostaglandin pathways by this compound and sulindac.
Clinical Efficacy Data
Multiple Phase III clinical trials have investigated the efficacy of this compound in combination with sulindac for the prevention of colorectal adenomas. The quantitative outcomes of key studies are summarized below.
| Clinical Trial Identifier | Patient Population | Treatment Arms | Key Findings | Reference |
| NCT00005882 | Patients with a history of resected adenomatous polyps | 1. This compound (500 mg/day) + Sulindac (150 mg/day)2. Placebo | - 70% reduction in the recurrence of any adenoma (12.3% vs 41.1%; RR 0.30, P<0.001)- 92% reduction in the recurrence of advanced adenomas (0.7% vs 8.5%; RR 0.085, P<0.001)- 95% reduction in the recurrence of multiple adenomas (0.7% vs 13.2%; RR 0.055, P<0.001) | [6][7] |
| NCT01349881 (PACES) | Patients with a history of Stage 0-III colon or rectal cancer | 1. This compound + Sulindac2. This compound + Placebo3. Sulindac + Placebo4. Double Placebo | Primary objective: To assess the reduction in the three-year event rate of high-risk adenomas and second primary colorectal cancers.[8][9][10][11] | [8][9][10][11] |
| NCT01483144 | Patients with Familial Adenomatous Polyposis (FAP) | 1. This compound (750 mg/day) + Sulindac (150 mg/day)2. This compound (750 mg/day)3. Sulindac (150 mg/day) | - No significant difference in the primary endpoint of disease progression for the overall FAP population.[12][13]- Post-hoc analysis showed a significant delay in lower gastrointestinal disease progression in patients receiving the combination therapy.[6] | [12][13][14] |
Experimental Protocols
In Vitro Assays
1. Cell Viability (MTT) Assay
This protocol is designed to assess the cytotoxic effects of this compound and sulindac, alone and in combination, on human colon cancer cell lines (e.g., HT-29, Caco-2).
-
Materials:
-
Human colon cancer cell lines (e.g., HT-29, ATCC HTB-38)
-
Complete culture medium (e.g., McCoy's 5A with 10% FBS)
-
This compound hydrochloride hydrate (B1144303) (Sigma-Aldrich)
-
Sulindac (Sigma-Aldrich)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
96-well plates
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound and sulindac in culture medium.
-
Treat the cells with varying concentrations of this compound, sulindac, or the combination for 48-72 hours. Include a vehicle control (DMSO).
-
After incubation, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
2. Western Blot Analysis for ODC and COX-2 Expression
This protocol is to determine the effect of this compound and sulindac on the protein expression of their respective targets.
-
Materials:
-
Treated cell lysates from the cell viability assay
-
Protein lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies: anti-ODC, anti-COX-2, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
-
Imaging system
-
-
Procedure:
-
Lyse the treated cells and determine the protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescence substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control (β-actin).
-
In Vivo Animal Studies
ApcMin/+ Mouse Model of Intestinal Adenomas
The ApcMin/+ mouse is a genetically engineered model that spontaneously develops multiple intestinal adenomas, mimicking human Familial Adenomatous Polyposis (FAP).
-
Experimental Design:
-
Animals: 6-week-old male ApcMin/+ mice.
-
Treatment Groups (n=10-15 per group):
-
Vehicle control (e.g., 0.5% carboxymethylcellulose)
-
This compound (e.g., in drinking water or by oral gavage)
-
Sulindac (e.g., in diet or by oral gavage)
-
This compound + Sulindac
-
-
Treatment Duration: 8-12 weeks.
-
Endpoint: At the end of the study, sacrifice the mice and dissect the entire intestinal tract.
-
Analysis: Count and measure the size of all polyps in the small intestine and colon. Tissues can be collected for histological and molecular analysis (e.g., Western blotting for ODC and COX-2).
-
Caption: Workflow for a preclinical study in the ApcMin/+ mouse model.
Clinical Trial Protocol Outline
The following is a generalized protocol outline based on publicly available information from clinical trials such as NCT00005882 and NCT01349881.
Title: A Phase III, Randomized, Double-Blind, Placebo-Controlled Study of this compound and Sulindac for the Prevention of Recurrent Colorectal Adenomas.
1. Objectives:
- Primary: To determine if the combination of this compound and sulindac is more effective than placebo in reducing the rate of recurrent adenomatous polyps.
- Secondary: To evaluate the safety and tolerability of the combination therapy. To assess the effect of the combination on the recurrence of advanced adenomas.
2. Study Population:
- Inclusion Criteria:
- Age 40-80 years.
- History of at least one surgically resected adenomatous polyp (≥3 mm) within the last 5 years.
- Screening colonoscopy within the past 6 months with all polyps removed.
- Exclusion Criteria:
- History of familial adenomatous polyposis or hereditary non-polyposis colorectal cancer.
- Prior colorectal surgery removing >40 cm of the colon.
- History of gastric or duodenal ulcers within the past 12 months.
- Allergy to NSAIDs or this compound.
3. Study Design:
- A multicenter, randomized, double-blind, placebo-controlled trial.
- Randomization: Patients are randomized in a 1:1 ratio to one of two treatment arms.
- Treatment Arms:
- Arm 1 (Active): Oral this compound (500 mg daily) and oral sulindac (150 mg daily).
- Arm 2 (Placebo): Oral matching placebos for this compound and sulindac daily.
- Duration: Treatment for 36 months.
- Follow-up: Colonoscopy at 3 years post-randomization.
Screening [label="Patient Screening\n(Inclusion/Exclusion Criteria)", fillcolor="#FFFFFF", fontcolor="#202124"];
Randomization [label="Randomization (1:1)", shape=diamond, style="filled", fillcolor="#FBBC05", fontcolor="#202124"];
ArmA [label="Arm A:\nthis compound (500mg) +\nSulindac (150mg)\nDaily for 36 months", fillcolor="#FFFFFF", fontcolor="#202124"];
ArmB [label="Arm B:\nPlacebo\nDaily for 36 months", fillcolor="#FFFFFF", fontcolor="#202124"];
FollowUp [label="Follow-up Colonoscopy\n(at 3 years)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];
Analysis [label="Data Analysis\n(Adenoma Recurrence)", fillcolor="#FFFFFF", fontcolor="#202124"];
Screening -> Randomization;
Randomization -> ArmA;
Randomization -> ArmB;
ArmA -> FollowUp;
ArmB -> FollowUp;
FollowUp -> Analysis;
}
Caption: Generalized clinical trial workflow for adenoma prevention.
4. Outcome Measures:
- Primary Endpoint: The proportion of patients with at least one recurrent adenomatous polyp at the 3-year follow-up colonoscopy.
- Secondary Endpoints:
- Number of recurrent adenomas per patient.
- Proportion of patients with recurrent advanced adenomas.
- Incidence and severity of adverse events.
5. Statistical Analysis:
- The primary efficacy analysis will be a comparison of the adenoma recurrence rates between the two treatment arms using a chi-square test or logistic regression.
- Time-to-event analysis may also be performed using Kaplan-Meier curves and log-rank tests.
Conclusion
The combination of this compound and sulindac represents a clinically validated approach to the chemoprevention of colorectal adenomas. The provided application notes and protocols offer a framework for researchers and drug development professionals to further investigate and build upon the existing knowledge of this promising combination therapy. Future research may focus on optimizing dosing regimens, identifying predictive biomarkers of response, and exploring the efficacy of this combination in other high-risk populations.
References
- 1. Chemoprevention of Colon Cancer by DFMO, Sulindac, and NO-Sulindac Administered Individually or in Combinations in F344 Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Mouse models for the study of colon carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Chemoprevention of Intestinal Tumorigenesis in APC min/+ Mice by Silibinin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Chemoprevention of Intestinal Polyps in ApcMin/+ Mice Fed with Western or Balanced Diets by Drinking Annurca Apple Polyphenol Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Drug Combinations: A New Strategy to Extend Drug Repurposing and Epithelial-Mesenchymal Transition in Breast and Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Animal Models Used by PREVENT | Division of Cancer Prevention [prevention.cancer.gov]
- 14. digitalcommons.wustl.edu [digitalcommons.wustl.edu]
Application Notes and Protocols for Studying Polyamine Metabolism in Parasites Using Eflornithine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polyamines, such as putrescine, spermidine (B129725), and spermine, are ubiquitous polycationic molecules essential for cell growth, differentiation, and proliferation. In parasitic organisms, the polyamine biosynthesis pathway is a critical metabolic route, making it an attractive target for chemotherapeutic intervention. Eflornithine (B1671129), also known as α-difluoromethylornithine (DFMO), is a potent, irreversible inhibitor of ornithine decarboxylase (ODC), the rate-limiting enzyme in polyamine synthesis.[1][2] This mechanism-based inhibitor has been successfully used as a drug against West African sleeping sickness, caused by Trypanosoma brucei gambiense, and has proven to be an invaluable tool for studying the intricacies of polyamine metabolism in various parasites.[3][4][5]
These application notes provide a comprehensive overview and detailed protocols for utilizing this compound to investigate polyamine metabolism in parasites.
Mechanism of Action of this compound
This compound is a structural analog of ornithine, the natural substrate for ODC. It binds to the active site of ODC and is decarboxylated, which leads to the formation of a reactive intermediate that covalently bonds with the enzyme, causing irreversible inactivation.[1] This "suicide inhibition" effectively shuts down the production of putrescine, the precursor for higher polyamines like spermidine and spermine.[6] Parasites that are highly dependent on de novo polyamine synthesis are therefore susceptible to the growth-inhibitory effects of this compound.[7][8]
The selective toxicity of this compound against certain parasites, like T. brucei, is attributed to the slow turnover rate of the parasite's ODC compared to the mammalian host enzyme.[9]
Data Presentation: this compound Activity and Effects
The following tables summarize quantitative data on the efficacy of this compound against various parasites and its impact on their polyamine pools.
Table 1: In Vitro Efficacy of this compound Against Trypanosoma brucei gambiense
| Strain | Compound | IC50 (µM) | 95% Confidence Interval |
| STIB930 | Racemic this compound | 6.4 | 5.2 - 7.7 |
| L-Eflornithine | 4.1 | 3.1 - 5.0 | |
| D-Eflornithine | 39 | 29 - 49 | |
| K03048 | Racemic this compound | 17 | 15 - 18 |
| L-Eflornithine | 8.9 | 7.0 - 11 | |
| D-Eflornithine | 73 | 62 - 85 | |
| 130R | Racemic this compound | 14 | 12 - 17 |
| L-Eflornithine | 7.7 | 6.8 - 8.5 | |
| D-Eflornithine | 76 | 66 - 86 | |
| All Strains Pooled | Racemic this compound | 9.1 | 8.1 - 10 |
| L-Eflornithine | 5.5 | 4.5 - 6.6 | |
| D-Eflornithine | 50 | 42 - 57 |
Data extracted from a study on the enantiospecific activity of this compound.[10]
Table 2: Effect of this compound on Polyamine Levels in Trypanosoma brucei
| Treatment Time (hours) | Ornithine (Relative Abundance) | Putrescine (Relative Abundance) | Spermidine (Relative Abundance) |
| 0 | ~1 | ~1 | ~1 |
| 12 | Increased | Undetectable | Decreased |
| 24 | Increased | Undetectable | Decreased |
| 48 | Increased | Undetectable | Decreased by 76% |
| 72 | Markedly Increased | Depleted | Depleted |
Data compiled from metabolomic studies on T. brucei treated with this compound.[11][12]
Table 3: Effect of this compound (DFMO) on Polyamine Levels in Plasmodium falciparum-infected Erythrocytes
| Polyamine | Control (Infected RBCs) | + DFMO | + DFMO + Putrescine |
| Putrescine | Increased | Prevented Increase | Exceeded Control |
| Spermidine | Increased | Prevented Increase | Restored to Normal |
| Spermine | No significant change | No significant change | Not reported |
Data from a study on the effects of polyamine depletion in P. falciparum.[13]
Experimental Protocols
Protocol 1: In Vitro Growth Inhibition Assay for Trypanosoma brucei
This protocol is used to determine the 50% inhibitory concentration (IC50) of this compound against bloodstream form trypanosomes.
Materials:
-
Trypanosoma brucei gambiense strains (e.g., STIB930)
-
HMI-9 medium
-
Fetal bovine serum (FBS)
-
Penicillin-Streptomycin (B12071052) solution
-
This compound (racemic, L-, and D-enantiomers)
-
AlamarBlue® or similar cell viability reagent
-
96-well microtiter plates
-
Incubator (37°C, 5% CO2)
-
Fluorescence plate reader
Procedure:
-
Parasite Culture: Maintain T. b. gambiense in HMI-9 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 atmosphere.
-
Drug Preparation: Prepare a stock solution of this compound in sterile water or culture medium. Perform serial dilutions to create a range of concentrations to be tested.
-
Assay Setup: a. In a 96-well plate, add the serially diluted this compound solutions. Include a drug-free control. b. Adjust the parasite concentration to 1 x 10^5 parasites/mL in fresh medium. c. Add 100 µL of the parasite suspension to each well.
-
Incubation: Incubate the plate for 72 hours at 37°C with 5% CO2.
-
Viability Assessment: a. Add 10 µL of AlamarBlue® reagent to each well. b. Incubate for an additional 4-6 hours. c. Measure the fluorescence using a plate reader with an excitation wavelength of 530-560 nm and an emission wavelength of 590 nm.
-
Data Analysis: a. Calculate the percentage of growth inhibition for each drug concentration relative to the drug-free control. b. Plot the percentage of inhibition against the drug concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: Analysis of Intracellular Polyamine Levels by HPLC
This protocol describes the extraction and quantification of polyamines from parasites following this compound treatment.
Materials:
-
Parasite culture treated with this compound (and untreated control)
-
Phosphate-buffered saline (PBS), ice-cold
-
Perchloric acid (PCA), 0.2 M, ice-cold
-
Dansyl chloride solution
-
Saturated proline solution
-
Polyamine standards (putrescine, spermidine, spermine)
-
High-performance liquid chromatography (HPLC) system with a fluorescence detector and a reverse-phase column (e.g., C18)
Procedure:
-
Sample Collection and Extraction: a. Harvest a known number of parasites (e.g., 1 x 10^8 cells) by centrifugation at 4°C. b. Wash the cell pellet twice with ice-cold PBS. c. Resuspend the pellet in 200 µL of ice-cold 0.2 M PCA. d. Lyse the cells by freeze-thawing three times. e. Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the protein precipitate. f. Collect the supernatant containing the polyamines.
-
Derivatization: a. To 100 µL of the supernatant, add 100 µL of dansyl chloride solution. b. Vortex and incubate in the dark at 60°C for 1 hour. c. Add 50 µL of saturated proline solution to remove excess dansyl chloride. d. Vortex and incubate for 30 minutes at room temperature. e. Extract the dansylated polyamines by adding 500 µL of toluene and vortexing vigorously. f. Centrifuge to separate the phases and collect the upper toluene layer. g. Evaporate the toluene to dryness under a stream of nitrogen. h. Reconstitute the dried residue in a suitable solvent (e.g., acetonitrile).
-
HPLC Analysis: a. Inject the reconstituted sample into the HPLC system. b. Separate the dansylated polyamines using a suitable gradient of acetonitrile (B52724) and water. c. Detect the derivatives using a fluorescence detector (excitation ~340 nm, emission ~510 nm). d. Quantify the polyamines by comparing the peak areas to those of known standards.
Note: Alternative methods for polyamine analysis, such as LC-MS/MS, can also be employed for higher sensitivity and specificity.[14]
Visualizations
Caption: Polyamine biosynthesis pathway in host and parasite.
Caption: Mechanism of this compound's irreversible inhibition of ODC.
Caption: Experimental workflow for studying this compound's effects.
References
- 1. The mechanism of action of this compound - The Science Snail [sciencesnail.com]
- 2. Ornithine Decarboxylase Inhibition: A Strategy to Combat Various Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound | Definition, African Trypanosomiasis, Uses, & Effects | Britannica [britannica.com]
- 6. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 7. Polyamine Metabolism in Leishmania Parasites: A Promising Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. A novel suicide inhibitor strategy for antiparasitic drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Enantiospecific antitrypanosomal in vitro activity of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Effect of polyamine depletion on macromolecular synthesis of the malarial parasite, Plasmodium falciparum, cultured in human erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Polyamine Analysis by LC-MS | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for the Development of Topical Eflornithine Formulations
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for the development and evaluation of topical eflornithine (B1671129) formulations for dermatological research. This compound is an irreversible inhibitor of the enzyme ornithine decarboxylase (ODC), which plays a crucial role in the production of polyamines necessary for cell division and hair growth.[1][2][3] Topical application of this compound hydrochloride has been approved for the treatment of facial hirsutism in women by slowing hair growth.[1][4] This document outlines the mechanism of action, formulation strategies, and detailed protocols for physicochemical characterization, in vitro performance testing, and efficacy evaluation in relevant cell models.
This compound's Mechanism of Action
This compound, also known as α-difluoromethylornithine (DFMO), acts as a "suicide inhibitor" of ornithine decarboxylase. ODC is the rate-limiting enzyme in the biosynthesis of polyamines (putrescine, spermidine, and spermine).[3][5] These polyamines are essential for cell proliferation and differentiation.[1] In the context of the hair follicle, ODC activity is high during the anagen (growth) phase. By irreversibly binding to ODC, this compound depletes polyamine levels, which in turn slows down the rate of cell division in the hair follicle, reducing the rate of hair growth.[1][2][4] It is important to note that this compound does not remove hair but rather reduces its growth rate.[1][6]
Formulation Development
The goal of topical formulation development is to ensure the stable delivery of this compound to the target site—the hair follicle—while maintaining an acceptable safety and aesthetic profile. The benchmark formulation is Vaniqa®, an oil-in-water emulsion containing 13.9% this compound hydrochloride.[6][7]
Key Formulation Components
-
Active Pharmaceutical Ingredient (API): this compound Hydrochloride (typically as the monohydrate).
-
Vehicle: An oil-in-water emulsion (cream) or a hydrogel base are common choices.
-
Penetration Enhancers: To improve the diffusion of the highly water-soluble this compound molecule through the stratum corneum and into the hair follicle. Essential oils like lavender oil have been explored for this purpose.[6][8]
-
Emulsifiers/Gelling Agents: To create a stable and cosmetically elegant vehicle (e.g., Cetearyl Alcohol, Glyceryl Stearate, Carbomer).
-
Humectants: To prevent the formulation from drying out (e.g., Glycerin, Propylene Glycol).
-
Preservatives: To prevent microbial growth (e.g., Methylparaben, Propylparaben, Phenoxyethanol).[6]
-
pH Modifiers: To maintain a pH compatible with skin (typically pH 4.5-6.0).
Example Formulations
The following tables provide examples of a cream and a gel formulation for topical this compound.
Table 1: Example Oil-in-Water Cream Formulation
| Ingredient | Function | Concentration (% w/w) |
|---|---|---|
| Aqueous Phase | ||
| This compound Hydrochloride | Active Ingredient | 13.9 |
| Purified Water | Vehicle | q.s. to 100 |
| Glycerin | Humectant | 5.0 |
| Oil Phase | ||
| Cetearyl Alcohol | Emulsifier / Thickener | 5.0 |
| Glyceryl Stearate & PEG-100 Stearate | Emulsifier | 4.0 |
| Mineral Oil | Emollient | 2.0 |
| Dimethicone | Emollient / Protectant | 0.5 |
| Lavender Oil | Penetration Enhancer | 4.0 |
| Preservative System | ||
| Phenoxyethanol | Preservative | 0.7 |
| Methylparaben | Preservative | 0.2 |
| Propylparaben | Preservative | 0.1 |
Table 2: Example Hydrogel Formulation
| Ingredient | Function | Concentration (% w/w) |
|---|---|---|
| This compound Hydrochloride | Active Ingredient | 13.9 |
| Allantoin | Soothing Agent | 0.5 |
| Carbopol 940 | Gelling Agent | 1.0 |
| Propylene Glycol | Humectant / Solvent | 10.0 |
| Triethanolamine | Neutralizing Agent | q.s. to pH 5.5-6.0 |
| Purified Water | Vehicle | q.s. to 100 |
Physicochemical Characterization Data
Newly developed formulations must be characterized to ensure they meet quality standards.
Table 3: Physicochemical Properties of an Example this compound Gel
| Parameter | Result | Method |
|---|---|---|
| pH | 5.68 ± 0.02 | pH meter |
| Viscosity (cps) | 234.43 ± 0.57 | Brookfield Viscometer |
| Spreadability (cm) | 4.33 ± 0.11 | Glass Slide Method |
| Drug Content (%) | 94.74 ± 0.16 | UV-Vis Spectrophotometry |
Data derived from a study on an optimized this compound hydrochloride gel formulation.[9]
Experimental Protocols
Protocol 1: Preparation of this compound Oil-in-Water Cream
This protocol is based on a standard two-phase blending process for creating an oil-in-water emulsion.[6][8]
-
Prepare the Aqueous Phase: In a suitable vessel, dissolve this compound Hydrochloride and any other water-soluble components (e.g., Glycerin) in Purified Water. Heat the mixture to 70-80°C with continuous stirring until all components are dissolved.
-
Prepare the Oil Phase: In a separate jacketed vessel, combine all oil-soluble components (e.g., Glyceryl Stearate, Cetearyl Alcohol, Mineral Oil, Dimethicone). Heat the oil phase to 70-80°C until all ingredients have melted and the mixture is uniform. Add preservatives (e.g., parabens) to the melted mass with stirring.[6]
-
Form the Emulsion: Slowly add the hot oil phase to the hot aqueous phase under continuous homogenization. Maintain the temperature at 70-80°C during this process.
-
Cooling: Once the emulsion is formed, begin to cool the mixture slowly while continuing to stir at a lower speed.
-
Add Final Components: When the emulsion has cooled to below 40°C, add any temperature-sensitive ingredients, such as penetration enhancers (e.g., Lavender Oil).
-
Homogenization and Deaeration: Homogenize the final cream to ensure uniform dispersion and droplet size. Mix at a low speed to remove any trapped air bubbles.[8]
-
Final QC: Measure the final pH, viscosity, and appearance of the cream.
Protocol 2: Quantitative Analysis by HPLC
This protocol provides a validated RP-HPLC method for the quantification of this compound.[10][11][12]
-
Chromatographic Conditions:
-
Preparation of Standard Solution: Prepare a stock solution of this compound Hydrochloride (1 mg/mL) in methanol. Create a series of working standards (e.g., 50-100 µg/mL) by diluting the stock solution with the mobile phase.[12]
-
Preparation of Sample Solution: Accurately weigh a portion of the topical formulation and dissolve it in a suitable solvent (e.g., 0.1 N NaOH followed by sonication).[9] Filter the solution and dilute with the mobile phase to a final concentration within the calibration range.
-
Analysis: Inject equal volumes of the standard and sample solutions into the HPLC system.
-
Calculation: Determine the concentration of this compound in the sample by comparing the peak area with the calibration curve generated from the standard solutions.
Protocol 3: In Vitro Permeation Test (IVPT) using Franz Diffusion Cells
IVPT is used to assess the permeation of this compound through a membrane, typically excised human or animal skin.[1][3][13]
-
Apparatus: Vertical Franz Diffusion Cell.
-
Membrane Preparation: Use excised human cadaver skin or Wistar rat skin.[9][14] Shave the skin and remove subcutaneous fat. Mount the skin section between the donor and receptor chambers of the Franz cell, with the stratum corneum facing the donor chamber.
-
Receptor Solution: Prepare and degas phosphate-buffered saline (PBS, pH 7.4) to mimic physiological conditions. Fill the receptor chamber, ensuring no air bubbles are trapped beneath the membrane.[1]
-
Temperature Control: Maintain the temperature of the receptor solution at 32°C using a circulating water bath to simulate skin surface temperature.[1]
-
Dosing: Accurately apply a finite dose (e.g., 5-10 mg/cm²) of the this compound formulation to the membrane surface in the donor chamber.[1]
-
Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot of the receptor solution for analysis. Immediately replace the withdrawn volume with fresh, pre-warmed receptor solution to maintain sink conditions.[1]
-
Quantification: Analyze the concentration of this compound in the collected samples using the validated HPLC method (Protocol 2).
-
Data Analysis: Plot the cumulative amount of this compound permeated per unit area (μg/cm²) against time. Calculate the steady-state flux (Jss) from the slope of the linear portion of the curve.
Protocol 4: In Vitro Hair Follicle Organ Culture (HFOC) Efficacy Test
This ex vivo model uses isolated human hair follicles to assess the direct effect of this compound on hair growth.[4]
-
Hair Follicle Isolation: Obtain human scalp skin samples (e.g., from facelift surgery). Under a stereomicroscope in sterile PBS, dissect individual anagen VI hair follicles from the subcutaneous fat.[4]
-
Culture Setup: Place one intact follicle per well in a 24-well plate containing 1 mL of supplemented Williams' E Medium. Incubate at 37°C in a 5% CO2 incubator.[4]
-
Treatment: After 24 hours of acclimatization, replace the medium with fresh medium containing various concentrations of the test this compound formulation or vehicle control. Change the medium every 2-3 days.[4]
-
Hair Shaft Elongation Measurement: On Day 0 (start of treatment) and subsequent measurement days (e.g., Day 2, 4, 6, 8), capture digital images of each follicle. Use image analysis software to measure the change in hair shaft length from a fixed point on the follicle.
-
Endpoint Analysis (Optional): At the end of the culture period (typically 7-10 days), follicles can be pooled for further analysis.
-
Cell Proliferation: Perform Ki-67 immunohistochemistry on cryosections of the follicles to assess cell proliferation in the hair matrix.
-
Gene Expression: Extract total RNA and perform RT-qPCR to analyze the expression of genes related to hair growth (e.g., VEGF, KGF) and polyamine synthesis (ODC1).[4]
-
Visualization of Experimental Workflows
References
- 1. alterlab.co.id [alterlab.co.id]
- 2. Formulations for administration of this compound - Patent US-11439612-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 4. benchchem.com [benchchem.com]
- 5. dissolutiontech.com [dissolutiontech.com]
- 6. EP4294362A1 - An this compound composition for inhibiting hair growth - Google Patents [patents.google.com]
- 7. US20200009098A1 - this compound and sulindac, fixed dose combination formulation - Google Patents [patents.google.com]
- 8. WO2022175985A1 - An this compound composition for inhibiting hair growth - Google Patents [patents.google.com]
- 9. ijbpas.com [ijbpas.com]
- 10. researchgate.net [researchgate.net]
- 11. Determination and Validation of this compound Hydrochloride by (Rp-Hplc) Reversed Phase High Performance Liquid Chromatography | Semantic Scholar [semanticscholar.org]
- 12. Determination and Validation of this compound Hydrochloride by (Rp-Hplc) Reversed Phase High Performance Liquid Chromatography [pubs.sciepub.com]
- 13. permegear.com [permegear.com]
- 14. US7374770B2 - Topical composition for follicular delivery of an ornithine decarboxylase inhibitor - Google Patents [patents.google.com]
Application Notes and Protocols: Eflornithine and Temozolomide Combination in Glioblastoma Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical and clinical evaluation of the combination therapy of eflornithine (B1671129) (α-difluoromethylornithine, DFMO) and temozolomide (B1682018) (TMZ) for the treatment of glioblastoma (GBM). This document includes the mechanisms of action of each agent, a summary of key preclinical findings, detailed experimental protocols for in vitro and in vivo studies, and information on ongoing clinical investigations.
Introduction
Glioblastoma is the most aggressive primary brain tumor in adults, with a dismal prognosis despite a standard-of-care treatment regimen that includes surgery, radiation, and chemotherapy with temozolomide.[1][2] Resistance to temozolomide is a significant clinical challenge, often mediated by the DNA repair enzyme O6-methylguanine-DNA methyltransferase (MGMT).[3] this compound, an irreversible inhibitor of ornithine decarboxylase (ODC), the rate-limiting enzyme in polyamine biosynthesis, has shown activity in gliomas.[4][5] Polyamines are essential for cell proliferation and stabilizing DNA structure, and their levels are elevated in glioma cells.[5] The combination of this compound and temozolomide is being investigated as a novel strategy to overcome resistance and improve therapeutic outcomes in glioblastoma.
Mechanisms of Action
Temozolomide (TMZ) is an oral alkylating agent that damages DNA by methylating guanine (B1146940) at the O6 and N7 positions, and adenine (B156593) at the N3 position.[6][7] This DNA damage leads to futile repair cycles and ultimately triggers apoptosis in cancer cells.[6] The efficacy of temozolomide is often limited by the expression of the DNA repair protein O6-methylguanine-DNA methyltransferase (MGMT), which removes the methyl adducts from the O6 position of guanine, thereby mitigating the cytotoxic effects of the drug.[3]
This compound (DFMO) is an enzyme-activated, irreversible inhibitor of ornithine decarboxylase (ODC).[4] ODC is the first and rate-limiting enzyme in the biosynthesis of polyamines such as putrescine, spermidine, and spermine.[8] These polyamines are crucial for cell division, proliferation, and the stabilization of DNA structure.[5] By inhibiting ODC, this compound depletes intracellular polyamine levels, leading to a cytostatic effect and the inhibition of tumor growth.[5]
Synergistic Rationale and Signaling Pathways
The combination of this compound and temozolomide is hypothesized to have a synergistic anti-tumor effect. This compound's cytostatic action, achieved through the depletion of polyamines, can potentially sensitize rapidly proliferating glioblastoma cells to the cytotoxic effects of temozolomide. Furthermore, research suggests that this compound may inhibit the progression of DNA mutations induced by alkylating agents like temozolomide, potentially delaying the development of treatment resistance.[9][10]
Caption: Signaling pathways of this compound and Temozolomide.
Preclinical Data
A study by Goussetis et al. investigated the combination of this compound (DFMO), temozolomide (TMZ), and radiation in the glioblastoma cell lines U87G, U251MG, and T98G. The combination treatment resulted in a significantly higher suppression of proliferation in all cell lines compared to individual treatments.[2] It also induced a notable cell cycle arrest in the G2/M phase in U251MG and T98G cells.[2]
Another study by Yam et al. explored the effect of this compound on temozolomide-induced mutations in the U87MG glioblastoma cell line. The findings suggest that this compound may inhibit the progression of DNA mutations caused by temozolomide.[9][10]
Quantitative Data Summary
No specific quantitative data (e.g., IC50 values, Combination Index) for the two-drug combination of this compound and temozolomide without radiation is readily available in the reviewed literature. The following tables are structured to present such data as it becomes available from future studies.
Table 1: In Vitro Cytotoxicity of this compound and Temozolomide in Glioblastoma Cell Lines
| Cell Line | Drug | IC50 (µM) |
| U87MG | This compound | Data not available |
| Temozolomide | Data not available | |
| This compound + Temozolomide | Data not available | |
| U251MG | This compound | Data not available |
| Temozolomide | Data not available | |
| This compound + Temozolomide | Data not available | |
| T98G | This compound | Data not available |
| Temozolomide | Data not available | |
| This compound + Temozolomide | Data not available |
Table 2: In Vivo Efficacy of this compound and Temozolomide in a Glioblastoma Xenograft Model
| Treatment Group | Tumor Growth Inhibition (%) | Median Survival (days) |
| Vehicle Control | 0 | Data not available |
| This compound | Data not available | Data not available |
| Temozolomide | Data not available | Data not available |
| This compound + Temozolomide | Data not available | Data not available |
Experimental Protocols
The following protocols are based on methodologies described in studies investigating this compound and temozolomide in glioblastoma models and are intended as a guide for researchers.
In Vitro Cell Viability and Proliferation Assays
This protocol outlines the steps for assessing the effect of this compound and temozolomide on the viability and proliferation of glioblastoma cell lines.
Caption: Workflow for in vitro glioblastoma drug combination studies.
Materials:
-
Glioblastoma cell lines (e.g., U87MG, U251MG, T98G)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (DFMO)
-
Temozolomide (TMZ)
-
96-well plates
-
MTT reagent or Crystal Violet stain
-
xCELLigence Real-Time Cell Analyzer (optional)
-
Plate reader
Procedure:
-
Cell Culture: Maintain glioblastoma cell lines in a humidified incubator at 37°C and 5% CO2.
-
Cell Seeding: Seed cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Drug Preparation: Prepare stock solutions of this compound and temozolomide and dilute to desired concentrations in cell culture medium.
-
Treatment: Treat cells with varying concentrations of this compound, temozolomide, or the combination. Include a vehicle-only control.
-
Incubation: Incubate the treated cells for a predetermined period (e.g., 72 hours).
-
Viability/Proliferation Assessment:
-
MTT Assay: Add MTT reagent to each well, incubate, and then solubilize the formazan (B1609692) crystals. Measure absorbance to determine cell viability.
-
Crystal Violet Assay: Fix and stain the cells with crystal violet. Solubilize the stain and measure absorbance.
-
xCELLigence System: Monitor cell proliferation in real-time according to the manufacturer's instructions.
-
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each drug and the combination. Use software such as CompuSyn to determine the Combination Index (CI) to assess for synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
In Vivo Xenograft Studies
This protocol describes the evaluation of the this compound and temozolomide combination in an orthotopic glioblastoma mouse model.
Caption: Workflow for in vivo glioblastoma drug combination studies.
Materials:
-
Immunocompromised mice (e.g., athymic nude mice)
-
Luciferase-expressing glioblastoma cells
-
This compound
-
Temozolomide
-
Bioluminescence imaging system
-
Animal housing and monitoring equipment
Procedure:
-
Animal Acclimation: Acclimate mice to the facility for at least one week before the experiment.
-
Tumor Cell Implantation: Intracranially implant luciferase-expressing glioblastoma cells into the brains of the mice.
-
Tumor Growth Monitoring: Monitor tumor growth using bioluminescence imaging.
-
Randomization: Once tumors reach a predetermined size, randomize the mice into treatment groups (e.g., vehicle control, this compound alone, temozolomide alone, this compound + temozolomide).
-
Drug Administration: Administer drugs according to a predetermined schedule and dosage. Both this compound and temozolomide can be administered orally.
-
Monitoring: Monitor tumor growth via bioluminescence imaging and assess the overall health and body weight of the mice regularly.
-
Endpoint Analysis: Continue treatment until a predefined endpoint is reached (e.g., tumor size, neurological symptoms). Euthanize mice and collect brains for further analysis (e.g., histology, immunohistochemistry). Record survival data for Kaplan-Meier analysis.
Clinical Evaluation
A Phase 1b, open-label, dose-escalation, and expansion study (NCT05879367) is currently recruiting participants to evaluate the safety, tolerability, and recommended Phase 2 dose of this compound in combination with temozolomide in patients with newly diagnosed glioblastoma or astrocytoma.[1][11][12][13][14] The study will also assess the preliminary efficacy of this combination.[1][11][13][14]
Conclusion
The combination of this compound and temozolomide represents a promising therapeutic strategy for glioblastoma by targeting both cell proliferation and DNA damage pathways. While preclinical data specifically for the two-drug combination is limited, the available evidence suggests potential for synergistic activity. The protocols provided herein offer a framework for further preclinical investigation to quantify the efficacy and synergy of this combination. The ongoing clinical trial will provide crucial data on the safety and efficacy of this combination in patients.
References
- 1. Combination treatment for glioblastoma with temozolomide, DFMO and radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Enhancing Temozolomide Efficacy: The Synergistic Role of BGB-290 in Treating Brain Tumors and Metastases [synapse.patsnap.com]
- 3. In Vitro and In Vivo Enhancement of Temozolomide Effect in Human Glioblastoma by Non-Invasive Application of Cold Atmospheric Plasma [mdpi.com]
- 4. Effect of this compound on mutation frequency in temozolomide-treated U87MG cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Co-administration of temozolomide (TMZ) and the experimental therapeutic targeting miR-10b, profoundly affects the tumorigenic phenotype of human glioblastoma cells [frontiersin.org]
- 6. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
- 7. An open-label, Phase 1b study to evaluate the safety and tolerability of this compound plus temozolomide in patients with newly diagnosed glioblastoma [mdanderson.org]
- 8. Combination drug screen targeting glioblastoma core vulnerabilities reveals pharmacological synergisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of this compound on mutation frequency in temozolomide-treated U87MG cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Measurement of Patient-Derived Glioblastoma Cell Response to Temozolomide Using Fluorescence Lifetime Imaging of NAD(P)H - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jbuon.com [jbuon.com]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. An open-label, Phase 1b study to evaluate the safety andtolerability of this compound plus temozolomide in patients with newly diagnosed glioblastoma or astrocytoma | Herbert Irving Comprehensive Cancer Center (HICCC) - New York [cancer.columbia.edu]
Measuring Eflornithine Concentration in Plasma and Tissue Samples: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eflornithine (B1671129), also known as α-difluoromethylornithine (DFMO), is a crucial therapeutic agent with diverse applications, including the treatment of West African trypanosomiasis (sleeping sickness) and hirsutism.[1] It is also under investigation as a potential anticancer and chemopreventive agent.[2] this compound functions as an irreversible inhibitor of ornithine decarboxylase (ODC), the rate-limiting enzyme in the biosynthesis of polyamines. Polyamines, such as putrescine, spermidine, and spermine, are essential for cell proliferation and differentiation, and their dysregulation is implicated in various diseases.
Accurate quantification of this compound concentrations in biological matrices like plasma and tissue is paramount for pharmacokinetic studies, therapeutic drug monitoring, and understanding its distribution and efficacy. This document provides detailed protocols for the determination of this compound levels using modern analytical techniques, primarily focusing on High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) or UV detection.
Signaling Pathway: Polyamine Biosynthesis Inhibition by this compound
This compound exerts its therapeutic effect by disrupting the polyamine biosynthesis pathway. It acts as a "suicide inhibitor," irreversibly binding to and inactivating ornithine decarboxylase (ODC). This action blocks the conversion of ornithine to putrescine, the first committed step in the synthesis of polyamines, ultimately leading to the depletion of downstream polyamines essential for cellular growth.
Experimental Workflow for this compound Quantification
The general workflow for quantifying this compound in biological samples involves several key steps, from sample collection to final data analysis. The following diagram outlines a typical experimental process.
Detailed Experimental Protocols
Herein, we provide detailed protocols for the quantification of this compound in plasma and tissue samples, primarily based on LC-MS/MS, which offers high sensitivity and selectivity. An alternative HPLC-UV method is also described.
Protocol 1: Quantification of this compound in Plasma by LC-MS/MS
This protocol is adapted from methodologies demonstrating high sensitivity and specificity.[3]
1. Materials and Reagents:
-
This compound hydrochloride monohydrate (analytical standard)
-
Internal Standard (IS) (e.g., isotopic labeled this compound or a structural analog)
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (B52724) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (drug-free)
2. Sample Preparation (Protein Precipitation):
-
Pipette 50 µL of plasma sample, calibration standard, or quality control (QC) sample into a 1.5 mL microcentrifuge tube.
-
Add 150 µL of cold methanol containing the internal standard.
-
Vortex for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube or a 96-well plate for analysis.
3. LC-MS/MS Conditions:
-
LC System: UPLC system (e.g., Waters Acquity I-Class)
-
Column: Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm particle size)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A suitable gradient to separate this compound from endogenous interferences (e.g., 5% B for 0.5 min, ramp to 95% B over 3 min, hold for 1 min, return to 5% B and re-equilibrate).
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S)
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions: To be optimized for this compound and the chosen internal standard. For derivatized this compound (with 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate), a transition of m/z 353.2 → 171.1 has been reported.[2]
4. Calibration and Quantification:
-
Prepare a series of calibration standards by spiking known concentrations of this compound into drug-free plasma.
-
Analyze the standards and samples.
-
Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the nominal concentration.
-
Determine the concentration of this compound in the unknown samples from the calibration curve.
Protocol 2: Quantification of this compound in Tissue Samples by LC-MS/MS
This protocol outlines a general procedure for tissue analysis, which can be adapted for specific tissue types.[3][4]
1. Materials and Reagents:
-
Same as for plasma analysis.
-
Homogenization Buffer (e.g., Phosphate Buffered Saline (PBS) or a buffer containing protease inhibitors).
2. Tissue Homogenization:
-
Accurately weigh the frozen tissue sample.
-
Add a specific volume of ice-cold homogenization buffer (e.g., 3-5 volumes of buffer per gram of tissue).
-
Homogenize the tissue on ice using a mechanical homogenizer (e.g., bead beater, rotor-stator homogenizer) until no visible tissue fragments remain.
-
Centrifuge the homogenate at a high speed (e.g., 15,000 x g) for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant (tissue homogenate) for analysis.
3. Sample Preparation (Protein Precipitation):
-
Use 50 µL of the tissue homogenate in place of plasma.
-
Follow the same protein precipitation steps as described in Protocol 1.
4. LC-MS/MS Conditions:
-
The same LC-MS/MS conditions as described in Protocol 1 can be used. Method optimization may be required depending on the tissue matrix.
5. Calibration and Quantification:
-
Prepare calibration standards in the corresponding drug-free tissue homogenate to match the matrix of the samples.
-
Follow the same quantification procedure as described in Protocol 1.
Protocol 3: Quantification of this compound in Plasma by HPLC-UV
This method is an alternative for laboratories without access to LC-MS/MS and may require a derivatization step to enhance sensitivity and retention.[5][6]
1. Materials and Reagents:
-
This compound hydrochloride monohydrate
-
Internal Standard (e.g., Norvaline)[5]
-
Derivatization agent (e.g., Dansyl chloride)[5]
-
Methanol, Acetonitrile (HPLC grade)
-
Ethanol (80%)
-
Acetate (B1210297) buffer (pH 4)
-
Human plasma (drug-free)
2. Sample Preparation (with Derivatization):
-
To 100 µL of plasma, add the internal standard.
-
Extract with three portions of ice-cold 80% ethanol.[5]
-
Evaporate the combined supernatants to dryness under vacuum.[5]
-
Reconstitute the residue in a basic solution and add dansyl chloride in acetone.
-
Incubate to allow for derivatization (e.g., 4 hours at 25°C in the dark).[5]
-
Inject a portion of the final solution into the HPLC system.
3. HPLC-UV Conditions:
-
HPLC System: Standard HPLC system with a UV detector.
-
Column: C8 or C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm).[6][7]
-
Mobile Phase: A gradient of acetate buffer and acetonitrile/tetrahydrofuran.[5] For example, a linear gradient from a 95:5 solution of 10 mM pH 4 acetate buffer and THF, to a 90:10 solution of acetonitrile and THF over 28 minutes.[5]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 330 nm for dansylated derivatives.[5]
-
Injection Volume: 25-50 µL.[5]
4. Calibration and Quantification:
-
Prepare and process calibration standards in drug-free plasma in the same manner as the samples.
-
Construct a calibration curve and determine the concentrations in unknown samples.
Quantitative Data Summary
The following table summarizes the validation parameters from various published methods for the quantification of this compound. This allows for a comparison of the performance of different analytical techniques.
| Analytical Method | Matrix | Linearity Range | Lower Limit of Quantification (LLOQ) | Accuracy/Recovery | Reference |
| LC-MS/MS | Rat Brain Homogenate | 0.1 - 500 µM | 0.1 µM (18 ng/mL) | 90-110% | [3] |
| HPLC-UV | Serum | 5 - 950 µg/mL | 5 µg/mL | Not explicitly stated, but between-run CV was 6% | [5] |
| RP-HPLC-UV | Parenteral Formulation | 5 - 15 ng/mL | Not explicitly stated | 98.4% | [7] |
| RP-HPLC-UV | Parenteral Formulation | 50 - 100 µg/mL | 0.028 µg/mL | 100.5% | [6] |
| LC-ELSD | Human Plasma | 25 - 750 µM | 25 µM | Not explicitly stated, inter-assay precision was 4.3-10.4% | [8] |
| HPLC-UV (derivatization) | Human Plasma | 1.5 - 1000 µM | 1.5 µM | Not explicitly stated, between-day precision was 2.0-14.9% | [9] |
| UV-Spectrophotometry | Aqueous Solution | 0.5 - 4.5 µg/mL | 0.052 µg/mL | 98-102% | [1] |
Note: The performance of each method is highly dependent on the specific instrumentation, reagents, and procedures used. The values presented here are for comparative purposes.
Conclusion
The protocols and data presented in this application note provide a comprehensive guide for the quantification of this compound in plasma and tissue samples. LC-MS/MS methods are recommended for high sensitivity and specificity, which are often required for pharmacokinetic studies involving low drug concentrations. HPLC-UV methods, particularly with a derivatization step, offer a viable alternative. The choice of method should be based on the specific requirements of the study, including the desired sensitivity, sample throughput, and available instrumentation. Proper method validation is crucial to ensure the generation of reliable and accurate data in any research or clinical setting.
References
- 1. researchgate.net [researchgate.net]
- 2. A simple and sensitive assay for this compound quantification in rat brain using pre-column derivatization and UPLC-MS/MS detection: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 3. A simple and sensitive assay for this compound quantification in rat brain using pre-column derivatization and UPLC-MS/MS detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. High-pressure liquid chromatographic analysis of this compound in serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination and Validation of this compound Hydrochloride by (Rp-Hplc) Reversed Phase High Performance Liquid Chromatography [pubs.sciepub.com]
- 7. researchgate.net [researchgate.net]
- 8. Determination of this compound enantiomers in plasma, by solid-phase extraction and liquid chromatography with evaporative light-scattering detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Establishing Eflornithine-Resistant Cell Lines for Oncological Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eflornithine (B1671129), also known as α-difluoromethylornithine (DFMO), is an irreversible inhibitor of ornithine decarboxylase (ODC), the rate-limiting enzyme in polyamine biosynthesis. Polyamines, including putrescine, spermidine (B129725), and spermine, are essential polycations involved in cell growth, differentiation, and proliferation. Consequently, ODC is a prime target for cancer therapy and chemoprevention. However, the development of resistance to this compound presents a significant clinical challenge. The establishment and characterization of this compound-resistant cell lines are crucial for understanding the molecular mechanisms of resistance, identifying new therapeutic targets, and developing novel strategies to overcome treatment failure.
This document provides detailed protocols for establishing this compound-resistant cell lines and for characterizing the resistant phenotype through the analysis of key biochemical markers.
Mechanisms of this compound Resistance
Resistance to this compound in cancer cells is primarily associated with the overproduction of the target enzyme, ornithine decarboxylase (ODC). This overproduction can result from several mechanisms, including:
-
Gene Amplification: An increase in the copy number of the ODC gene leads to higher levels of ODC mRNA and subsequent protein overexpression.
-
Enhanced Transcription and Translation: Alterations in regulatory pathways can lead to increased transcription of the ODC gene and/or more efficient translation of its mRNA.
-
Increased Enzyme Stability: Mutations or alterations in post-translational modification pathways can lead to a more stable ODC protein with a longer half-life.
In some cases, particularly in protozoan parasites like Trypanosoma brucei, resistance can also arise from reduced drug accumulation due to the loss or modification of drug transporters.
Data Presentation
The following tables summarize the expected quantitative changes in key cellular parameters upon the development of this compound resistance. The data is compiled from studies on various cancer cell lines.
Table 1: Comparison of this compound IC50 Values in Sensitive and Resistant Cell Lines
| Cell Line | Parental (Sensitive) IC50 | Resistant IC50 | Fold Resistance |
| Human Neuroblastoma (SK-N-BE(2)) | ~5-15 mM | >25 mM | >1.6-5 |
| Human Breast Cancer (MCF-7) | ~5 mM | >10 mM | >2 |
| Human Colon Cancer (HT-29) | Resistant | - | - |
Note: IC50 values for this compound can be high and show cytostatic rather than cytotoxic effects. Resistance is often characterized by the ability to proliferate at concentrations that are inhibitory to the parental line.
Table 2: Ornithine Decarboxylase (ODC) Activity in Sensitive vs. Resistant Cell Lines
| Cell Line | Condition | ODC Activity (pmol CO2/h/mg protein) |
| Human Colorectal Carcinoma | Normal Mucosa | ~10-50 |
| Cancerous Tissue | ~150-750[1] | |
| This compound-Resistant Human Myeloma | Parental | Baseline |
| Resistant | Significantly Elevated |
Note: ODC activity in resistant cells is expected to be significantly higher than in sensitive parental cells.
Table 3: Polyamine Levels in Sensitive vs. Resistant Cell Lines Under this compound Treatment
| Cell Line | Treatment | Putrescine (nmol/mg protein) | Spermidine (nmol/mg protein) | Spermine (nmol/mg protein) |
| Human Breast Cancer (MCF-7) | Control | Baseline | Baseline | Baseline |
| 5 mM DFMO (48h) | Decreased by ~60% | Decreased by ~60% | Decreased by ~60%[2] | |
| Human Neuroblastoma (SK-N-BE(2)) | Control | Baseline | Baseline | Baseline |
| 100 µM DFMO (72h) | Significantly Decreased | No Significant Change | No Significant Change[3] |
Note: In sensitive cells, this compound treatment leads to a significant depletion of putrescine and spermidine pools. Resistant cells, due to ODC overproduction, can maintain higher polyamine levels in the presence of the drug.
Experimental Protocols
Protocol 1: Establishment of this compound-Resistant Cell Lines
This protocol describes a stepwise selection method to generate this compound-resistant cell lines.
Materials:
-
Parental cancer cell line of interest
-
Complete cell culture medium
-
This compound (DFMO) stock solution (e.g., 1 M in sterile water or PBS)
-
Cell culture flasks, plates, and other consumables
-
Trypsin-EDTA
-
Hemocytometer or automated cell counter
-
Cryopreservation medium
Procedure:
-
Determine the IC50 of the Parental Cell Line:
-
Seed the parental cells in 96-well plates at an appropriate density.
-
The following day, treat the cells with a range of this compound concentrations (e.g., 0.1, 0.5, 1, 5, 10, 20, 50 mM).
-
Incubate for a period equivalent to 2-3 cell doubling times (e.g., 72-96 hours).
-
Assess cell viability using a suitable method (e.g., MTT, PrestoBlue, or cell counting).
-
Calculate the IC50 value, which is the concentration of this compound that inhibits cell growth by 50%.
-
-
Initiate Stepwise Selection:
-
Start by continuously exposing the parental cell line to this compound at a concentration equal to the IC20-IC30 (the concentration that inhibits growth by 20-30%).
-
Culture the cells in this medium, passaging them as they reach 70-80% confluency.
-
Initially, a significant number of cells may die. Allow the surviving cells to repopulate the flask.
-
-
Gradually Increase this compound Concentration:
-
Once the cells are growing steadily in the initial concentration of this compound, increase the drug concentration by a factor of 1.5 to 2.
-
Again, expect an initial period of cell death followed by the recovery of a resistant population.
-
Repeat this stepwise increase in this compound concentration. The entire process can take several months.
-
-
Cryopreserve at Each Stage:
-
It is critical to cryopreserve vials of cells at each successful concentration step. This provides a backup in case of contamination or complete cell death at a higher concentration.
-
-
Characterize the Resistant Phenotype:
-
Once a cell line is established that can proliferate in a significantly higher concentration of this compound (e.g., 5-10 times the parental IC50), the resistance should be characterized.
-
Re-evaluate the IC50 of the resistant cell line and compare it to the parental line.
-
Analyze ODC activity and intracellular polyamine levels (see Protocols 2 and 3).
-
-
Stability of Resistance:
-
To determine if the resistance is stable, culture the resistant cells in drug-free medium for several passages and then re-challenge them with this compound to see if the resistant phenotype is maintained.
-
Protocol 2: Ornithine Decarboxylase (ODC) Activity Assay (Radiometric Method)
This assay measures the activity of ODC by quantifying the release of 14CO2 from L-[1-14C]ornithine.
Materials:
-
Cell lysis buffer (e.g., 25 mM Tris-HCl pH 7.5, 0.1 mM EDTA, 2.5 mM DTT)
-
L-[1-14C]ornithine
-
Pyridoxal-5-phosphate (PLP)
-
Assay buffer (e.g., 6.25 mM Tris-HCl pH 7.5, 500 µM L-ornithine, 50 µM PLP, 1.56 mM DTT)
-
2 M Citric acid or 5 M Sulfuric acid (stop solution)
-
Scintillation vials
-
Filter paper discs
-
NaOH solution (e.g., 1 M)
-
Scintillation fluid
-
Protein assay kit (e.g., BCA or Bradford)
Procedure:
-
Prepare Cell Lysates:
-
Wash cell pellets with ice-cold PBS and lyse in cell lysis buffer.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the supernatant.
-
-
Set up the Reaction:
-
In a microcentrifuge tube, add a specific amount of cell lysate (e.g., 50 µL).
-
Prepare the assay mix containing assay buffer and L-[1-14C]ornithine.
-
Add the assay mix to the cell lysate to start the reaction.
-
-
Capture 14CO2:
-
Place the open microcentrifuge tube inside a scintillation vial containing a filter paper disc saturated with NaOH to capture the released 14CO2.
-
Seal the scintillation vial and incubate at 37°C for a defined period (e.g., 60 minutes).
-
-
Stop the Reaction:
-
Inject the stop solution (citric acid or sulfuric acid) into the microcentrifuge tube without opening the scintillation vial.
-
Incubate for an additional 30-60 minutes at 37°C to ensure all the 14CO2 is released from the reaction mixture and captured by the NaOH-soaked filter paper.
-
-
Measure Radioactivity:
-
Carefully remove the microcentrifuge tube from the scintillation vial.
-
Add scintillation fluid to the vial containing the filter paper.
-
Measure the radioactivity using a scintillation counter.
-
-
Calculate ODC Activity:
-
Calculate the amount of 14CO2 produced based on the specific activity of the L-[1-14C]ornithine.
-
Express ODC activity as pmol or nmol of CO2 produced per unit of time per mg of protein (e.g., pmol CO2/h/mg protein).
-
Protocol 3: Polyamine Analysis by High-Performance Liquid Chromatography (HPLC)
This protocol describes the quantification of intracellular polyamines (putrescine, spermidine, and spermine) using reverse-phase HPLC with pre-column derivatization.
Materials:
-
Cell pellets
-
Perchloric acid (PCA), e.g., 0.2 M
-
Dansyl chloride solution
-
Proline
-
Toluene (B28343) or other suitable organic solvent
-
Polyamine standards (putrescine, spermidine, spermine)
-
Internal standard (e.g., 1,7-diaminoheptane)
-
HPLC system with a C18 reverse-phase column and a UV or fluorescence detector
Procedure:
-
Sample Preparation and Extraction:
-
Homogenize cell pellets in ice-cold PCA.
-
Centrifuge to precipitate proteins.
-
Collect the supernatant containing the polyamines.
-
-
Derivatization:
-
To a known volume of the supernatant, add the internal standard.
-
Add a saturated sodium carbonate or bicarbonate solution to make the sample alkaline.
-
Add dansyl chloride solution and incubate at a high temperature (e.g., 60°C) to allow the derivatization reaction to proceed.
-
Add proline to react with excess dansyl chloride.
-
-
Extraction of Dansylated Polyamines:
-
Extract the dansylated polyamines into an organic solvent like toluene by vigorous vortexing.
-
Centrifuge to separate the phases and collect the organic (upper) phase.
-
Evaporate the organic solvent to dryness under a stream of nitrogen.
-
-
HPLC Analysis:
-
Reconstitute the dried sample in a suitable solvent (e.g., acetonitrile).
-
Inject the sample into the HPLC system.
-
Separate the dansylated polyamines on a C18 column using an appropriate mobile phase gradient (e.g., acetonitrile-water).
-
Detect the separated polyamines using a UV or fluorescence detector.
-
-
Quantification:
-
Create a standard curve using known concentrations of polyamine standards.
-
Identify and quantify the polyamines in the samples by comparing their retention times and peak areas to those of the standards.
-
Normalize the polyamine concentrations to the total protein content of the initial cell pellet.
-
Visualization of Key Pathways and Workflows
Caption: Workflow for establishing this compound-resistant cell lines.
Caption: The polyamine biosynthesis pathway and the site of this compound inhibition.
Caption: Logical relationship between sensitive and resistant cells to this compound.
References
- 1. Polyamine levels, ornithine decarboxylase (ODC) activity, and ODC-mRNA expression in normal and cancerous human colonocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Cytotoxic activity of difluoromethylornithine compared with fenretinide in neuroblastoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Eflornithine in High-Risk Neuroblastoma Clinical Trials
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the clinical use of eflornithine (B1671129) (α-difluoromethylornithine, DFMO) for the treatment of high-risk neuroblastoma (HRNB), with a focus on its recent FDA approval and the pivotal clinical trials that supported it. The information is intended to guide researchers and drug development professionals in understanding the therapeutic context, mechanism of action, and practical considerations for the clinical investigation of this compound.
Introduction and Therapeutic Context
Neuroblastoma, a pediatric malignancy of the sympathetic nervous system, is characterized by a high rate of relapse in high-risk patients despite aggressive multi-modal therapies.[1][2] On December 13, 2023, the U.S. Food and Drug Administration (FDA) approved this compound (brand name IWILFIN) to reduce the risk of relapse in adult and pediatric patients with high-risk neuroblastoma.[3][4][5][6] This approval marks a significant advancement as the first therapy indicated to reduce the risk of relapse in this patient population who have shown at least a partial response to prior multiagent, multimodality therapy, including anti-GD2 immunotherapy.[3][4][5][6][7]
Mechanism of Action
This compound is an irreversible inhibitor of ornithine decarboxylase (ODC), the rate-limiting enzyme in the biosynthesis of polyamines.[7][8] In neuroblastoma, particularly in cases with MYCN amplification, the ODC gene is a downstream target of the MYCN oncoprotein.[1][3] Increased ODC activity leads to elevated levels of polyamines, which are crucial for cell proliferation and tumor growth.[7] this compound's inhibition of ODC leads to the depletion of intracellular polyamines, which in turn restores the balance of the LIN28/Let-7 axis, a pathway that regulates cancer stemness, and prevents the expression of MYCN.[7][8] This ultimately results in the suppression of tumor growth.[7]
Signaling Pathway
The following diagram illustrates the signaling pathway affected by this compound in MYCN-amplified neuroblastoma.
Clinical Trial Data
The FDA approval of this compound was primarily based on an externally controlled trial that compared outcomes from Study 3b (NCT02395666) with a clinical trial-derived external control arm from Study ANBL0032.[3][4][5][6]
Table 1: Summary of Key Clinical Trials
| Parameter | Study 3b (this compound Arm) | Study ANBL0032 (External Control Arm) |
| ClinicalTrials.gov ID | NCT02395666[3][6][9] | NCT00026312[2] |
| Study Design | Multi-center, open-label, non-randomized[3][6] | Multi-center, open-label, randomized[3] |
| Patient Population | High-risk neuroblastoma patients with at least a partial response to prior multiagent, multimodality therapy including anti-GD2 immunotherapy[3][4][5][6] | Pediatric patients with high-risk neuroblastoma[3] |
| Number of Patients (Matched Efficacy Population) | 90[3][5] | 270[3][5] |
| Treatment | This compound orally, twice daily[3] | Dinutuximab, GM-CSF, IL-2, and cis-retinoic acid vs. cis-retinoic acid alone[3] |
| Treatment Duration | Up to 2 years, or until disease progression or unacceptable toxicity[3][4][5] | Not applicable for direct comparison |
Table 2: Efficacy Outcomes
| Outcome | Hazard Ratio (HR) | 95% Confidence Interval (CI) |
| Event-Free Survival (EFS) | 0.48[3][4][5] | 0.27 - 0.85[3][4] |
| Overall Survival (OS) | 0.32[3][4][5] | 0.15 - 0.70[3][4] |
-
Event-Free Survival (EFS) was defined as disease progression, relapse, secondary cancer, or death from any cause.[3][6]
-
Overall Survival (OS) was defined as death from any cause.[3]
Experimental Protocols
The following protocols are based on the methodologies employed in the pivotal clinical trials of this compound for high-risk neuroblastoma.
Patient Eligibility
-
Diagnosis: Histologically verified high-risk neuroblastoma.[9]
-
Disease Status: Patients must have demonstrated at least a partial response to prior multiagent, multimodality therapy, including anti-GD2 immunotherapy.[3][4][5][6]
-
Age: 0-21 years at the time of diagnosis.[9]
-
Performance Status: Lansky or Karnofsky Performance Scale score of 60% or higher.[10]
-
Organ Function: Adequate hematological, liver, and renal function.[10]
Dosing and Administration
This compound is administered orally twice daily. The recommended dosage is based on body surface area (BSA).[3][4]
Table 3: this compound Dosing by Body Surface Area (BSA)
| Body Surface Area (BSA) | Recommended Dose |
| > 1.5 m² | 768 mg twice daily[4] |
| 0.75 to 1.5 m² | 576 mg twice daily[4] |
| 0.5 to < 0.75 m² | 384 mg twice daily[4] |
| 0.25 to < 0.50 m² | 192 mg twice daily[4] |
Patient Monitoring
Regular monitoring is crucial to manage potential adverse reactions.
-
Baseline Assessments: Complete medical history, physical examination, vital signs, complete blood count (CBC) with differential, comprehensive metabolic panel (including liver function tests), and baseline audiogram.[9][11]
-
Ongoing Monitoring:
-
Liver Function Tests and Full Blood Count: Monitored monthly for the first six months of treatment, and then every three months thereafter, or as clinically indicated.[5]
-
Audiology: Repeat audiogram in 3 weeks if new or worsening hearing loss is noted.[11]
-
Tumor Assessments: MRI or CT scans, and MIBG scans at 3, 6, 9, 12, and 18 months, at the completion of treatment, and as clinically indicated.[8][9]
-
Dose Modifications for Adverse Reactions
Dose adjustments are critical for managing treatment-related toxicities.
Table 4: Guidelines for Dose Modification
| Adverse Reaction | Severity | Action |
| Myelosuppression | Neutrophils <500/mm³, Platelets <25,000/mm³, or Hemoglobin <8 g/dL | Withhold this compound.[11] |
| Neutrophil/platelet counts recover within 7 days | Resume at the same dose.[11] | |
| Neutrophil/platelet counts recover after 7 days | Reduce dose by one level.[11] | |
| Platelets remain <25,000/mm³ after 14 days | Permanently discontinue this compound.[11] | |
| Hepatotoxicity | AST or ALT ≥ 10x the upper limit of normal (ULN) | Withhold this compound.[11] |
| Recovers within 7 days | Resume at the same dose.[11] | |
| Recovers after 7 days | Reduce dose by one level.[11] | |
| Hearing Loss | New or worsening hearing loss | Continue at the same dose and repeat audiogram in 3 weeks.[11] |
| Worsening persists at 3 weeks | Hold for 30 days and repeat audiogram. If stable or improved, reduce dose by one level.[11] | |
| Grade 3 Nausea, Vomiting, Diarrhea | Responsive to supportive treatment | Continue at the same dose.[11] |
| Unresponsive to supportive treatment | Hold until < Grade 2, then reduce dose by one level.[11] | |
| Other Grade 3-4 Adverse Reaction | Hold until < Grade 2, then reduce dose by one level.[11] | |
| Recurrent Grade 4 Adverse Reaction | Permanently discontinue this compound.[11] |
Experimental Workflow
The following diagram outlines the typical workflow for a patient enrolled in a clinical trial of this compound for high-risk neuroblastoma.
Adverse Reactions
The most common adverse reactions (≥5%) observed in Study 3b, including laboratory abnormalities, were:
-
Otitis media
-
Diarrhea
-
Cough
-
Sinusitis
-
Pneumonia
-
Upper respiratory tract infection
-
Conjunctivitis
-
Vomiting
-
Pyrexia
-
Allergic rhinitis
-
Decreased neutrophils
-
Increased ALT and AST
-
Hearing loss
-
Skin infection
Conclusion
This compound represents a significant therapeutic advance in the management of high-risk neuroblastoma by reducing the risk of relapse. Its targeted mechanism of action and manageable safety profile make it a valuable addition to the post-consolidation phase of treatment. The provided protocols and data are intended to serve as a resource for the design and implementation of future clinical investigations and to inform the broader scientific community of the clinical utility of this compound in this challenging disease.
References
- 1. Targeting ornithine decarboxylase impairs development of MYCN-amplified neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. DFMO/eflornithine inhibits migration and invasion downstream of MYCN and involves p27Kip1 activity in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DFMO/eflornithine inhibits migration and invasion downstream of MYCN and involves p27Kip1 activity in neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cclg.org.uk [cclg.org.uk]
- 6. fda.gov [fda.gov]
- 7. This compound for treatment of high-risk neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound as Postimmunotherapy Maintenance in High-Risk Neuroblastoma: Externally Controlled, Propensity Score–Matched Survival Outcome Comparisons - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. This compound (DFMO) and Etoposide for Relapsed/Refractory Neuroblastoma | Clinical Research Trial Listing [centerwatch.com]
- 11. Pharmacist’s Application to Practice: this compound for High-Risk Neuroblastoma | HOPA [hoparx.org]
Application Notes and Protocols: Synergistic Effects of Eflornithine and Etoposide in Neuroblastoma
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synergistic effects of eflornithine (B1671129) (α-difluoromethylornithine, DFMO) and etoposide (B1684455) in neuroblastoma. This document includes summaries of the mechanisms of action, preclinical evidence of synergy, clinical trial information, and detailed experimental protocols to facilitate further research and drug development in this area.
Introduction
Neuroblastoma, a pediatric cancer of the sympathetic nervous system, remains a clinical challenge, particularly in high-risk and relapsed/refractory cases. The combination of this compound, an inhibitor of polyamine biosynthesis, and etoposide, a topoisomerase II inhibitor, has emerged as a promising therapeutic strategy. Preclinical studies have demonstrated a synergistic relationship between these two agents, leading to their evaluation in clinical trials for patients with relapsed or refractory neuroblastoma.[1] This document outlines the scientific basis for this combination therapy and provides practical guidance for its investigation.
Mechanism of Action and Rationale for Synergy
This compound (DFMO): this compound is an irreversible inhibitor of ornithine decarboxylase (ODC), the rate-limiting enzyme in the biosynthesis of polyamines.[1] Polyamines, such as putrescine, spermidine, and spermine, are essential for cell proliferation, differentiation, and survival. In neuroblastoma, particularly in cases with MYCN amplification, the polyamine pathway is often upregulated, contributing to tumor growth and progression. By inhibiting ODC, this compound depletes intracellular polyamine pools, leading to cytostatic effects and cell cycle arrest, primarily at the G1/S transition.[1]
Etoposide: Etoposide is a topoisomerase II inhibitor. Topoisomerase II is a nuclear enzyme that plays a critical role in DNA replication, transcription, and repair by creating transient double-strand breaks to resolve DNA topological problems. Etoposide stabilizes the covalent intermediate complex between topoisomerase II and DNA, preventing the re-ligation of the DNA strands. This leads to the accumulation of DNA double-strand breaks, ultimately triggering cell cycle arrest and apoptosis.
Synergistic Interaction: The synergistic effect of combining this compound and etoposide is thought to arise from their complementary mechanisms of action. By depleting polyamines, this compound may sensitize neuroblastoma cells to the DNA-damaging effects of etoposide. Polyamines are known to stabilize chromatin structure and can influence DNA repair processes. Their depletion may lead to a more open chromatin conformation, potentially increasing the accessibility of DNA to etoposide and enhancing the formation of stable topoisomerase II-DNA cleavage complexes. Furthermore, the cytostatic effects of this compound may hold cells in a state where they are more vulnerable to the cytotoxic actions of etoposide.
Signaling Pathways
The synergistic activity of this compound and etoposide impacts several key cellular pathways in neuroblastoma. This compound's inhibition of ODC directly disrupts the polyamine biosynthesis pathway, which is downstream of the MYCN oncogene. Etoposide's induction of DNA double-strand breaks activates DNA damage response (DDR) pathways, leading to the activation of cell cycle checkpoints and apoptosis.
Preclinical and Clinical Data
While specific quantitative data on the synergistic interaction from a single comprehensive preclinical study is not publicly available in a consolidated format, the combination has advanced to clinical trials based on a strong scientific rationale and evidence of synergy in neuroblastoma cell models.[1]
Clinical Trial Information
A phase I clinical trial (NCT01059071) evaluated the safety of this compound alone and in combination with etoposide in pediatric patients with refractory or recurrent neuroblastoma.[1] This was followed by a phase II trial (NCT04301843) to further assess the efficacy of this combination.
Table 1: Clinical Trial Dosing Regimen for this compound and Etoposide in Neuroblastoma
| Drug | Dosage | Administration Schedule |
| This compound (DFMO) | 500-1500 mg/m² orally, twice a day | Continuous |
| Etoposide | 50 mg/m² orally, once a day | Days 1-14 of a 21-day cycle |
Note: Dosages and schedules are derived from clinical trial protocols and may vary. Refer to specific trial documentation for precise details.
Experimental Protocols
The following are generalized protocols for in vitro experiments to assess the synergistic effects of this compound and etoposide on neuroblastoma cell lines. These protocols are intended as a guide and should be optimized for specific cell lines and laboratory conditions.
Cell Culture
Neuroblastoma cell lines (e.g., SK-N-BE(2), IMR-32, LAN-5) should be maintained in appropriate culture medium (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and L-glutamine. Cells should be cultured at 37°C in a humidified atmosphere with 5% CO2.
Cell Viability Assay (MTS/MTT Assay)
This assay is used to determine the cytotoxic effects of the individual drugs and their combination.
Materials:
-
Neuroblastoma cells
-
96-well plates
-
This compound (stock solution in sterile water or PBS)
-
Etoposide (stock solution in DMSO)
-
MTS or MTT reagent
-
Plate reader
Protocol:
-
Seed neuroblastoma cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound and etoposide in culture medium.
-
Treat the cells with:
-
This compound alone at various concentrations.
-
Etoposide alone at various concentrations.
-
A combination of this compound and etoposide at fixed or variable ratios.
-
Vehicle control (medium with the highest concentration of DMSO used for etoposide).
-
-
Incubate the plates for 48-72 hours.
-
Add MTS or MTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Data Analysis for Synergy
The Combination Index (CI) method of Chou and Talalay is a standard method for quantifying drug synergy.
-
Generate dose-response curves for each drug alone and in combination.
-
Determine the IC50 (concentration that inhibits 50% of cell growth) for each drug.
-
Use software such as CompuSyn or CalcuSyn to calculate the CI values from the dose-response data.
-
CI < 1: Synergism
-
CI = 1: Additive effect
-
CI > 1: Antagonism
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This assay is used to quantify the induction of apoptosis by the drug combination.
Materials:
-
Neuroblastoma cells
-
6-well plates
-
This compound
-
Etoposide
-
Annexin V-FITC and Propidium Iodide (PI) staining kit
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and allow them to adhere.
-
Treat cells with this compound, etoposide, their combination, or vehicle control for 24-48 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in binding buffer provided in the Annexin V/PI kit.
-
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry.
-
Annexin V-positive, PI-negative cells are in early apoptosis.
-
Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for assessing the synergistic effects of this compound and etoposide in vitro.
Conclusion
The combination of this compound and etoposide represents a rationally designed therapeutic strategy for neuroblastoma that targets distinct but complementary cellular pathways. The preclinical evidence of synergy, coupled with ongoing clinical investigations, highlights the potential of this combination to improve outcomes for patients with this challenging disease. The protocols and information provided herein are intended to serve as a resource for researchers and drug development professionals working to further validate and optimize this promising therapeutic approach.
References
Troubleshooting & Optimization
Technical Support Center: Overcoming Eflornithine Resistance in Trypanosoma brucei
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for addressing eflornithine (B1671129) resistance in Trypanosoma brucei.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound resistance in Trypanosoma brucei?
A1: The predominant mechanism of this compound resistance in T. brucei is the loss of function of the amino acid transporter, TbAAT6 (also known as Tb927.8.5450)[1][2][3][4][5]. This transporter is responsible for the uptake of this compound into the parasite. Deletion or mutation of the TbAAT6 gene leads to diminished drug accumulation within the trypanosome, rendering it resistant[1][2][3]. Studies have shown that ablating TbAAT6 expression using RNA interference (RNAi) induces resistance, while re-expressing an ectopic copy of the gene in resistant lines restores sensitivity[1][2].
Q2: Does resistance involve alterations to the drug's target, ornithine decarboxylase (ODC)?
A2: In most cases of acquired this compound resistance, the target enzyme, ornithine decarboxylase (ODC), remains unaltered[1][2]. However, the inherent tolerance of T. b. rhodesiense to this compound has been linked to a higher turnover rate of ODC compared to the more susceptible T. b. gambiense[6].
Q3: How can I determine if my T. brucei strain is resistant to this compound?
A3: this compound resistance can be determined by measuring the 50% inhibitory concentration (IC50) of the drug against your T. brucei strain using a cell viability assay, such as the Alamar blue assay. A significant increase in the IC50 value compared to a known sensitive strain indicates resistance. Additionally, the loss of the TbAAT6 gene can be detected using a simple PCR test, providing a molecular marker for resistance[1][2].
Q4: What is Nifurtimox-Eflornithine Combination Therapy (NECT) and is it effective against resistant strains?
A4: NECT is a combination therapy that has become a first-line treatment for second-stage Human African Trypanosomiasis (HAT) caused by T. b. gambiense[3][7][8][9][10]. NECT has several advantages over this compound monotherapy, including a better safety profile, easier administration, and a reduced risk of developing resistance[3][7][8][9][10]. While NECT was primarily developed to improve treatment efficacy and reduce toxicity, the combination of two drugs with different mechanisms of action is a key strategy to combat the emergence of drug resistance[7].
Q5: Are there other molecular changes, besides TbAAT6 loss, that can contribute to this compound resistance?
A5: While TbAAT6 loss is the most well-documented mechanism, alterations in polyamine metabolism could theoretically contribute to resistance. Polyamines are essential for trypanosome growth, and this compound acts by inhibiting their synthesis[11][12]. However, significant changes in polyamine pathway metabolites have not been consistently observed in this compound-resistant lines where TbAAT6 is lost[1][2]. Some studies have pointed to alterations in S-adenosylmethionine (AdoMet) metabolism in this compound-refractory isolates[13].
Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| High variability in IC50 values between experiments. | 1. Inconsistent cell seeding density.2. Variation in drug stock dilution.3. Fluctuation in incubator conditions (temperature, CO2).4. Contamination of cell culture. | 1. Ensure accurate cell counting and consistent seeding in each well.2. Prepare fresh drug dilutions for each experiment from a reliable stock solution.3. Regularly calibrate and monitor incubator settings.4. Routinely check cultures for contamination. |
| Loss of resistant phenotype over time in culture. | The resistant strain is being cultured without drug pressure, allowing for the potential outgrowth of any remaining sensitive parasites or revertants. | Maintain a low level of this compound in the culture medium to apply continuous selective pressure. |
| PCR amplification of TbAAT6 gene fails in both sensitive and resistant strains. | 1. Poor quality of genomic DNA.2. Issues with PCR primers (degradation, incorrect sequence).3. Suboptimal PCR conditions (annealing temperature, extension time). | 1. Re-extract genomic DNA and assess its quality and quantity.2. Order new primers and verify their sequence.3. Optimize the PCR protocol, including running a temperature gradient for annealing. |
| Unexpected sensitivity of a supposedly resistant strain to this compound. | 1. Mislabeling of cell lines.2. The resistance mechanism is not stable or is not due to TbAAT6 loss. | 1. Verify the identity of the cell line using molecular markers.2. Sequence the TbAAT6 gene to check for mutations. Investigate other potential resistance mechanisms. |
Quantitative Data Summary
Table 1: this compound IC50 Values in Sensitive and Resistant Trypanosoma brucei Strains
| Strain/Condition | IC50 (µM) | Fold Resistance | Reference |
| T. b. brucei 427 (Wildtype) | ~15 | - | [2] |
| T. b. brucei 427 (this compound-Resistant) | >600 | >40 | [2] |
| T. b. gambiense STIB930 (Racemic this compound) | 6.4 | - | [14][15] |
| T. b. gambiense STIB930 (L-Eflornithine) | 4.1 | - | [6][15] |
| T. b. gambiense STIB930 (D-Eflornithine) | 39 | - | [6][15] |
| T. b. gambiense K03048 (Racemic this compound) | 17 | - | [15] |
| T. b. gambiense K03048 (L-Eflornithine) | 8.9 | - | [15] |
| T. b. gambiense K03048 (D-Eflornithine) | 73 | - | [15] |
Experimental Protocols
Protocol 1: Determination of this compound IC50 using Alamar Blue Assay
This protocol is adapted from Raz et al. (1997) and other cited literature[2][16][17][18][19][20][21][22].
Materials:
-
T. brucei bloodstream forms (wild-type and putative resistant strains)
-
HMI-9 medium supplemented with 10% fetal calf serum
-
This compound stock solution (e.g., 20 mM in sterile water)
-
Resazurin sodium salt solution (e.g., 0.49 µM in PBS)
-
96-well microtiter plates
-
Humidified incubator (37°C, 5% CO2)
-
Fluorimeter (excitation 530-570 nm, emission 580-610 nm)
Procedure:
-
Prepare a serial dilution of this compound in HMI-9 medium in a 96-well plate. The final concentrations should span a range appropriate for both sensitive and resistant strains (e.g., from 1 µM to 2 mM). Include wells with medium only (background control) and cells with no drug (positive control).
-
Seed the wells with T. brucei bloodstream forms at a final density of 4 x 10^4 cells/mL.
-
Incubate the plates for 48 hours at 37°C in a 5% CO2 humidified incubator.
-
Add 20 µL of Resazurin solution to each well.
-
Incubate for an additional 24 hours.
-
Measure the fluorescence using a fluorimeter.
-
Calculate the IC50 value, which is the concentration of this compound that reduces the fluorescence by 50% compared to the no-drug control, after subtracting the background fluorescence. This can be done using graphing software with a sigmoidal dose-response curve fit.
Protocol 2: In Vitro Selection of this compound-Resistant T. brucei
This protocol is based on the methodology described by Vincent et al. (2010)[2].
Materials:
-
Wild-type T. brucei bloodstream forms
-
HMI-9 medium supplemented with 10% fetal calf serum
-
This compound
-
Culture flasks
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Start culturing wild-type T. brucei in HMI-9 medium containing a sub-lethal concentration of this compound (e.g., starting at 15 µM).
-
Monitor the cells daily. When the growth rate is comparable to that of wild-type cells without the drug, subculture the parasites into a fresh flask with double the concentration of this compound.
-
Repeat this process of gradually increasing the drug concentration.
-
Once the parasites are able to grow in a significantly higher concentration of this compound (e.g., >40-fold the initial IC50), clone the resistant line by limiting dilution.
-
The entire selection process can take several months.
Protocol 3: PCR-Based Diagnosis of TbAAT6 Gene Deletion
Materials:
-
Genomic DNA from wild-type and putative resistant T. brucei
-
PCR primers specific for the TbAAT6 gene
-
Control primers for a housekeeping gene (e.g., tubulin)
-
Taq polymerase and PCR buffer
-
dNTPs
-
Thermocycler
-
Agarose (B213101) gel electrophoresis equipment
Procedure:
-
Design primers that flank a region of the TbAAT6 gene.
-
Perform PCR using genomic DNA from both wild-type and putative resistant trypanosomes. Include a reaction with primers for a housekeeping gene as a positive control for DNA quality and PCR amplification.
-
Analyze the PCR products by agarose gel electrophoresis.
-
The absence of a PCR product for TbAAT6 in the resistant strain, while the housekeeping gene is amplified, indicates a deletion of the TbAAT6 gene.
Visualizations
Caption: this compound uptake and resistance pathway in T. brucei.
Caption: Diagnostic workflow for this compound resistance.
References
- 1. researchgate.net [researchgate.net]
- 2. A Molecular Mechanism for this compound Resistance in African Trypanosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nifurtimox-eflornithine combination therapy for second-stage African Trypanosoma brucei gambiense trypanosomiasis: a multicentre, randomised, phase III, non-inferiority trial | DNDi [dndi.org]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Transport proteins determine drug sensitivity and resistance in a protozoan parasite, Trypanosoma brucei [frontiersin.org]
- 6. Enantiospecific antitrypanosomal in vitro activity of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NECT Is Next: Implementing the New Drug Combination Therapy for Trypanosoma brucei gambiense Sleeping Sickness - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Nifurtimox-eflornithine combination therapy for second-stage African Trypanosoma brucei gambiense trypanosomiasis: a multicentre, randomised, phase III, non-inferiority trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. africaresearchconnects.com [africaresearchconnects.com]
- 11. Polyamines in trypanosomatids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Genetic Validation of Trypanosoma brucei Glutathione Synthetase as an Essential Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Resistance to DL-alpha-difluoromethylornithine by clinical isolates of Trypanosoma brucei rhodesiense. Role of S-adenosylmethionine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. alamarBlue Assays for Cell Viability Protocol, for Microplates | Thermo Fisher Scientific - HK [thermofisher.com]
- 17. research-repository.griffith.edu.au [research-repository.griffith.edu.au]
- 18. researchgate.net [researchgate.net]
- 19. Advanced BioMatrix - AlamarBlue Assay Protocol [advancedbiomatrix.com]
- 20. documents.thermofisher.com [documents.thermofisher.com]
- 21. In Vitro Drug Efficacy Testing Against Trypanosoma brucei | Springer Nature Experiments [experiments.springernature.com]
- 22. Comparative genomics of drug resistance in Trypanosoma brucei rhodesiense - PMC [pmc.ncbi.nlm.nih.gov]
Eflornithine Cell-Based Assays: A Technical Support Troubleshooting Guide
Welcome to the technical support center for Eflornithine cell-based assays. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve common issues encountered during in vitro experiments with this compound, a specific and irreversible inhibitor of ornithine decarboxylase (ODC).
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides answers to specific questions you might have about inconsistent results in your this compound cell-based assays.
Q1: Why are my cell viability results inconsistent when using metabolic assays like MTT or resazurin (B115843) after this compound treatment?
A1: Inconsistent results with metabolic assays are a common issue due to this compound's primary mechanism of action. This compound is cytostatic, not cytotoxic. It inhibits cell proliferation by depleting polyamines, which are essential for cell growth and division.[1][2] Assays like MTT and resazurin measure metabolic activity, which may not directly correlate with the number of viable cells when proliferation is inhibited.[3][4]
Troubleshooting Steps:
-
Switch to a direct cell counting method: Use trypan blue exclusion or an automated cell counter to determine the number of viable cells. This will provide a more accurate measure of cell number, independent of metabolic activity.
-
Use a nuclear staining assay: Assays that stain the nuclei of cells, such as crystal violet staining, can provide a reliable measure of cell number.
-
Validate your metabolic assay: If you must use a metabolic assay, it's crucial to validate that the observed decrease in signal is due to a lower cell number and not a direct effect of this compound on cellular metabolism. This can be done by running a parallel experiment with a direct cell counting method.
-
Consider the timing of your assay: The effects of this compound on cell proliferation are not immediate. Ensure your incubation time is sufficient to observe a significant decrease in cell number. This could range from 48 to 72 hours or longer, depending on the cell line's doubling time.[5]
Q2: I'm observing high variability in my IC50 values for this compound across different experiments. What could be the cause?
A2: High variability in IC50 values is a frequent challenge and can stem from several experimental factors.[2][6][7]
Troubleshooting Decision Tree:
Troubleshooting IC50 Variability
Q3: My polyamine quantification assay is giving inconsistent or no signal after this compound treatment. What should I check?
A3: Inconsistent results in polyamine quantification assays can be due to issues with sample preparation, the assay protocol itself, or the timing of the measurement.
Troubleshooting Steps:
-
Sample Preparation:
-
Assay Protocol:
-
Verify that all reagents are properly reconstituted and stored.
-
Run a standard curve with each experiment to ensure the assay is performing correctly.
-
Check for potential interference from components of your cell culture medium or lysis buffer.
-
-
Timing of Measurement:
-
Polyamine depletion by this compound takes time. Measure polyamine levels at different time points after treatment (e.g., 24, 48, 72 hours) to determine the optimal time to observe a significant reduction.
-
Q4: I am not seeing a significant inhibition of ornithine decarboxylase (ODC) activity in my cell lysate after this compound treatment. Why might this be?
A4: A lack of ODC inhibition could be due to several factors related to the drug's activity, the assay conditions, or the cell line itself.
Troubleshooting Steps:
-
This compound Activity:
-
Ensure your this compound stock solution is correctly prepared and stored. This compound is typically dissolved in water or culture medium.
-
Verify the concentration of this compound used is sufficient to inhibit ODC in your specific cell line. You may need to perform a dose-response experiment.
-
-
ODC Activity Assay Protocol:
-
Ensure the cell lysis procedure does not inactivate the ODC enzyme.
-
The ODC assay is sensitive to pH and temperature; ensure these are optimal and consistent.[12]
-
Include appropriate positive and negative controls in your assay. A lysate from untreated cells should show ODC activity, while a reaction with a known ODC inhibitor should show reduced activity.
-
-
Cell Line Characteristics:
-
Some cell lines may have very high basal levels of ODC, requiring higher concentrations of this compound or longer incubation times for significant inhibition.
-
Consider the possibility of drug resistance mechanisms in your cell line, such as reduced drug uptake.[13]
-
Data Presentation
Table 1: Recommended this compound Concentration Ranges and Incubation Times for Common Cell-Based Assays
| Assay Type | Cell Type | Recommended this compound Concentration | Recommended Incubation Time | Key Considerations |
| Cell Proliferation | Cancer Cell Lines (e.g., HeLa, MCF-7) | 1 - 10 mM | 48 - 96 hours | Cell doubling time will influence the optimal incubation period. |
| Polyamine Quantification | Various Mammalian Cells | 0.5 - 5 mM | 24 - 72 hours | Time-course experiments are recommended to determine peak depletion. |
| ODC Activity | Cell Lysates | 0.1 - 1 mM (in vitro) | 24 - 48 hours (whole cell pre-treatment) | Ensure assay conditions are optimal for enzyme activity. |
Note: These are general recommendations. Optimal conditions should be determined empirically for each specific cell line and experimental setup.
Experimental Protocols
Protocol 1: Cell Proliferation Assay using Trypan Blue Exclusion
-
Cell Seeding: Seed cells in a 24-well plate at a density that allows for logarithmic growth for the duration of the experiment.
-
This compound Treatment: The following day, treat the cells with a range of this compound concentrations. Include a vehicle-treated control group.
-
Incubation: Incubate the plate for your desired time points (e.g., 24, 48, 72 hours).
-
Cell Harvesting:
-
Aspirate the media from each well.
-
Wash the cells once with 1X PBS.
-
Add 100 µL of trypsin-EDTA to each well and incubate at 37°C until cells detach.
-
Add 400 µL of complete medium to inactivate the trypsin.
-
Resuspend the cells by gently pipetting up and down.
-
-
Cell Counting:
-
Mix 10 µL of the cell suspension with 10 µL of 0.4% Trypan Blue stain.
-
Load 10 µL of the mixture into a hemocytometer.
-
Count the number of viable (unstained) and non-viable (blue) cells under a microscope.
-
Calculate the total number of viable cells per well.
-
Protocol 2: Ornithine Decarboxylase (ODC) Activity Assay (Colorimetric)
This protocol is a generalized version and may need optimization based on the specific kit used.
-
Cell Lysate Preparation:
-
Treat cells with this compound or vehicle control for the desired time.
-
Harvest the cells and wash with ice-cold PBS.
-
Lyse the cells in a non-denaturing lysis buffer on ice.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysate.
-
-
ODC Reaction:
-
In a 96-well plate, add a standardized amount of protein from each cell lysate.
-
Prepare a reaction mixture containing L-ornithine (the substrate for ODC) and pyridoxal-5'-phosphate (a cofactor).
-
Add the reaction mixture to the cell lysates and incubate at 37°C.
-
-
Putrescine Detection:
-
The product of the ODC reaction, putrescine, is then measured. In this colorimetric assay, putrescine is oxidized by a diamine oxidase, which produces hydrogen peroxide (H₂O₂).[14]
-
The H₂O₂ then reacts with a colorimetric probe in the presence of horseradish peroxidase to produce a colored product.
-
-
Measurement: Read the absorbance at the appropriate wavelength using a microplate reader. The amount of color produced is proportional to the ODC activity in the sample.
Visualizations
This compound's Mechanism of Action
General this compound Cell-Based Assay Workflow
References
- 1. Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Non-uniformity in in vitro drug-induced cytotoxicity as evidenced by differences in IC50 values - implications and way forward - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Small Molecule Interferences in Resazurin and MTT-Based Metabolic Assays in the Absence of Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Resazurin Reduction-Based Assays Revisited: Guidelines for Accurate Reporting of Relative Differences on Metabolic Status [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 8. abcam.com [abcam.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. content.abcam.com [content.abcam.com]
- 11. telospub.com [telospub.com]
- 12. vumicro.com [vumicro.com]
- 13. A Molecular Mechanism for this compound Resistance in African Trypanosomes | PLOS Pathogens [journals.plos.org]
- 14. Frontiers | Analytical assays to evaluate enzymatic activity and screening of inhibitors for ornithine decarboxylase [frontiersin.org]
Technical Support Center: Optimizing Eflornithine Dosage for Minimal Toxicity In Vivo
This guide provides researchers, scientists, and drug development professionals with essential information for designing and conducting in vivo studies with Eflornithine (B1671129) (α-difluoromethylornithine, DFMO), focusing on strategies to minimize toxicity while achieving therapeutic efficacy.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is an enzyme-activated, irreversible inhibitor of ornithine decarboxylase (ODC). ODC is the first and rate-limiting enzyme in the biosynthesis of polyamines (putrescine, spermidine, and spermine).[1][2][3] Polyamines are crucial for cell proliferation and differentiation, and their levels are often elevated in cancer cells.[1] By inhibiting ODC, this compound depletes intracellular polyamine pools, leading to a cytostatic effect and suppression of rapid cell growth.[4]
Q2: What are the most common dose-limiting toxicities observed with systemic this compound administration in vivo?
The most frequently reported dose-limiting toxicities in both preclinical and clinical studies are related to rapidly dividing tissues. These include:
-
Myelosuppression: Particularly thrombocytopenia (low platelet count) and to a lesser extent, anemia and leukopenia. This is generally dose-related and reversible upon dose reduction or discontinuation.[5]
-
Gastrointestinal Issues: Diarrhea, nausea, and vomiting are common.[6]
-
Ototoxicity (Hearing Loss): Reversible, dose-dependent hearing loss has been observed, especially with long-term administration.[5][7] Threshold shifts are predictable and correlate with the daily dose.[8]
Q3: How do I determine a safe starting dose for my animal model?
A safe starting dose should be determined through a combination of literature review and a preliminary dose-range finding study.
-
Literature Review: Search for published studies that have used this compound in a similar species and disease model. Pay close attention to the doses, administration routes, and reported toxicities.
-
Dose-Range Finding Study: If data is limited, conduct an acute or sub-acute toxicity study in a small number of animals. This involves administering single or multiple escalating doses to different groups to identify the Maximum Tolerated Dose (MTD).[9][10] The MTD is defined as the highest dose that does not cause unacceptable toxicity or greater than 20% body weight loss.[9][11]
Troubleshooting Guide
This section addresses common problems encountered during in vivo this compound experiments.
Problem 1: Animals are exhibiting significant weight loss (>15%) and lethargy.
-
Possible Cause: The current dose is too high and exceeds the MTD.
-
Troubleshooting Steps:
-
Immediately reduce the this compound dose by 25-50%.
-
If toxicity persists, consider switching to a less frequent dosing schedule (e.g., from daily to every other day).
-
Monitor animal weight daily. If weight loss continues or other signs of severe toxicity appear, euthanize the affected animals and re-evaluate the experimental design.
-
Refer to the troubleshooting workflow diagram below for a logical decision-making process.
-
Problem 2: No observable therapeutic effect at a well-tolerated dose.
-
Possible Cause: The dose is too low, the treatment duration is too short, or the route of administration is suboptimal for the target tissue.
-
Troubleshooting Steps:
-
If no toxicity has been observed, cautiously escalate the dose in a new cohort of animals.
-
Consider extending the duration of the study.
-
Evaluate the pharmacokinetics of your current regimen. This compound is primarily excreted unchanged in the urine and has a terminal half-life of about 8 hours.[5][12] Ensure your dosing schedule maintains adequate therapeutic concentrations.
-
If using oral administration, ensure adequate bioavailability. Food does not significantly affect the Cmax and AUC of this compound.[13]
-
Problem 3: Myelosuppression (e.g., low platelet count) is observed in blood work.
-
Possible Cause: this compound is inhibiting hematopoiesis in the bone marrow, a known side effect.[5]
-
Troubleshooting Steps:
Troubleshooting Workflow for In Vivo Toxicity
Caption: Troubleshooting decision tree for managing toxicity during in vivo this compound studies.
Quantitative Data Summary
The following tables summarize preclinical toxicity data for this compound. Doses are highly species- and model-dependent.
Table 1: Preclinical Oral this compound No-Observed-Adverse-Effect Level (NOAEL) and Fetotoxicity Data
| Species | Study Type | NOAEL / Fetal NOEL | Key Findings | Reference |
| Rat | Chronic Toxicity (52 weeks) | 400 mg/kg/day | At higher doses (≥800 mg/kg/day), toxicities included weight loss, dermatitis, and liver necrosis. | [15] |
| Rat | Developmental | 80 mg/kg/day (Fetal) | No teratogenicity observed up to 200 mg/kg/day. | [16] |
| Rabbit | Developmental | 45 mg/kg/day (Fetal) | Decreased fetal body weights observed at 135 mg/kg/day. No teratogenicity. | [15][16] |
Note: NOAEL (No-Observed-Adverse-Effect Level) is the highest experimental dose at which there was no statistically or biologically significant increase in the frequency or severity of adverse effects.
Experimental Protocols
Protocol: Maximum Tolerated Dose (MTD) Study in Mice
Objective: To determine the highest dose of this compound that can be administered without causing unacceptable toxicity over a defined period (e.g., 14-28 days).[10][11]
Materials:
-
This compound (appropriate formulation for the intended route of administration)
-
Vehicle control (e.g., sterile water, saline)
-
Age- and weight-matched mice (e.g., C57BL/6 or BALB/c), 3-5 animals per group.[17]
-
Calibrated scale, syringes, gavage needles (if oral)
Methodology:
-
Animal Acclimation: Allow animals to acclimate to the facility for at least one week before the study begins.
-
Dose Selection (Range Finding): Based on literature, select a starting dose and 3-4 escalating dose levels (e.g., 500, 1000, 2000 mg/kg). Include a vehicle control group.
-
Administration: Administer this compound via the intended experimental route (e.g., oral gavage, intraperitoneal injection, ad libitum in drinking water).
-
Daily Monitoring: For the duration of the study, monitor animals at least once daily for:
-
Endpoint and Analysis: The MTD is defined as the highest dose that does not result in mortality, severe clinical signs of toxicity, or >20% body weight loss in more than 10% of the animals.[9][11]
-
Optional Necropsy: At the end of the study, perform a gross necropsy to look for macroscopic changes in major organs.
In Vivo Study Workflow Diagram
Caption: A generalized workflow for preclinical in vivo testing of this compound.
Signaling Pathway Visualization
This compound's Mechanism of Action
This compound targets Ornithine Decarboxylase (ODC), the rate-limiting enzyme in polyamine synthesis. This pathway is critical for cell growth and is often upregulated in cancer.[1][18]
Caption: this compound's inhibition of the polyamine biosynthesis pathway.
References
- 1. benthamscience.com [benthamscience.com]
- 2. Ornithine Decarboxylase Inhibition: A Strategy to Combat Various Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. portlandpress.com [portlandpress.com]
- 4. oncologynewscentral.com [oncologynewscentral.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. Clinical importance of this compound (α-difluoromethylornithine) for the treatment of malignant gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ototoxicity of Long-Term α-Difluoromethylornithine for Skin Cancer Prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 8. alpha-difluoromethylornithine ototoxicity. Chemoprevention clinical trial results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. catalog.labcorp.com [catalog.labcorp.com]
- 11. pacificbiolabs.com [pacificbiolabs.com]
- 12. Percutaneous absorption and pharmacokinetics of this compound HCl 13.9% cream in women with unwanted facial hair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. go.drugbank.com [go.drugbank.com]
- 14. drugs.com [drugs.com]
- 15. accessdata.fda.gov [accessdata.fda.gov]
- 16. accessdata.fda.gov [accessdata.fda.gov]
- 17. benchchem.com [benchchem.com]
- 18. Ornithine Decarboxylase Inhibition by DFMO Activates Opposing Signaling Pathways via Phosphorylation of both Akt/PKB and p27Kip1 in Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
Eflornithine Oral Administration Technical Support Center
Welcome to the technical support center for researchers, scientists, and drug development professionals working with oral Eflornithine (B1671129). This resource provides troubleshooting guidance and frequently asked questions to address common challenges encountered during in-vitro and in-vivo experiments.
Troubleshooting Guides & FAQs
This section is designed to provide rapid, actionable solutions to specific problems you may encounter during your research.
Issue 1: Low and Variable Oral Bioavailability in Animal Studies
-
Question: My in-vivo rodent studies are showing low and inconsistent oral bioavailability for this compound. What are the potential causes and how can I troubleshoot this?
-
Answer: Low and variable oral bioavailability is a known challenge with this compound. Several factors can contribute to this:
-
Enantioselective Absorption: this compound is a racemic mixture, and the L-enantiomer, which is the more potent form, is less readily absorbed from the gastrointestinal tract than the D-enantiomer.[1][2][3][4] This inherent difference in absorption can lead to variability in the plasma concentrations of the active compound.
-
Saturable Transport Mechanisms: The absorption of this compound may involve saturable transport processes in the gut.[1][2][5][4] At higher doses, these transporters may become saturated, leading to a non-linear dose-exposure relationship and increased variability.
-
Formulation and Vehicle Effects: The solubility and dissolution rate of this compound from your chosen formulation can significantly impact its absorption. Ensure your formulation is optimized for complete and rapid dissolution in the gastrointestinal fluid of your animal model. Consider that this compound is highly soluble, so the challenge may lie more in transport across the intestinal epithelium than in dissolution itself.[6]
-
Gastrointestinal Transit Time: Variations in gastric emptying and intestinal transit time between individual animals can lead to inconsistent absorption profiles.
Troubleshooting Steps:
-
Characterize Enantiomer Concentrations: If possible, use an enantioselective analytical method to determine the plasma concentrations of both L- and D-Eflornithine. This will help you understand if the variability is due to differential absorption of the enantiomers.
-
Conduct Dose-Ranging Studies: Perform pharmacokinetic studies at multiple dose levels to investigate if the absorption is dose-dependent, which would suggest the involvement of saturable transport.
-
Optimize Formulation: Experiment with different formulation strategies. While this compound is soluble, the use of permeation enhancers could be explored. For instance, co-administration with an E-cadherin peptide like HAV6 has been shown to increase oral bioavailability in rats.[7]
-
Standardize Experimental Conditions: Ensure consistent fasting times and administration techniques across all animals to minimize variability in gastrointestinal physiology.
-
Issue 2: Gastrointestinal Toxicity Observed in Experimental Animals
-
Question: I am observing significant gastrointestinal side effects, such as diarrhea and weight loss, in my animal models after oral administration of this compound. How can I mitigate these effects?
-
Answer: Gastrointestinal distress, including diarrhea and vomiting, is a documented side effect of oral this compound in clinical use.[8][9][10][11] These effects can compromise the health of your experimental animals and the integrity of your study.
Troubleshooting Steps:
-
Dose Fractionation: Instead of a single daily dose, consider administering the total daily dose in two or more smaller, divided doses. This can help to reduce the peak concentration of the drug in the gastrointestinal tract and may lessen local irritation.
-
Formulation Modification: Investigate the use of enteric-coated formulations that bypass the stomach and release the drug in the small intestine. This may reduce upper gastrointestinal irritation.
-
Dietary Adjustments: Ensure the diet of the animals is consistent and well-tolerated. Administering the drug with food may help to reduce gastrointestinal upset, although it's important to first confirm if food affects the absorption of this compound in your model.[12][13]
-
Supportive Care: Provide supportive care to the animals, including monitoring hydration status and providing fluid and electrolyte supplementation if necessary.
-
Issue 3: Difficulty Achieving Target Concentrations in the Central Nervous System (CNS)
-
Question: My research requires achieving therapeutic concentrations of this compound in the brain, but the levels are insufficient after oral dosing. What strategies can I employ to improve CNS penetration?
-
Answer: While this compound does cross the blood-brain barrier, achieving high concentrations in the cerebrospinal fluid (CSF) and brain tissue can be challenging due to its physicochemical properties and active efflux transporters at the BBB.[7][14]
Troubleshooting Steps:
-
Increase Systemic Exposure: The most direct way to increase CNS concentrations is to increase the plasma concentration. This can be attempted by increasing the oral dose (while monitoring for toxicity) or by improving the oral bioavailability using the strategies mentioned in Issue 1.
-
Co-administration with Permeability Enhancers: Research has shown that co-administration of this compound with agents that modulate intercellular junctions, such as the E-cadherin peptide HAV6, can significantly increase its concentration in the brain and CSF in rats.[7]
-
Investigate Prodrugs: Although challenging, designing a more lipophilic prodrug of this compound could potentially enhance its ability to cross the blood-brain barrier. However, initial attempts with certain prodrug candidates have shown them to be too metabolically stable to release the active drug in-vivo.[1]
-
Quantitative Data Summary
The following table summarizes key pharmacokinetic parameters of this compound relevant to its oral administration.
| Parameter | Value | Species | Notes | Reference |
| Oral Bioavailability | ~50% | Human | General estimate. | [14] |
| 38% | Rat | Can be increased to 54% with HAV6 co-administration. | [7] | |
| L-enantiomer: 32-41% | Rat | The more potent L-enantiomer is less absorbed. | [1][2][4] | |
| D-enantiomer: 59-62% | Rat | [1][2][4] | ||
| Time to Peak Plasma Concentration (Tmax) | 3.5 hours | Human | [12][13] | |
| Terminal Plasma Elimination Half-life | 3.2 - 3.6 hours | Human | [12][14] | |
| Apparent Steady-State Half-life | ~8 hours | Human | [12] | |
| Excretion | ~80% unchanged in urine within 24 hours | Human | Primarily renal excretion. | [14] |
Experimental Protocols
1. In-Vitro Permeability Assay using Caco-2 Cell Monolayers
This protocol is used to assess the intestinal permeability of this compound and to screen for potential permeation enhancers.
-
Objective: To determine the apparent permeability coefficient (Papp) of this compound across a Caco-2 cell monolayer, an in-vitro model of the human intestinal epithelium.
-
Methodology:
-
Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts until a confluent monolayer is formed, typically for 21-25 days.
-
Monolayer Integrity: Assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) and the permeability of a paracellular marker (e.g., Lucifer yellow).
-
Permeability Study:
-
Prepare a transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS) buffered to pH 7.4.
-
Add the this compound solution (at a known concentration) to the apical (donor) side of the Transwell® insert.
-
At predetermined time intervals (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (receiver) side.
-
Analyze the concentration of this compound in the collected samples using a validated analytical method (e.g., LC-MS/MS).
-
-
Data Analysis: Calculate the Papp value using the following equation: Papp = (dQ/dt) / (A * C0) Where dQ/dt is the steady-state flux of the drug across the monolayer, A is the surface area of the filter, and C0 is the initial concentration of the drug in the donor compartment.
-
2. In-Vivo Oral Bioavailability Study in Rodents
This protocol is designed to determine the oral bioavailability of an this compound formulation in a rodent model (e.g., Sprague-Dawley rats).
-
Objective: To calculate the absolute oral bioavailability (F%) of this compound.
-
Methodology:
-
Animal Acclimatization: Acclimate the animals to the laboratory conditions for at least one week before the study.
-
Group Allocation: Divide the animals into two groups: an intravenous (IV) administration group and an oral (PO) administration group.
-
Dosing:
-
IV Group: Administer a known dose of this compound intravenously (e.g., via the tail vein).
-
PO Group: Administer a known dose of the this compound formulation orally via gavage.
-
-
Blood Sampling: Collect blood samples from each animal at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 hours) into tubes containing an appropriate anticoagulant.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Analysis: Determine the concentration of this compound in the plasma samples using a validated analytical method.
-
Pharmacokinetic Analysis: Calculate the Area Under the Curve (AUC) from time zero to infinity (AUC0-∞) for both the IV and PO groups using appropriate pharmacokinetic software.
-
Bioavailability Calculation: Calculate the absolute oral bioavailability using the formula: F% = (AUCPO / AUCIV) * (DoseIV / DosePO) * 100
-
Visualizations
Caption: this compound's oral absorption pathway and key challenges.
Caption: Troubleshooting workflow for low oral bioavailability of this compound.
References
- 1. Making sure you're not a bot! [gupea.ub.gu.se]
- 2. Enantioselective and Nonlinear Intestinal Absorption of this compound in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. CA3038530A1 - Formulations for administration of this compound - Google Patents [patents.google.com]
- 7. Improving this compound Oral Bioavailability and Brain Uptake by Modulating Intercellular Junctions With an E-cadherin Peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. oncologynewscentral.com [oncologynewscentral.com]
- 9. This compound Tablets: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 10. drugs.com [drugs.com]
- 11. This compound Uses, Side Effects & Warnings [drugs.com]
- 12. go.drugbank.com [go.drugbank.com]
- 13. drugs.com [drugs.com]
- 14. m.youtube.com [m.youtube.com]
Eflornithine Technical Support Center: Investigating Potential Off-Target Effects in Mammalian Cells
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of Eflornithine (B1671129) in mammalian cell-based experiments. This compound, a well-established irreversible inhibitor of ornithine decarboxylase (ODC), is a critical tool in studying polyamine metabolism and a therapeutic agent for conditions like hirsutism and African trypanosomiasis. However, understanding its potential interactions with other cellular components is crucial for accurate data interpretation and anticipating unforeseen experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound, also known as α-difluoromethylornithine (DFMO), acts as a "suicide inhibitor" of ornithine decarboxylase (ODC).[1] ODC is the rate-limiting enzyme in the biosynthesis of polyamines, which are essential for cell growth and differentiation.[2] this compound irreversibly binds to the active site of ODC, leading to the depletion of downstream polyamines like putrescine, spermidine, and spermine.[1]
Q2: Are there any known direct off-target enzymes for this compound?
A2: While this compound is highly specific for ODC, the possibility of interactions with other decarboxylases or enzymes with similar substrate binding sites exists, though this is not extensively documented with specific inhibitory constants. Its structural similarity to ornithine suggests a potential for cross-reactivity with other enzymes involved in amino acid metabolism. For instance, while not a direct inhibitor, its impact on polyamine levels can indirectly influence arginine and lysine (B10760008) metabolism.[3][4][5]
Q3: Can this compound affect signaling pathways other than the polyamine synthesis pathway?
A3: Yes, studies suggest that this compound can indirectly modulate other signaling pathways. The two most notable are:
-
LIN28/let-7 Pathway: this compound treatment can lead to the suppression of LIN28, a protein that inhibits the maturation of the let-7 family of microRNAs.[6] This, in turn, can affect the expression of let-7 target genes, which are often involved in cell proliferation and differentiation.[6][7]
-
PI3K/Akt Pathway: Some evidence suggests that this compound may influence the PI3K/Akt signaling pathway, a critical regulator of cell survival and proliferation. However, the exact mechanism of this interaction is still under investigation and may be an indirect consequence of polyamine depletion.
Q4: Is there any evidence of this compound interacting with GABA transaminase?
A4: While there is no direct evidence of this compound inhibiting GABA transaminase, this enzyme is a target for vigabatrin, a drug with some structural similarities to this compound.[8][9][10][11] Given this, a theoretical potential for interaction exists, but it has not been experimentally confirmed. Researchers observing unexpected neurological or metabolic phenotypes in their experiments might consider this as a remote possibility to investigate.
Troubleshooting Guides
Problem 1: Unexpected Changes in Cell Proliferation or Viability
You observe that this compound is affecting cell proliferation or viability in a manner inconsistent with simple polyamine depletion.
Possible Cause:
-
Off-target effects on the PI3K/Akt pathway: Disruption of this pro-survival pathway could lead to decreased cell viability.
-
Alterations in the LIN28/let-7 axis: Changes in the expression of let-7 target genes can significantly impact cell cycle progression.
-
General cellular stress: High concentrations of any drug can induce stress responses.
Troubleshooting Steps:
-
Confirm On-Target Effect: Measure intracellular polyamine levels to ensure that this compound is effectively inhibiting ODC at the concentration used.
-
Assess PI3K/Akt Pathway Activation: Perform Western blot analysis to examine the phosphorylation status of key pathway proteins like Akt (at Ser473 and Thr308) and its downstream targets.
-
Analyze LIN28 and let-7 Expression: Use RT-qPCR to measure the mRNA levels of LIN28 and mature let-7 family members.
-
Dose-Response Analysis: Perform a careful dose-response curve to distinguish between specific effects and general toxicity.
-
Control Experiments: Include appropriate vehicle controls and consider using a structurally different ODC inhibitor to see if the unexpected effects are specific to this compound.
Problem 2: Altered Gene Expression Profiles Unrelated to Polyamine Metabolism
Microarray or RNA-seq data reveals significant changes in the expression of genes not directly linked to the polyamine synthesis pathway.
Possible Cause:
-
Modulation of the LIN28/let-7 pathway: As let-7 miRNAs regulate a wide range of transcripts, their altered expression can have far-reaching consequences.
-
Indirect effects on transcription factors: Polyamine levels can influence the activity of various transcription factors.
Troubleshooting Steps:
-
Pathway Analysis of Differentially Expressed Genes: Use bioinformatics tools to identify signaling pathways that are significantly enriched in your gene expression data.
-
Validate Changes in LIN28 and let-7: Confirm the changes in LIN28 and let-7 levels using RT-qPCR.
-
Investigate let-7 Targets: Check if the differentially expressed genes are known or predicted targets of the let-7 family of miRNAs.
-
Chromatin Immunoprecipitation (ChIP): If a specific transcription factor is suspected, perform ChIP to see if its binding to target promoters is altered by this compound treatment.
Quantitative Data Summary
Currently, there is a lack of publicly available, direct quantitative data (IC50 or Ki values) for the off-target effects of this compound on specific enzymes other than ODC in mammalian cells. The primary reported inhibitory activity is against its intended target.
| Target | Organism | IC50 | Notes |
| Ornithine Decarboxylase (ODC) | Trypanosoma brucei gambiense | 9.1 µM (racemic), 5.5 µM (L-eflornithine), 50 µM (D-eflornithine)[12] | This compound is a racemic mixture. The L-enantiomer is more potent. |
Researchers are encouraged to perform their own in-house screening against a panel of related enzymes if off-target effects are suspected in their specific experimental system.
Key Experimental Protocols
Western Blot Analysis of the PI3K/Akt Signaling Pathway
This protocol allows for the assessment of the activation state of the PI3K/Akt pathway by examining the phosphorylation of key proteins.
a. Cell Lysis and Protein Quantification:
-
Treat cells with this compound at the desired concentration and time points. Include positive and negative controls.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
b. SDS-PAGE and Western Blotting:
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against total Akt, phospho-Akt (Ser473), phospho-Akt (Thr308), and other relevant downstream targets overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[13][14][15][16][17]
Analysis of LIN28 and let-7 Expression by RT-qPCR
This protocol is used to quantify the mRNA levels of LIN28 and the mature forms of let-7 microRNAs.
a. RNA Extraction:
-
Lyse this compound-treated and control cells using a suitable lysis reagent (e.g., TRIzol).
-
Extract total RNA, including small RNAs, according to the manufacturer's protocol.
-
Assess RNA quality and quantity using a spectrophotometer or a bioanalyzer.
b. Reverse Transcription and Quantitative PCR (RT-qPCR):
-
For LIN28 mRNA:
-
Synthesize cDNA from total RNA using a reverse transcriptase kit with oligo(dT) or random primers.
-
Perform qPCR using primers specific for LIN28 and a suitable housekeeping gene for normalization (e.g., GAPDH, ACTB).
-
-
For mature let-7 miRNA:
-
Use a specific miRNA reverse transcription kit that employs a stem-loop primer for each let-7 family member of interest.
-
Perform qPCR using a forward primer specific to the mature miRNA sequence and a universal reverse primer.
-
Normalize the expression data to a suitable small non-coding RNA control (e.g., U6 snRNA).[7][18]
-
Visualizations
Caption: On-target effect of this compound on the polyamine synthesis pathway.
Caption: Hypothesized indirect off-target effects of this compound.
References
- 1. The mechanism of action of this compound - The Science Snail [sciencesnail.com]
- 2. This compound - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]
- 3. Basic polyamino acids rich in arginine, lysine, or ornithine cause both enhancement of and refractoriness to formation of endothelium-derived nitric oxide in pulmonary artery and vein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Arginine, lysine and ornithine as vasodilators in the forearm of man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Impact of enteral arginine supplementation on lysine metabolism in humans: A proof-of-concept for lysine-related inborn errors of metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | The LIN28/let-7 Pathway in Cancer [frontiersin.org]
- 7. mdpi.com [mdpi.com]
- 8. Design and Mechanism of GABA Aminotransferase Inactivators. Treatments for Epilepsies and Addictions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. GABA transaminase inhibition induces spontaneous and enhances depolarization-evoked GABA efflux via reversal of the GABA transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. GABA transaminase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Enantiospecific antitrypanosomal in vitro activity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. PI3K/AKT signalling pathway panel (ab283852) | Abcam [abcam.com]
- 18. Lin-28 interaction with the Let-7 precursor loop mediates regulated microRNA processing - PMC [pmc.ncbi.nlm.nih.gov]
Eflornithine Response Variability in Patient-Derived Xenografts: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and addressing the variability in response to eflornithine (B1671129) in patient-derived xenograft (PDX) models. This resource includes frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols, and quantitative data summaries to facilitate robust and reproducible experimental outcomes.
Frequently Asked questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is an irreversible inhibitor of ornithine decarboxylase (ODC), the first and rate-limiting enzyme in the polyamine biosynthesis pathway.[1][2] By inhibiting ODC, this compound depletes the intracellular pools of polyamines (putrescine, spermidine, and spermine), which are essential for cell growth, proliferation, and differentiation.[2][3]
Q2: Why is there significant variability in the response to this compound across different PDX models?
A2: The variability in this compound response is multifactorial and often reflects the inherent heterogeneity of the original patient tumors. Key contributing factors include:
-
Genetic alterations in the ODC1 gene: Amplification, overexpression, or gain-of-function mutations in the ODC1 gene, which encodes for ODC, can lead to increased enzyme levels, requiring higher concentrations of this compound for effective inhibition.[4]
-
Upregulation of the polyamine biosynthesis pathway: Cancer cells can have a dysregulated polyamine metabolism, with elevated levels of multiple enzymes in the pathway, making them more dependent on polyamines and potentially more resistant to ODC inhibition alone.[3][5][6]
-
Oncogenic drivers: Amplification or overexpression of oncogenes like MYCN in neuroblastoma can drive the expression of ODC1, contributing to higher polyamine levels and potentially influencing sensitivity to this compound.[2][7]
-
Polyamine transport: Although less characterized in cancer compared to trypanosomes, alterations in the expression or function of polyamine transporters could potentially influence the intracellular concentration of polyamines and the efficacy of this compound.
-
Tumor microenvironment: The interaction between the tumor and its microenvironment in the PDX model can influence drug delivery and response.
Q3: How does MYCN amplification in neuroblastoma relate to this compound sensitivity?
A3: MYCN is a potent oncogene frequently amplified in high-risk neuroblastoma.[2] MYCN is a transcription factor that directly upregulates the expression of ODC1, leading to increased polyamine synthesis.[7] This creates a dependency on the polyamine pathway for sustained proliferation. This compound's inhibition of ODC can counteract the effects of MYCN-driven ODC1 expression, thereby suppressing tumor growth.[2] Therefore, MYCN-amplified neuroblastoma PDX models are often more sensitive to this compound.
Q4: Are there known mechanisms of acquired resistance to this compound in cancer cells?
A4: While the primary focus has been on intrinsic variability, potential mechanisms for acquired resistance, extrapolated from preclinical models, could include:
-
Further amplification of the ODC1 gene: Cells that survive initial treatment may develop increased copy numbers of the ODC1 gene.
-
Upregulation of alternative polyamine sources: Cancer cells might adapt by increasing the uptake of exogenous polyamines from their environment.
-
Alterations in downstream signaling pathways: Changes in pathways that are affected by polyamine levels could potentially bypass the effects of this compound.
Troubleshooting Guides
This section provides practical advice for common issues encountered during this compound experiments with PDX models.
Issue 1: Higher than expected inter-animal variability in tumor response within the same PDX model.
| Potential Cause | Troubleshooting Step |
| Inconsistent tumor establishment | Ensure consistent tumor fragment size and implantation technique. Allow tumors to reach a standardized volume before initiating treatment.[8] |
| Variable drug administration | For oral gavage, ensure accurate dosing based on the most recent body weight and proper technique to minimize stress and ensure complete delivery. For dietary administration, monitor food intake to ensure consistent drug consumption. |
| Host mouse factors | Use mice of the same age, sex, and genetic background (e.g., NSG mice).[8] Monitor animal health closely as underlying health issues can affect tumor growth and drug metabolism. |
| Tumor heterogeneity | Passage the PDX model for the minimum number of generations necessary for cohort expansion to minimize genetic drift from the original patient tumor.[9] |
Issue 2: A PDX model expected to be sensitive shows a poor response to this compound.
| Potential Cause | Troubleshooting Step |
| Suboptimal dosing or scheduling | Review the literature for effective dosing regimens for this compound in similar cancer types. Consider a dose-response study to determine the optimal dose for your specific PDX model. |
| Intrinsic resistance of the model | Characterize the PDX model for potential resistance mechanisms. Perform Western blotting or qPCR to assess ODC1 protein and mRNA levels.[10] Analyze the ODC1 gene for amplification or mutations. Measure baseline polyamine levels in the tumor tissue.[11] |
| Poor drug bioavailability | Although this compound is generally well-absorbed, consider verifying its concentration in plasma or tumor tissue if feasible, especially if formulating it in-house. |
Issue 3: Difficulty in assessing the biological effect of this compound beyond tumor growth inhibition.
| Potential Cause | Troubleshooting Step |
| Lack of pharmacodynamic markers | Measure intratumoral polyamine levels (putrescine, spermidine, spermine) using HPLC to confirm target engagement and pathway inhibition.[12] |
| Timing of endpoint analysis | Collect tumor samples at various time points during and after treatment to assess the dynamics of ODC1 inhibition and polyamine depletion. |
| Downstream pathway analysis | Perform Western blotting for downstream markers of proliferation (e.g., Ki67) or apoptosis (e.g., cleaved caspase-3) to correlate with tumor response. |
Data Presentation
Table 1: Representative Preclinical Efficacy of this compound in Different PDX Models
| PDX Model | Cancer Type | Key Genetic Feature | This compound Dose & Schedule | Tumor Growth Inhibition (%) | Change in Putrescine Levels | Reference |
| NB-PDX-01 | Neuroblastoma | MYCN Amplified | 2% in drinking water | 85% | ↓ 90% | Fictional, based on[7] |
| NB-PDX-02 | Neuroblastoma | MYCN Non-amplified | 2% in drinking water | 30% | ↓ 40% | Fictional, based on[7] |
| CRC-PDX-05 | Colorectal Cancer | ODC1 Amplified | 400 mg/kg, oral gavage, daily | 40% | ↓ 55% | Fictional, based on[4] |
| CRC-PDX-08 | Colorectal Cancer | ODC1 Normal copy number | 400 mg/kg, oral gavage, daily | 70% | ↓ 80% | Fictional, based on[4] |
| Panc-PDX-03 | Pancreatic Cancer | KRAS G12D | 0.2% in diet | 60% | ↓ 75% | Fictional, based on[13] |
Note: The data in this table is representative and synthesized from multiple sources for illustrative purposes. Actual results will vary depending on the specific PDX model and experimental conditions.
Experimental Protocols
1. PDX Tumor Growth Measurement and Response Assessment
-
Procedure:
-
Once tumors are palpable, measure the length (L) and width (W) of the tumor 2-3 times per week using digital calipers.[8]
-
Calculate the tumor volume (V) using the formula: V = (L x W²) / 2.[14]
-
Randomize mice into treatment and control groups when tumors reach a predetermined average volume (e.g., 100-200 mm³).
-
Initiate treatment with this compound or vehicle control.
-
Continue to measure tumor volume and body weight throughout the study.
-
Assess treatment response by comparing the change in tumor volume in the treated group to the control group. Tumor growth inhibition (TGI) can be calculated at the end of the study.
-
2. Western Blotting for ODC1 Expression in PDX Tumors
-
Procedure:
-
Excise PDX tumors and snap-freeze in liquid nitrogen or store at -80°C.
-
Homogenize a small piece of the tumor tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysate using a BCA assay.
-
Separate 20-40 µg of protein per sample on an SDS-PAGE gel and transfer to a PVDF membrane.[10]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against ODC1 (e.g., rabbit monoclonal) overnight at 4°C.[15][16]
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Normalize ODC1 protein levels to a loading control such as β-actin or GAPDH.
-
3. Analysis of Polyamine Levels in PDX Tumors by HPLC
-
Procedure:
-
Homogenize a known weight of frozen tumor tissue in a perchloric acid solution to precipitate proteins.
-
Centrifuge the homogenate and collect the supernatant containing the polyamines.
-
Perform pre-column derivatization of the polyamines in the supernatant using an agent like dansyl chloride or o-phthalaldehyde (B127526) (OPA) to make them fluorescent.[11][12][17]
-
Separate the derivatized polyamines using a reverse-phase HPLC column with a suitable gradient elution.[17]
-
Detect the fluorescently labeled polyamines using a fluorescence detector.
-
Quantify the concentration of putrescine, spermidine, and spermine (B22157) by comparing the peak areas to those of known standards.
-
Normalize polyamine levels to the initial tissue weight or protein concentration.
-
Mandatory Visualizations
Caption: this compound inhibits ODC, the rate-limiting enzyme in polyamine synthesis.
Caption: Workflow for assessing this compound efficacy in PDX models.
Caption: Troubleshooting guide for poor this compound response in PDX models.
References
- 1. Eflornitina - Wikipedia, a enciclopedia libre [gl.wikipedia.org]
- 2. This compound for treatment of high-risk neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Variations in amplification and expression of the ornithine decarboxylase gene in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Polyamine metabolism and cancer: treatments, challenges and opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Polyamines and related signaling pathways in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting ornithine decarboxylase impairs development of MYCN-amplified neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 9. Patient-derived tumour xenografts as models for oncology drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ornithine decarboxylase gene is overexpressed in colorectal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. article.imrpress.com [article.imrpress.com]
- 12. Polyamines analysis by HPLC and their application as tumor markers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound (DFMO) Prevents Progression of Pancreatic Cancer by Modulating Ornithine Decarboxylase Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Assessment of Patient-Derived Xenograft Growth and Antitumor Activity: The NCI PDXNet Consensus Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Ornithine Decarboxylase/ODC (E5Q5U) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 16. Ornithine Decarboxylase-1 (ODC-1) Monoclonal Antibody (ODC1, 485) (4953-MSM1-P1) [thermofisher.com]
- 17. Analysis of polyamines in biological samples by HPLC involving pre-column derivatization with o-phthalaldehyde and N-acetyl-L-cysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
impact of Eflornithine on normal cell polyamine levels
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance and answer questions related to the use of Eflornithine in a laboratory setting, with a specific focus on its impact on polyamine levels in normal cells.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a highly specific, enzyme-activated, irreversible inhibitor of ornithine decarboxylase (ODC).[1] ODC is the first and rate-limiting enzyme in the biosynthesis of polyamines, catalyzing the conversion of ornithine to putrescine. By irreversibly binding to ODC, this compound prevents the synthesis of putrescine, which in turn leads to the depletion of downstream polyamines, spermidine (B129725) and spermine (B22157).[2]
Q2: What are the expected effects of this compound on polyamine levels in normal cells?
A2: Treatment of normal cells with this compound is expected to cause a significant decrease in the intracellular concentrations of putrescine and spermidine. The effect on spermine levels can be more variable and is often less pronounced than the reduction in putrescine and spermidine.[2]
Q3: What is a typical effective concentration of this compound to use in cell culture experiments?
A3: The effective concentration of this compound can vary depending on the cell type and the desired level of polyamine depletion. However, concentrations in the range of 0.1 mM to 5 mM are commonly used in in vitro studies to achieve significant inhibition of ODC and subsequent depletion of polyamines.[3] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental goals.
Q4: How long does it take for this compound to deplete intracellular polyamine levels?
A4: The time required to observe significant depletion of polyamines following this compound treatment depends on the cell type's metabolic rate and the initial polyamine pool size. Generally, a noticeable reduction in putrescine and spermidine can be seen within 24 to 48 hours of treatment. For complete depletion, a longer incubation period of 72 hours or more may be necessary.
Q5: Are the effects of this compound reversible?
A5: this compound is an irreversible inhibitor of ODC. However, the cellular effects of polyamine depletion can be reversed by washing out the drug and allowing for the synthesis of new ODC enzyme. The recovery of ODC activity and polyamine levels will depend on the rate of protein synthesis in the specific cell type. The effects of this compound-induced growth inhibition can also be reversed by the addition of exogenous polyamines, such as putrescine or spermidine, to the culture medium.[3]
Troubleshooting Guides
Problem 1: Inconsistent or no significant decrease in polyamine levels after this compound treatment.
| Possible Cause | Suggested Solution |
| Inactive this compound | Ensure the this compound powder is properly stored (as per manufacturer's instructions) and that the stock solution is freshly prepared. |
| Insufficient concentration | Perform a dose-response experiment to determine the optimal this compound concentration for your cell line. Some cell types may be more resistant to its effects. |
| Short treatment duration | Increase the incubation time with this compound. It may take 72 hours or longer to achieve maximal polyamine depletion. |
| High cell density | High cell density can lead to a higher demand for polyamines and may require higher concentrations of this compound or longer treatment times. Seed cells at a lower density. |
| Issues with polyamine measurement | Verify the accuracy of your polyamine measurement assay (e.g., HPLC). Run appropriate standards and controls. See the detailed HPLC protocol below. |
Problem 2: Significant cytotoxicity or cell death observed after this compound treatment.
| Possible Cause | Suggested Solution |
| This compound concentration is too high | Reduce the concentration of this compound. Perform a toxicity assay (e.g., MTT or trypan blue exclusion) to determine the non-toxic concentration range for your cells. |
| Cell line is highly sensitive to polyamine depletion | Some cell lines are more dependent on polyamines for survival. Consider using a lower concentration of this compound or a shorter treatment duration. |
| Secondary effects of polyamine depletion | Polyamine depletion can affect various cellular processes. Ensure that the observed cytotoxicity is not an indirect effect of your experimental conditions. |
Problem 3: Unexpected changes in cell morphology or phenotype.
| Possible Cause | Suggested Solution |
| Polyamine depletion-induced cell cycle arrest | Polyamine depletion is known to cause cell cycle arrest, typically at the G1 phase.[2] This can lead to changes in cell size and morphology. Analyze the cell cycle profile of treated cells using flow cytometry. |
| Effects on signaling pathways | Polyamine depletion can impact various signaling pathways, including those involving p53, p21, and p27.[4] Investigate potential alterations in relevant signaling pathways through methods like western blotting. |
Quantitative Data
The following table summarizes the quantitative effects of this compound (DFMO) on polyamine levels in normal immortalized human endometrial epithelial and human mammary epithelial cells.
| Cell Line | Treatment | Putrescine (nmol/mg protein) | Spermidine (nmol/mg protein) | Spermine (nmol/mg protein) |
| Normal Immortalized Endometrial Epithelial (EM E6/E7 TERT1) | Control | ~1.5 | ~7.0 | ~8.0 |
| 0.25 mM DFMO | Undetectable | ~2.0 | ~7.5 | |
| Human Mammary Epithelial Cells (HMEpCs) | Control | Not Reported | ~6.0 | ~10.0 |
| DFMO | Not Reported | ~2.0 | ~9.0 |
Note: The data presented is compiled from graphical representations in the cited literature and should be considered approximate. Researchers should generate their own quantitative data for their specific cell lines and experimental conditions.
Experimental Protocols
Protocol 1: Measurement of Intracellular Polyamine Levels by High-Performance Liquid Chromatography (HPLC)
This protocol is adapted from established methods for the analysis of polyamines in biological samples.[3][5][6][7][8]
1. Sample Preparation (from cultured cells): a. Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS). b. Scrape the cells in 1 mL of ice-cold PBS and transfer to a microcentrifuge tube. c. Centrifuge at 1,000 x g for 5 minutes at 4°C. d. Discard the supernatant and resuspend the cell pellet in 200 µL of 0.2 M perchloric acid (PCA). e. Sonicate the samples on ice (3 pulses of 10 seconds each). f. Centrifuge at 15,000 x g for 10 minutes at 4°C. g. Collect the supernatant containing the polyamines.
2. Derivatization of Polyamines: a. To 100 µL of the PCA extract, add 200 µL of a saturated sodium carbonate solution and 400 µL of dansyl chloride solution (5 mg/mL in acetone). b. Vortex and incubate at 60°C for 1 hour in the dark. c. Add 100 µL of proline solution (100 mg/mL) to remove excess dansyl chloride and vortex. d. Incubate for 30 minutes at 60°C in the dark. e. Extract the dansylated polyamines by adding 500 µL of toluene (B28343) and vortexing for 30 seconds. f. Centrifuge at 1,000 x g for 5 minutes. g. Transfer the upper toluene layer to a new tube and evaporate to dryness under a stream of nitrogen. h. Reconstitute the dried residue in 100 µL of methanol.
3. HPLC Analysis: a. Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm). b. Mobile Phase: A gradient of acetonitrile (B52724) in water.
- Solvent A: Water
- Solvent B: Acetonitrile
- Gradient: Start with 60% B, linearly increase to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions. c. Flow Rate: 1.0 mL/min. d. Detection: Fluorescence detector with excitation at 340 nm and emission at 515 nm. e. Injection Volume: 20 µL. f. Quantification: Use a standard curve generated with known concentrations of putrescine, spermidine, and spermine.
Protocol 2: Ornithine Decarboxylase (ODC) Activity Assay
This protocol is based on the measurement of ¹⁴CO₂ released from L-[1-¹⁴C]ornithine.[2][9]
1. Preparation of Cell Lysate: a. Wash cells as described in the HPLC protocol. b. Resuspend the cell pellet in 200 µL of ice-cold lysis buffer (50 mM Tris-HCl pH 7.5, 2.5 mM DTT, 0.1 mM EDTA, 50 µM pyridoxal-5'-phosphate). c. Lyse the cells by three cycles of freeze-thawing. d. Centrifuge at 15,000 x g for 15 minutes at 4°C. e. Collect the supernatant (cytosolic extract) for the enzyme assay. f. Determine the protein concentration of the extract using a standard method (e.g., Bradford assay).
2. ODC Activity Assay: a. In a 1.5 mL microcentrifuge tube, add 50 µL of cell lysate (containing 50-100 µg of protein). b. To this, add 50 µL of the reaction mixture containing:
- 50 mM Tris-HCl pH 7.5
- 2.5 mM DTT
- 0.1 mM EDTA
- 50 µM pyridoxal-5'-phosphate
- 0.5 µCi L-[1-¹⁴C]ornithine
- 0.5 mM L-ornithine c. Place a small piece of filter paper soaked in 1 M NaOH in the cap of the tube to trap the released ¹⁴CO₂. d. Cap the tube tightly and incubate at 37°C for 60 minutes. e. Stop the reaction by injecting 100 µL of 2 M citric acid into the reaction mixture. f. Incubate for an additional 30 minutes at 37°C to ensure all ¹⁴CO₂ is released and trapped. g. Remove the filter paper and place it in a scintillation vial with 5 mL of scintillation cocktail. h. Measure the radioactivity using a liquid scintillation counter. i. ODC activity is expressed as pmol of ¹⁴CO₂ released per hour per mg of protein.
Visualizations
Caption: Polyamine biosynthesis pathway and the inhibitory action of this compound on ODC.
References
- 1. Polyamine Inhibition with DFMO: Shifting the Paradigm in Neuroblastoma Therapy [mdpi.com]
- 2. Effects of difluoromethylornithine on proliferation, polyamine content and plating efficiency of cultured human carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Polyamines and cancer: Implications for chemoprevention and chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Simplified micro-method for the quantitative analysis of putrescine, spermidine and spermine in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Characterising the Response of Human Breast Cancer Cells to Polyamine Modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
Eflornithine Efficacy in Solid Tumors: A Technical Support Resource
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides in-depth guidance for researchers investigating strategies to enhance the efficacy of eflornithine (B1671129) in solid tumors. Here you will find troubleshooting guides for common experimental hurdles, detailed protocols for key assays, and a comprehensive overview of the current landscape of this compound combination therapies and resistance mechanisms.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is an irreversible inhibitor of ornithine decarboxylase (ODC), the first and rate-limiting enzyme in the biosynthesis of polyamines.[1] Polyamines, such as putrescine, spermidine, and spermine, are essential for cell proliferation, differentiation, and survival. By inhibiting ODC, this compound depletes intracellular polyamine pools, leading to a cytostatic effect on rapidly dividing cancer cells.
Q2: What are the most promising strategies to enhance this compound's efficacy in solid tumors?
A2: Current research focuses on several key strategies:
-
Combination with Chemotherapy: Synergistic effects have been observed when this compound is combined with DNA alkylating agents like temozolomide (B1682018) and nitrosoureas such as lomustine (B1675051).[2][3][4][5]
-
Targeting the Polyamine Transport System (PTS): Cancer cells often compensate for ODC inhibition by upregulating the import of exogenous polyamines.[6][7] Combining this compound with polyamine transport inhibitors (PTIs) can lead to a more profound and sustained depletion of intracellular polyamines.[2][8][9]
-
Inhibition of Interacting Signaling Pathways: The polyamine pathway exhibits crosstalk with major oncogenic signaling cascades, most notably the PI3K/AKT/mTOR pathway.[10][11] Dual inhibition of ODC and key nodes in these pathways is a promising area of investigation.
-
Combination with Radiotherapy: Preclinical studies suggest that this compound can enhance the efficacy of radiation therapy.
Q3: What are the known mechanisms of resistance to this compound?
A3: Resistance to this compound is a significant challenge. The primary mechanism is the upregulation of the polyamine transport system, which allows cancer cells to bypass the enzymatic blockade by scavenging polyamines from their microenvironment.[6][7] This highlights the rationale for combination therapy with polyamine transport inhibitors. In some contexts, resistance can also be associated with the loss of specific amino acid transporters responsible for this compound uptake.[6][7][12]
Q4: In which solid tumor types has this compound shown the most promise?
A4: this compound has demonstrated notable activity, particularly in neuroblastoma and anaplastic astrocytoma. The FDA has approved this compound (Iwilfin) to reduce the risk of relapse in adult and pediatric patients with high-risk neuroblastoma.[13] Clinical trials have also shown a survival benefit when this compound is combined with lomustine in patients with recurrent anaplastic astrocytoma.[4] Preclinical studies have explored its potential in a broader range of solid tumors, including pancreatic, colon, breast, and melanoma.[4][8]
Troubleshooting Experimental Issues
This guide addresses common problems encountered during in vitro and in vivo experiments with this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Inconsistent or no reduction in cell proliferation in vitro | 1. High levels of polyamines in serum: Fetal bovine serum (FBS) and other serum supplements contain significant amounts of polyamines, which can be taken up by cells, masking the effect of ODC inhibition. 2. Cell line insensitivity: Some cell lines may have inherently low reliance on de novo polyamine synthesis or possess highly efficient polyamine transport systems. 3. Suboptimal drug concentration or treatment duration: Insufficient drug concentration or a short treatment period may not be adequate to deplete intracellular polyamine pools. | 1. Use dialyzed FBS to reduce exogenous polyamines. For more stringent experiments, consider serum-free media, though this may affect cell viability. 2. Characterize the expression of ODC and key polyamine transporters in your cell line. Consider using a cell line known to be sensitive to this compound as a positive control. 3. Perform a dose-response and time-course experiment to determine the optimal concentration and duration of this compound treatment for your specific cell line. |
| High variability in tumor growth in in vivo xenograft studies | 1. Inconsistent tumor cell implantation: Variation in the number of viable cells injected or the location of injection can lead to different tumor growth rates. 2. Dietary polyamines: Standard rodent chow contains polyamines, which can be absorbed and utilized by the tumor. 3. Drug formulation and administration: Inconsistent drug preparation or administration can lead to variable drug exposure. | 1. Ensure consistent cell viability and injection technique. For subcutaneous models, inject into the same flank for all animals. 2. Consider using a polyamine-deficient chow for the duration of the study to minimize exogenous polyamine intake. 3. Prepare fresh drug solutions regularly and use precise administration techniques (e.g., oral gavage) to ensure consistent dosing. |
| Observed cytotoxicity at expected cytostatic concentrations | 1. Off-target effects: At very high concentrations, this compound may have off-target effects. 2. Cellular stress: Prolonged and severe polyamine depletion can eventually lead to apoptosis in some cell types. | 1. Confirm the IC50 in your cell line and work within a cytostatic concentration range for synergy studies. 2. Assess markers of apoptosis (e.g., cleaved caspase-3) to determine if the observed effect is due to programmed cell death. |
| Lack of synergy with a combination agent | 1. Antagonistic or additive interaction: The combination may not be synergistic in the specific cell line or context. 2. Suboptimal dosing ratio: The ratio of this compound to the combination agent may not be optimal for synergy. 3. Timing of drug administration: The sequence and timing of drug addition can influence the outcome. | 1. Perform a thorough checkerboard assay and calculate synergy scores (e.g., Bliss independence or Loewe additivity) to formally assess the interaction. 2. Test a wide range of concentration ratios in your checkerboard assay to identify the optimal synergistic ratio. 3. Investigate different administration schedules (e.g., sequential vs. co-administration) to see if this impacts the synergistic effect. |
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies on this compound.
Table 1: In Vitro Efficacy of this compound in Solid Tumor Cell Lines
| Cell Line | Tumor Type | IC50 (μM) | Assay Conditions | Reference |
| LNCaP | Prostate Cancer | ~1000 | 72h incubation | N/A |
| PC-3 | Prostate Cancer | >5000 | 72h incubation | N/A |
| U87MG | Glioblastoma | >1000 | 72h incubation | [3] |
| T98G | Glioblastoma | >1000 | 72h incubation | [5] |
| HCT116 | Colon Cancer | ~7.5 (D-DFMO) | Not specified | [14] |
Note: this compound often exhibits cytostatic rather than cytotoxic effects, leading to high IC50 values in short-term viability assays. Its efficacy is better demonstrated in long-term proliferation or clonogenic assays, or in combination with other agents.
Table 2: Preclinical and Clinical Efficacy of this compound Combination Therapies
| Tumor Type | Combination Agent | Model System | Key Findings | Reference |
| Neuroblastoma | Temozolomide | TH-MYCN Mouse Model | Increased survival | [15] |
| Neuroblastoma | Irinotecan | TH-MYCN Mouse Model | Increased survival and durable complete regressions | [15] |
| Glioblastoma | Temozolomide + Radiation | U87G, U251MG, T98G cells | Significantly reduced cell viability | [5] |
| Pancreatic Cancer | Polyamine Transport Inhibitor (3c) | L3.6pl cells | Synergistic inhibition of cell viability | [2] |
| Melanoma | BRAF inhibitor (PLX4720) + Polyamine Blocking Therapy | YUMM1.7 Mouse Model | Did not inhibit tumor growth | [9] |
| Anaplastic Astrocytoma | Lomustine | Human Clinical Trial | Improved overall and progression-free survival | [4] |
| High-Risk Neuroblastoma | Post-immunotherapy maintenance | Human Clinical Trial | Reduced risk of relapse | [13] |
Experimental Protocols
Protocol 1: Checkerboard Assay for Synergy Analysis
This protocol outlines the determination of synergistic, additive, or antagonistic effects of this compound in combination with another therapeutic agent.
Materials:
-
96-well microtiter plates
-
This compound stock solution (in sterile water or appropriate solvent)
-
Combination agent stock solution
-
Cell culture medium (e.g., DMEM, RPMI-1640) with appropriate supplements
-
Cancer cell line of interest
-
Cell viability reagent (e.g., MTT, PrestoBlue, CellTiter-Glo)
-
Multichannel pipette
Procedure:
-
Prepare Drug Dilutions:
-
Prepare a series of 2-fold serial dilutions of this compound in cell culture medium along the x-axis of the 96-well plate.
-
Prepare a series of 2-fold serial dilutions of the combination agent in cell culture medium along the y-axis of the plate.
-
Include wells with each drug alone and no-drug controls.
-
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed the cells into the 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Drug Treatment:
-
Carefully remove the medium from the wells.
-
Add the prepared drug dilutions to the corresponding wells.
-
-
Incubation:
-
Incubate the plate for a duration appropriate for the cell line's doubling time (typically 48-72 hours).
-
-
Cell Viability Assessment:
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each drug combination relative to the no-drug control.
-
Determine the Fractional Inhibitory Concentration (FIC) index or use synergy software (e.g., Combenefit) to analyze the interaction. The FIC is calculated as follows: FIC = (IC50 of drug A in combination / IC50 of drug A alone) + (IC50 of drug B in combination / IC50 of drug B alone)
-
FIC ≤ 0.5: Synergy
-
0.5 < FIC ≤ 4: Additive/Indifference
-
FIC > 4: Antagonism
-
-
Protocol 2: Measurement of Intracellular Polyamines by HPLC
This protocol describes the quantification of intracellular polyamines (putrescine, spermidine, and spermine) using high-performance liquid chromatography (HPLC) with pre-column derivatization.
Materials:
-
Cancer cells treated with this compound
-
Perchloric acid (PCA), 0.2 M
-
Dansyl chloride solution (10 mg/mL in acetone)
-
Saturated sodium carbonate solution
-
Proline solution (100 mg/mL in water)
-
HPLC system with a C18 reverse-phase column and a fluorescence or UV detector
-
Polyamine standards (putrescine, spermidine, spermine)
Procedure:
-
Sample Preparation:
-
Harvest and count the treated cells.
-
Lyse the cells in 0.2 M PCA on ice.
-
Centrifuge to pellet the protein precipitate.
-
Collect the supernatant containing the polyamines.
-
-
Derivatization:
-
To the supernatant, add saturated sodium carbonate and dansyl chloride solution.
-
Incubate in the dark at room temperature.
-
Add proline solution to stop the reaction by quenching the excess dansyl chloride.
-
Extract the dansylated polyamines with toluene.
-
Evaporate the toluene layer to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable solvent (e.g., acetonitrile).
-
-
HPLC Analysis:
-
Inject the reconstituted sample into the HPLC system.
-
Separate the dansylated polyamines on the C18 column using an appropriate gradient of acetonitrile (B52724) and water.
-
Detect the derivatives using a fluorescence detector (e.g., excitation at 340 nm, emission at 515 nm) or a UV detector.
-
-
Quantification:
-
Generate a standard curve using known concentrations of polyamine standards.
-
Quantify the amount of each polyamine in the samples by comparing their peak areas to the standard curve.
-
Normalize the results to the cell number.
-
Protocol 3: In Vivo Xenograft Efficacy Study
This protocol provides a general framework for evaluating the efficacy of this compound, alone or in combination, in a subcutaneous tumor xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude, SCID, NSG)
-
Cancer cell line of interest
-
Matrigel (optional)
-
This compound
-
Vehicle for drug administration (e.g., sterile water, saline)
-
Calipers for tumor measurement
Procedure:
-
Tumor Cell Implantation:
-
Harvest and resuspend cancer cells in sterile PBS, with or without Matrigel.
-
Inject a defined number of cells (e.g., 1-5 x 10^6) subcutaneously into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Allow tumors to establish and reach a palpable size (e.g., 100-200 mm³).
-
Measure tumor dimensions with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
-
Treatment Administration:
-
Randomize mice into treatment groups (e.g., vehicle control, this compound alone, combination agent alone, this compound + combination agent).
-
Prepare this compound in the appropriate vehicle. This compound is often administered in drinking water or via oral gavage.
-
Administer the treatments according to the planned schedule and dosage.
-
-
Endpoint and Analysis:
-
Continue treatment and tumor monitoring until tumors in the control group reach a predetermined endpoint size or for a defined study duration.
-
Monitor animal body weight and overall health as a measure of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Analyze the data by comparing tumor growth rates and final tumor volumes between the treatment groups.
-
Signaling Pathways and Experimental Workflows
Crosstalk between Polyamine Metabolism and PI3K/AKT/mTOR Signaling
This compound's inhibition of ODC and subsequent polyamine depletion can impact the PI3K/AKT/mTOR pathway, a central regulator of cell growth, proliferation, and survival. Conversely, activation of this pathway can influence polyamine metabolism. Understanding this crosstalk is crucial for designing effective combination therapies.
Caption: Crosstalk between polyamine metabolism and the PI3K/AKT/mTOR pathway.
Experimental Workflow for Evaluating this compound Combination Therapy
This workflow outlines the key steps in the preclinical evaluation of an this compound-based combination therapy.
Caption: Preclinical workflow for this compound combination therapy.
Logical Relationship of this compound Resistance and Mitigation Strategies
This diagram illustrates the primary mechanism of this compound resistance and the therapeutic strategies designed to overcome it.
Caption: this compound resistance and mitigation with PTIs.
References
- 1. This compound for treatment of high-risk neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US9730902B2 - Polyamine transport inhibitors as novel therapeutics - Google Patents [patents.google.com]
- 3. Effect of this compound on mutation frequency in temozolomide-treated U87MG cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clinical importance of this compound (α-difluoromethylornithine) for the treatment of malignant gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Combination treatment for glioblastoma with temozolomide, DFMO and radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A Molecular Mechanism for this compound Resistance in African Trypanosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Small molecule inhibitors and poisons of polyamine transport | Intellectual Property and Other Technology Available for Licensing | Lankenau Institute for Medical Research | Main Line Health | LIMR [limr.mainlinehealth.org]
- 9. Harnessing the polyamine transport system to treat BRAF inhibitor-resistant melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Understanding the Polyamine and mTOR Pathway Interaction in Breast Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Understanding the Polyamine and mTOR Pathway Interaction in Breast Cancer Cell Growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Identification of transport systems involved in this compound delivery across the blood-brain barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 13. FDA approves this compound for adult and pediatric patients with high-risk neuroblastoma | FDA [fda.gov]
- 14. Robustness of Clonogenic Assays as a Biomarker for Cancer Cell Radiosensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
Technical Support Center: Mitigating Gastrointestinal Side Effects of Oral Eflornithine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to mitigate the gastrointestinal (GI) side effects of oral Eflornithine.
I. Troubleshooting Guides
This section offers a step-by-step approach to address common GI-related issues encountered during pre-clinical and clinical research with oral this compound.
Management of Nausea and Vomiting
Initial Assessment:
-
Question: Is the subject experiencing nausea or has an episode of vomiting occurred?
-
Action: Grade the severity of the nausea/vomiting according to the Common Terminology Criteria for Adverse Events (CTCAE).
Troubleshooting Steps:
| Grade (CTCAE v5.0) | Recommended Action |
| Grade 1 (Mild) | - Administer this compound with food or a large glass of water. - Advise the subject to eat small, frequent meals and avoid greasy or spicy foods. - Consider prophylactic use of a 5-HT3 receptor antagonist (e.g., ondansetron) 30-60 minutes before this compound administration. |
| Grade 2 (Moderate) | - Initiate or continue a 5-HT3 receptor antagonist. - If symptoms persist, consider adding a dopamine (B1211576) receptor antagonist (e.g., prochlorperazine). - Ensure adequate hydration and monitor electrolytes. |
| Grade 3 (Severe) | - Withhold this compound. - Administer intravenous (IV) hydration and antiemetics (e.g., ondansetron (B39145), dexamethasone). - Once symptoms improve to ≤ Grade 1, consider restarting this compound at a reduced dose (see Dose Modification Table below). |
| Grade 4 (Life-threatening) | - Immediately discontinue this compound. - Hospitalize the subject for aggressive IV hydration, electrolyte management, and antiemetic therapy. |
Management of Diarrhea
Initial Assessment:
-
Question: Has the subject experienced an increase in stool frequency, or are the stools watery?
-
Action: Grade the severity of the diarrhea according to the CTCAE.
Troubleshooting Steps:
| Grade (CTCAE v5.0) | Recommended Action |
| Grade 1 (Mild) | - Initiate oral loperamide (B1203769) (4 mg initially, followed by 2 mg after each unformed stool, not to exceed 16 mg/day).[1][2][3] - Encourage oral hydration with electrolyte-rich fluids. - Advise a bland diet (e.g., BRAT diet: bananas, rice, applesauce, toast). |
| Grade 2 (Moderate) | - Continue loperamide as above. - If diarrhea persists for >24 hours, consider increasing the loperamide dose to 2 mg every 2 hours.[4] - Monitor for dehydration and electrolyte imbalances. |
| Grade 3 (Severe) | - Withhold this compound. - Administer IV fluids. - If diarrhea does not resolve with high-dose loperamide within 48 hours, consider octreotide.[4][5] - Once symptoms improve to ≤ Grade 1, consider restarting this compound at a reduced dose (see Dose Modification Table below). |
| Grade 4 (Life-threatening) | - Immediately discontinue this compound. - Hospitalize for aggressive IV fluid and electrolyte replacement and management of complications. |
Dose Modification Protocol for Gastrointestinal Intolerance
If dose reduction is necessary due to persistent Grade 2 or any Grade 3/4 GI toxicity, the following tapering schedule is recommended.[6][7][8]
| Current Dose | Recommended Reduced Dose |
| 768 mg twice daily | 576 mg twice daily |
| 576 mg twice daily | 384 mg twice daily |
| 384 mg twice daily | 192 mg twice daily |
| 192 mg twice daily | 192 mg once daily |
If the patient is unable to tolerate the minimum dose of 192 mg once daily, permanent discontinuation of this compound should be considered.[6][7]
II. Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of this compound-induced gastrointestinal side effects?
A1: this compound is an irreversible inhibitor of ornithine decarboxylase (ODC), a key enzyme in the biosynthesis of polyamines.[9][10] Polyamines are essential for the proliferation and differentiation of rapidly dividing cells, including the epithelial cells lining the gastrointestinal tract.[11][12] By depleting intracellular polyamines, this compound can inhibit the renewal of the intestinal mucosa, leading to mucosal thinning, reduced villous height, and impaired digestive and absorptive functions, which can manifest as diarrhea, nausea, and vomiting.[13] Studies have shown that polyamine depletion can lead to growth inhibition of the small intestinal mucosa.[11]
Q2: Are there any prophylactic strategies to prevent GI side effects before starting this compound?
A2: While there are no specific guidelines for this compound, general principles for preventing chemotherapy-induced GI side effects can be applied. For subjects at high risk of nausea and vomiting, prophylactic administration of a 5-HT3 receptor antagonist like ondansetron 30-60 minutes prior to this compound dosing may be beneficial.[14][15] Maintaining adequate hydration and a balanced diet is also crucial.
Q3: What are the recommended antiemetic and antidiarrheal agents to use with this compound?
A3:
-
For Nausea/Vomiting: 5-HT3 receptor antagonists such as ondansetron are a first-line choice due to their efficacy in chemotherapy-induced nausea and vomiting.[6][16] They work by blocking serotonin (B10506) receptors in the gut and brain.[17]
-
For Diarrhea: Loperamide is the standard initial therapy.[1][2][3] It acts as a µ-opioid receptor agonist in the myenteric plexus of the large intestine, which slows gut motility and allows for more water and electrolyte absorption.
Q4: How should I manage a subject who experiences both diarrhea and vomiting?
A4: The primary concern is dehydration and electrolyte imbalance. Intravenous fluid administration is often necessary. A combination of antiemetic and antidiarrheal agents should be used, with careful monitoring of the subject's fluid status and renal function. Dose modification or temporary discontinuation of this compound is likely required.
III. Experimental Protocols
Preclinical Assessment of this compound-Induced Gastrointestinal Toxicity in a Rodent Model
This protocol outlines a general approach to studying the GI toxicity of oral this compound in a rat or mouse model.
Methodology:
-
Animal Model: Male Sprague-Dawley rats (8-10 weeks old) or C57BL/6 mice (8-10 weeks old).
-
Drug Administration: Administer oral this compound daily via gavage for a predetermined period (e.g., 7, 14, or 28 days). Include a vehicle control group and multiple this compound dose groups.
-
Clinical Observations: Monitor animals daily for clinical signs of toxicity, including body weight changes, food and water consumption, and stool consistency (diarrhea score).
-
Endpoint Analysis:
-
Histopathology: At the end of the treatment period, collect sections of the duodenum, jejunum, ileum, and colon for histopathological examination. Assess for changes in villus height, crypt depth, inflammatory cell infiltration, and signs of mucosal injury.
-
Biochemical Analysis: Collect blood samples for complete blood count and serum chemistry to assess for systemic toxicity.
-
Intestinal Permeability Assay: Administer a non-absorbable marker (e.g., FITC-dextran) orally before sacrifice and measure its concentration in the serum to assess intestinal barrier function.
-
ODC Activity and Polyamine Levels: Measure ODC activity and polyamine levels in intestinal mucosal scrapings to confirm the pharmacodynamic effect of this compound.
-
IV. Visualizations
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] Characterization of a novel dual murine model of chemotherapy-induced oral and intestinal mucositis | Semantic Scholar [semanticscholar.org]
- 5. Review of Preclinical Studies on Treatment of Mucositis and Associated Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Dosage Guide + Max Dose, Adjustments - Drugs.com [drugs.com]
- 7. oncologynewscentral.com [oncologynewscentral.com]
- 8. reference.medscape.com [reference.medscape.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Extensive impact of non-antibiotic drugs on human gut bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 13. Effect of eflorithine on intestinal regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Characterization of a novel dual murine model of chemotherapy-induced oral and intestinal mucositis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. This compound for the Chemoprevention of Luminal Gastrointestinal Neoplasms: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. FDA Approves this compound for Adult and Pediatric Patients With High-Risk Neuroblastoma - The ASCO Post [ascopost.com]
Validation & Comparative
Validating Eflornithine's Inhibition of ODC Activity In Situ: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methods to validate the in situ inhibition of Ornithine Decarboxylase (ODC) activity by Eflornithine (α-difluoromethylornithine, DFMO), a cornerstone in the study of polyamine metabolism and its role in disease. We present experimental data comparing this compound to alternative ODC inhibitors and offer detailed protocols for key assays.
ODC Inhibition and the Role of this compound
Ornithine Decarboxylase (ODC) is the rate-limiting enzyme in the biosynthesis of polyamines, which are crucial for cell growth, differentiation, and proliferation.[1] Elevated ODC activity is a hallmark of many cancers, making it a prime therapeutic target. This compound, an irreversible "suicide" inhibitor of ODC, has been instrumental in elucidating the function of polyamines and is an approved treatment for West African sleeping sickness and hirsutism.[1][2] It works by binding to the active site of ODC, preventing the conversion of ornithine to putrescine, the first step in polyamine synthesis.[1][3]
dot
Caption: this compound's mechanism of action in the polyamine biosynthesis pathway.
Comparative Efficacy of ODC Inhibitors
While this compound is a well-established ODC inhibitor, research has explored alternatives with potentially greater potency or different mechanisms of action. This table summarizes the in vitro inhibitory concentrations (IC50) of this compound and other notable inhibitors against ODC.
| Inhibitor | Cell Line/Enzyme Source | IC50 Value | Reference |
| This compound (DFMO) | Human Colon Tumor (HCT116) | ~7.5 µM | [4] |
| Neuroblastoma (BE(2)-C) | 3.0 mM | [5] | |
| Neuroblastoma (SMS-KCNR) | 10.6 mM | [5] | |
| Neuroblastoma (CHLA90) | 25.8 mM | [5] | |
| Purified Human ODC | 252 µM | [5] | |
| L-Eflornithine | In vitro | 5.5 µM | [6] |
| D-Eflornithine | In vitro | 49.6 µM | [6] |
| 1-Amino-oxy-3-aminopropane (APA) | Mouse Kidney ODC | Ki = 3.2 nM | [7] |
| Allicin | Purified Human ODC | 11 nM | [5] |
| Compound 11 (APA analog) | Purified Human ODC | 0.05 µM | [7] |
Experimental Protocols for Validating ODC Inhibition In Situ
Accurate measurement of ODC activity within cells is critical for validating the efficacy of inhibitors. The following are detailed protocols for common in situ assays.
Experimental Workflow Overview
dot
Caption: General workflow for in situ ODC activity validation.
Radiolabeling Assay using [¹⁴C]Ornithine
This is a highly sensitive and widely used method to directly measure the enzymatic activity of ODC.[3]
Materials:
-
Cultured cells treated with this compound or vehicle control.
-
Lysis buffer (e.g., 25 mM Tris-HCl, 0.1 mM EDTA, 2.5 mM DTT).[2]
-
Assay mix (e.g., 6.25 mM Tris-HCl pH 7.5, 100 µM L-ornithine, 50 µM pyridoxal-5-phosphate, 1.56 mM DTT).[2]
-
[1-¹⁴C]L-ornithine.[2]
-
5 M Sulfuric acid.[2]
-
Scintillation vials and fluid.
-
Liquid scintillation counter.
Procedure:
-
Cell Lysis: Harvest treated and control cells and lyse them in lysis buffer. Determine the protein concentration of the lysates.[2]
-
Reaction Setup: In a microcentrifuge tube placed within a scintillation vial, combine a standardized amount of cell lysate protein with the assay mix.[2]
-
Initiate Reaction: Add [1-¹⁴C]L-ornithine to the reaction mixture to start the enzymatic reaction.[2]
-
Incubation: Incubate the vials at 37°C with shaking for a defined period (e.g., 30 minutes).[2]
-
Stop Reaction: Terminate the reaction by adding 5 M sulfuric acid to each sample. This also facilitates the release of ¹⁴CO₂.[2]
-
CO₂ Trapping: Incubate for an additional 30 minutes at 37°C with shaking to ensure complete trapping of the released ¹⁴CO₂ by a filter paper impregnated with a trapping agent (e.g., hyamine hydroxide) placed in a center well within the vial.[3][8]
-
Measurement: Remove the microcentrifuge tubes, add scintillation fluid to the vials, and measure the radioactivity using a liquid scintillation counter.[2][3]
-
Calculation: Express ODC activity as pmol of CO₂ released per minute per mg of protein.[2]
Colorimetric Assay
This method offers a non-radioactive alternative and is adaptable for a 96-well plate format, making it suitable for higher throughput screening.[3][9]
Materials:
-
Cultured cells treated with this compound or vehicle control.
-
Lysis buffer.
-
Reaction buffer containing L-ornithine.
-
Soya diamine oxidase.[9]
-
Reagents for H₂O₂ detection (e.g., 4-aminoantipyrine, phenol, and horseradish peroxidase).[3]
-
96-well microplate.
-
Microplate reader.
Procedure:
-
Cell Lysis and Protein Quantification: Prepare cell lysates from treated and control cells and determine the protein concentration.
-
ODC Reaction: In a 96-well plate, incubate a standardized amount of cell lysate with the reaction buffer containing L-ornithine.
-
Putrescine Oxidation: After the desired incubation time, add soya diamine oxidase to the wells. This enzyme oxidizes the putrescine produced by ODC, generating hydrogen peroxide (H₂O₂).[9]
-
Color Development: Add the H₂O₂ detection reagents. The horseradish peroxidase will catalyze a reaction between 4-aminoantipyrine, phenol, and H₂O₂ to produce a colored product.[3]
-
Measurement: Measure the absorbance at the appropriate wavelength (e.g., 505 nm) using a microplate reader.[3]
-
Calculation: Correlate the absorbance to the amount of putrescine produced, and subsequently to the ODC activity.
Luminescence-Based Assay
This is a highly sensitive non-radioactive method that can detect picomolar levels of putrescine.[10]
Materials:
-
Cultured cells treated with this compound or vehicle control.
-
Lysis buffer.
-
Reaction buffer containing L-ornithine.
-
p81 phosphocellulose paper strips.[10]
-
Ammonium (B1175870) hydroxide (B78521) for washing.[10]
-
Elution buffer (containing magnesium sulfate).[10]
-
Diamine oxidase.[10]
-
Luminol (B1675438) and peroxidase.[10]
-
Luminometer.
Procedure:
-
Cell Lysis and Reaction: Prepare cell lysates and incubate with L-ornithine.[10]
-
Sample Application: Spot the reaction mixture onto p81 phosphocellulose paper strips.[10]
-
Washing: After drying, wash the paper strips with ammonium hydroxide to remove interfering contaminants.[10]
-
Elution: Elute the putrescine from the paper by shaking in an elution buffer.[10]
-
Oxidation and Luminescence: Add diamine oxidase to the eluate to oxidize putrescine and produce H₂O₂. Then, add luminol and peroxidase to generate a chemiluminescent signal in the presence of H₂O₂.[10]
-
Measurement: Measure the light emission using a luminometer.
-
Calculation: The intensity of the luminescence is proportional to the amount of putrescine produced and thus to the ODC activity.
Comparison of ODC Inhibitors: A Visual Overview
dot
Caption: A comparative overview of this compound and alternative ODC inhibitors.
Conclusion
Validating the in situ inhibition of ODC by this compound is a fundamental step in many research endeavors. The choice of assay depends on the required sensitivity, throughput, and available equipment. While the radiolabeling assay remains a gold standard for its directness and sensitivity, colorimetric and luminescence-based methods provide viable and often more convenient non-radioactive alternatives. Furthermore, the landscape of ODC inhibitors is expanding, with novel compounds like Allicin and APA analogs demonstrating significantly higher in vitro potency than this compound. These advancements open new avenues for therapeutic strategies targeting polyamine metabolism. This guide provides the necessary tools for researchers to confidently select and perform the appropriate assays to validate ODC inhibition and to understand the comparative context of this compound in the ever-evolving field of ODC inhibitor research.
References
- 1. A Label-Free Continuous Fluorescence-Based Assay for Monitoring Ornithine Decarboxylase Activity with a Synthetic Putrescine Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Biological Activity of Novel Ornithine Decarboxylase (ODC) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Analytical assays to evaluate enzymatic activity and screening of inhibitors for ornithine decarboxylase [frontiersin.org]
- 4. Inhibition of human ornithine decarboxylase activity by enantiomers of difluoromethylornithine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Allicin, a Potent New Ornithine Decarboxylase Inhibitor in Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Intact epidermal cell assay for ornithine decarboxylase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Simple and rapid enzymatic assay of ornithine decarboxylase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A luminescence-based test for determining ornithine decarboxylase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Eflornithine (DFMO) in High-Risk Neuroblastoma: A Comparative Analysis of a Targeted Maintenance Therapy
An in-depth examination of Eflornithine, also known as DFMO (α-difluoromethylornithine), and its role as a maintenance therapy in high-risk neuroblastoma. This guide provides a comparative analysis based on available scientific literature, focusing on its efficacy against standard post-consolidation approaches and its mechanism of action.
This compound and DFMO are chemically identical, representing the same active substance.[1][2] This compound functions as a selective and irreversible inhibitor of ornithine decarboxylase (ODC), a critical enzyme in the biosynthesis of polyamines.[3] Polyamines are essential for cell division and differentiation, and their inhibition is a key strategy in cancer therapy.[2] In the context of high-risk neuroblastoma, a common childhood cancer, this compound (DFMO) is emerging as a promising maintenance therapy to reduce the risk of relapse following standard treatments.[3][4]
Comparative Efficacy in High-Risk Neuroblastoma
Clinical studies have evaluated the efficacy of DFMO as a maintenance therapy for patients with high-risk neuroblastoma who have achieved remission after standard upfront therapy. The primary comparator in these analyses is often a control group of patients who did not receive DFMO maintenance.
A significant study compared the outcomes of patients receiving DFMO after immunotherapy with a historical control group of patients who did not receive DFMO. The results demonstrated a notable improvement in both Event-Free Survival (EFS) and Overall Survival (OS) for the DFMO-treated group.[4]
| Outcome Metric | DFMO Maintenance Group | No DFMO (Control Group) | Hazard Ratio (HR) [95% CI] | P-value |
| 4-Year Event-Free Survival (EFS) | 84% | 73% | 0.48 [0.27 to 0.85] | 0.01 |
| 4-Year Overall Survival (OS) | 96% | 84% | 0.32 [0.15 to 0.70] | 0.005 |
Table 1: Comparative survival outcomes for high-risk neuroblastoma patients with and without DFMO maintenance therapy. Data is derived from a propensity score-matched analysis of a phase II study and a historical control group from a phase III trial.[4]
In a separate randomized phase 2 study involving patients with relapsed/refractory neuroblastoma, the addition of DFMO to a chemoimmunotherapy regimen (dinutuximab, irinotecan, temozolomide, and GM-CSF) was investigated.[5] While the addition of DFMO did not lead to a statistically significant improvement in the overall response rate, the study confirmed the activity of the chemoimmunotherapy regimen.[5]
Mechanism of Action: ODC Inhibition and Downstream Effects
This compound (DFMO) acts as a "suicide inhibitor," irreversibly binding to and inactivating ornithine decarboxylase (ODC).[6] ODC is the rate-limiting enzyme in the polyamine biosynthesis pathway, which is often dysregulated in cancer. In neuroblastoma, the MYCN oncogene can drive the expression of ODC, leading to increased polyamine production and tumor growth.[1]
The inhibition of ODC by DFMO leads to the depletion of intracellular polyamines, such as putrescine, spermidine, and spermine (B22157). This depletion has several downstream anti-tumor effects, including:
-
G1 Cell Cycle Arrest: DFMO treatment can induce an accumulation of the cyclin-dependent kinase inhibitor p27Kip1, leading to a halt in the cell cycle at the G1 phase.[1]
-
Inhibition of Cell Proliferation: By depriving the cell of essential polyamines, DFMO hinders the processes of cell growth and division.[1]
-
Modulation of Gene Expression: The reduction in polyamines can influence gene expression, including the downregulation of the MYCN protein itself.[1]
Figure 1: Mechanism of action of this compound (DFMO).
Experimental Protocols
Polyamine Pool Analysis
To quantify the effect of DFMO on polyamine levels, intracellular polyamine pools (putrescine, spermidine, and spermine) can be measured in neuroblastoma cell lines.
-
Cell Culture and Treatment: Human neuroblastoma cells (e.g., MYCN2) are cultured. A subset of cells is treated with a specific concentration of DFMO (e.g., 5 mM) for a designated period (e.g., 72 hours). Control groups include untreated cells and cells treated with DFMO supplemented with external polyamines (e.g., 10 μM spermidine) to demonstrate the specificity of the effect.[1]
-
Sample Preparation: After treatment, cells are harvested and lysed. The total protein content of each sample is determined using a standard protein assay (e.g., Bio-Rad assay) for normalization.[1]
-
Polyamine Measurement: The levels of putrescine, spermidine, and spermine in the cell lysates are measured using a previously described method, typically involving high-performance liquid chromatography (HPLC).[1]
-
Data Presentation: Polyamine levels are expressed as nmol per mg of total cellular protein.[1]
Figure 2: Workflow for polyamine pool analysis.
Cell Proliferation Assay
The impact of DFMO on cell proliferation can be assessed using a colorimetric method like the MTS assay.
-
Cell Seeding and Treatment: Neuroblastoma cells are seeded in 96-well plates. After allowing the cells to adhere, they are treated with various concentrations of DFMO, with or without the addition of external polyamines.[1]
-
Incubation: The cells are incubated for a defined period (e.g., 72 hours).[1]
-
MTS Reagent Addition: A solution containing a tetrazolium compound (MTS) is added to each well.[1]
-
Colorimetric Measurement: Viable cells reduce the MTS reagent to a colored formazan (B1609692) product. The absorbance of this product is measured using a plate reader at a specific wavelength. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: The proliferation of treated cells is calculated as a percentage of the proliferation of untreated control cells.
References
- 1. DFMO/eflornithine inhibits migration and invasion downstream of MYCN and involves p27Kip1 activity in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. This compound for treatment of high-risk neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound as Postimmunotherapy Maintenance in High-Risk Neuroblastoma: Externally Controlled, Propensity Score–Matched Survival Outcome Comparisons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound - Wikipedia [en.wikipedia.org]
A Comparative Analysis of Eflornithine and Nifurtimox Combination Therapy for Human African Trypanosomiasis
A detailed guide for researchers, scientists, and drug development professionals on the efficacy, safety, and protocols of Nifurtimox-Eflornithine Combination Therapy (NECT) in comparison to alternative treatments for second-stage Human African Trypanosomiasis (HAT).
Nifurtimox-Eflornithine Combination Therapy (NECT) has emerged as a significant advancement in the treatment of second-stage Trypanosoma brucei gambiense Human African Trypanosomiasis (HAT), commonly known as sleeping sickness. This guide provides a comprehensive comparative analysis of NECT against other therapeutic options, supported by data from clinical trials and detailed experimental protocols.
Executive Summary
Nifurtimox-Eflornithine Combination Therapy (NECT) offers a safer and more practical treatment regimen for second-stage HAT compared to previous standards of care, such as the highly toxic melarsoprol (B1676173) and the cumbersome eflornithine (B1671129) monotherapy.[1] Clinical trials have demonstrated that NECT has a comparable, if not superior, cure rate to this compound monotherapy while significantly reducing the treatment burden and the risk of severe adverse events.[2][3] The combination therapy consists of intravenous this compound and oral nifurtimox, which act on different metabolic pathways of the Trypanosoma brucei parasite, potentially reducing the risk of drug resistance.[4]
Comparative Efficacy of NECT and Alternative Therapies
Clinical trial data consistently demonstrates the high efficacy of NECT in treating second-stage Gambiense HAT. The cure rates are comparable to this compound monotherapy and significantly better than historical data for melarsoprol, especially in regions with known resistance.
| Treatment Regimen | Study Population | Cure Rate (%) | Key Findings |
| NECT | 143 patients (ITT) | 96.5% | Non-inferior to this compound monotherapy with safety advantages.[3] |
| 132 patients (PP) | 97.7% | Confirmed non-inferiority.[3] | |
| 109 patients (ITT/mITT) | 90.9% | Supported implementation of NECT as first-line treatment.[5] | |
| 52 patients | 96.2% | Promising first-line therapy.[6] | |
| This compound Monotherapy | 143 patients (ITT) | 91.6% | Standard of care at the time of NECT trials.[3] |
| 133 patients (PP) | 91.7% | Effective but with a more demanding treatment schedule.[3] | |
| 109 patients (ITT/mITT) | 88.9% | Lower cure rate compared to NECT in the same study.[5] | |
| 51 patients | 94.1% | High efficacy but more severe adverse reactions than NECT.[6] | |
| Melarsoprol | Historical Data | Variable | Highly effective historically but facing increasing parasite resistance.[7][8] |
ITT: Intention-to-Treat; PP: Per-Protocol; mITT: modified Intention-to-Treat
Safety and Tolerability Profile
A significant advantage of NECT lies in its improved safety profile compared to both this compound monotherapy and, particularly, melarsoprol. The incidence of severe adverse events is notably lower with the combination therapy.
| Treatment Regimen | Common Adverse Events | Severe Adverse Events | Fatalities |
| NECT | Gastrointestinal disturbances, headache, dizziness.[3] | Major reactions in 14.0% of patients.[3] | 1 drug-related death reported in a major trial.[3] |
| This compound Monotherapy | Bone marrow toxicity, leukopenia, anemia, thrombocytopenia, diarrhea, seizures.[8] | Major reactions in 28.7% of patients.[3] | 3 drug-related deaths reported in a major trial.[3] |
| Melarsoprol | Reactive encephalopathy (5-10% of cases, often fatal), arsenical reactions (fever, headache, tachycardia), gastrointestinal disturbances, skin reactions, neuropathy.[9] | High rate of severe and life-threatening adverse events.[8] | Kills approximately 1 in 20 patients.[1] |
Pharmacokinetic Overview
While direct, head-to-head pharmacokinetic studies comparing NECT with monotherapies are limited, the combination is designed to leverage the distinct properties of each drug. This compound is administered intravenously, ensuring rapid and complete bioavailability to target the central nervous system in second-stage HAT. Nifurtimox is administered orally. The combination allows for a reduced duration of intravenous this compound treatment, from 14 days in monotherapy to 7 days in NECT, lessening the burden on both patients and healthcare systems.[1][10]
Mechanisms of Action
The synergistic efficacy of NECT stems from the distinct mechanisms of action of its constituent drugs, targeting different essential pathways in the Trypanosoma brucei parasite.
This compound
This compound is an irreversible inhibitor of ornithine decarboxylase (ODC), a key enzyme in the polyamine biosynthesis pathway. Polyamines are crucial for cell division and differentiation in the parasite. By inhibiting ODC, this compound depletes the parasite's polyamine stores, leading to a cessation of cell proliferation and ultimately cell death.
Nifurtimox
Nifurtimox is a nitrofuran prodrug that undergoes reductive activation within the parasite by a type I nitroreductase. This process generates cytotoxic metabolites, including unsaturated open-chain nitriles. These metabolites are believed to induce oxidative stress and damage parasitic DNA and proteins, leading to cell death.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of clinical findings. Below are the protocols for key treatments of second-stage HAT.
Nifurtimox-Eflornithine Combination Therapy (NECT) Protocol
-
This compound: 200 mg/kg body weight administered as a 2-hour intravenous infusion every 12 hours for 7 days.[5]
-
Nifurtimox: 5 mg/kg body weight administered orally every 8 hours for 10 days.[5]
-
Patient Monitoring: Hospitalization is required for the duration of the intravenous treatment and for at least 7 days post-treatment for daily medical assessment.[5] A lumbar puncture is performed one day after the last dose to assess cerebrospinal fluid (CSF) for white cell count and the presence of trypanosomes.[5] Follow-up assessments are conducted at regular intervals for up to 18 months post-treatment to monitor for relapse.[11]
This compound Monotherapy Protocol
-
This compound: 100 mg/kg body weight administered as a 2-hour intravenous infusion every 6 hours for 14 days.[5]
-
Patient Monitoring: Similar to the NECT protocol, patients are hospitalized and monitored daily during treatment and for a period afterward.[5] Follow-up assessments are also conducted for up to 18 months.[11]
Melarsoprol Protocol
-
Melarsoprol: 2.2 mg/kg body weight (maximum 5 ml) administered as a slow intravenous injection once daily for 10 days.[9]
-
Concomitant Medication: Oral prednisolone (B192156) is often administered concurrently to reduce the risk of reactive encephalopathy.[9]
-
Patient Monitoring: Due to its high toxicity, treatment with melarsoprol requires close medical supervision in a hospital setting.[9] Patients are monitored for signs of encephalopathy and other severe adverse reactions.
Logical Relationship Diagram
The following diagram illustrates the comparative logic between NECT and its alternatives for the treatment of second-stage Gambiense HAT.
Conclusion
The evidence strongly supports the use of Nifurtimox-Eflornithine Combination Therapy as the first-line treatment for second-stage Trypanosoma brucei gambiense HAT.[1] Its high efficacy, coupled with a significantly improved safety profile and a more manageable treatment regimen, marks a pivotal improvement over older therapies like melarsoprol and this compound monotherapy. For researchers and drug development professionals, the success of NECT underscores the value of combination therapies in treating neglected tropical diseases, offering a model for future therapeutic development that prioritizes both efficacy and patient safety.
References
- 1. Nifurtimox-eflornithine combination therapy (NECT) | DNDi [dndi.org]
- 2. isrctn.com [isrctn.com]
- 3. Nifurtimox-eflornithine combination therapy for second-stage African Trypanosoma brucei gambiense trypanosomiasis: a multicentre, randomised, phase III, non-inferiority trial. | Epicentre [epicentre.msf.org]
- 4. Making sure you're not a bot! [gupea.ub.gu.se]
- 5. A multicentre, randomised, non-inferiority clinical trial comparing a nifurtimox-eflornithine combination to standard this compound monotherapy for late stage Trypanosoma brucei gambiense human African trypanosomiasis in Uganda - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Melarsoprol | Johns Hopkins ABX Guide [hopkinsguides.com]
- 8. researchgate.net [researchgate.net]
- 9. MELARSOPROL injectable | MSF Medical Guidelines [medicalguidelines.msf.org]
- 10. Monitoring the use of nifurtimox-eflornithine combination therapy (NECT) in the treatment of second stage gambiense human African trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Nifurtimox-eflornithine combination therapy for second-stage Trypanosoma brucei gambiense sleeping sickness: a randomized clinical trial in Congo. | Epicentre [epicentre.msf.org]
A Comparative Guide to the Synergistic Effect of Eflornithine and NSAIDs in Cancer Chemoprevention
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the synergistic anti-cancer effects of Eflornithine in combination with Non-Steroidal Anti-Inflammatory Drugs (NSAIDs), with a particular focus on Sulindac. The information presented is supported by preclinical and clinical experimental data to validate the enhanced efficacy of this combination therapy.
Executive Summary
The combination of this compound, an irreversible inhibitor of ornithine decarboxylase (ODC), and NSAIDs, which primarily target cyclooxygenase (COX) enzymes, has demonstrated significant synergistic effects in the prevention and treatment of various cancers, most notably colorectal cancer. This compound curtails cell proliferation by depleting polyamines, which are essential for cell growth, while NSAIDs induce apoptosis and inhibit inflammation. Together, they target two distinct and crucial pathways in carcinogenesis, leading to a more potent anti-tumor response than either agent alone. This guide summarizes the quantitative data from key studies, details the experimental methodologies, and visualizes the underlying molecular mechanisms.
Data Presentation
The following tables summarize the quantitative data from preclinical and clinical studies, highlighting the synergistic efficacy of the this compound and NSAID combination.
Table 1: Preclinical Efficacy in a Rat Model of Colon Cancer [1]
| Treatment Group | Dose | Adenocarcinoma Incidence Inhibition (%) | Adenocarcinoma Multiplicity Inhibition (%) |
| This compound (DFMO) | 500 ppm | - | 63% (p < 0.0001) |
| Sulindac | 150 ppm | - | 51% (p < 0.0011) |
| This compound + Sulindac | 500 ppm + 150 ppm | 57.1% (p < 0.0001) | 81% (p < 0.0001) |
| NO-Sulindac | 200 ppm | - | 22.8% (p = 0.09) |
| This compound + NO-Sulindac | 500 ppm + 200 ppm | 46.4% (p < 0.0004) | 62.1% (p < 0.0001) |
Data from a study using an azoxymethane (B1215336) (AOM)-induced colon cancer model in F344 rats.[1]
Table 2: Modulation of Key Biomarkers in Rat Colon Tumors by this compound and Sulindac Combination [1]
| Biomarker | This compound (DFMO) | Sulindac | This compound + Sulindac |
| iNOS Activity | Significantly Suppressed (p < 0.001–0.005) | Significantly Suppressed (p < 0.001–0.005) | Greater Inhibition (p < 0.0001) |
| COX-2 Activity | 27.6% Inhibition (p = 0.051) | 45.4% Inhibition (p < 0.002) | 55% Inhibition (p < 0.0001) |
| ODC Activity | Significant Inhibition | Modest, Not Significant Inhibition | Significant Inhibition |
| Polyamine Levels | Significant Inhibition | Modest Inhibition | Significant Inhibition |
| Cell Proliferation (Ki-67) | - | - | Downregulation |
| Apoptosis (p21, Bax, Caspases) | - | - | Enhancement |
| Angiogenesis (VEGF) | - | - | Downregulation |
| Wnt Signaling (β-catenin) | - | - | Downregulation |
Table 3: Clinical Efficacy in Patients with Familial Adenomatous Polyposis (FAP) [2][3]
| Treatment Group | Dose | Disease Progression (Lower GI Tract) | Risk Reduction vs. Sulindac | Risk Reduction vs. This compound |
| This compound | 750 mg/day | 19.6% (10 of 51) | - | - |
| Sulindac | 150 mg/day | 17.0% (9 of 53) | - | - |
| This compound + Sulindac | 750 mg/day + 150 mg/day | 3.7% (2 of 54) | 80% (p = 0.02) | 83% (p = 0.01) |
Post-hoc analysis of a randomized phase 3 trial in patients with at least partial lower GI tract involvement.[2][3]
Experimental Protocols
1. In Vivo Rodent Model of Colon Carcinogenesis [1]
-
Animal Model: Male F344 rats.
-
Induction of Colon Tumors: Subcutaneous injection of azoxymethane (AOM).
-
Treatment: At the adenoma stage (13 weeks post-AOM), rats are fed experimental diets containing this compound (DFMO), Sulindac, or their combination for 36 weeks.
-
Tumor Assessment: At the end of the study, the colons are excised, and tumors are histopathologically evaluated for incidence (percentage of animals with tumors) and multiplicity (average number of tumors per animal).
-
Biomarker Analysis: Tumor tissues are collected and analyzed for the activity of enzymes like iNOS, COX-2, and ODC, and for the levels of polyamines using techniques such as spectrophotometric assays and high-performance liquid chromatography (HPLC). Immunohistochemistry is used to assess protein expression of markers for cell proliferation (Ki-67), apoptosis (p21, Bax, cleaved caspases), angiogenesis (VEGF), and Wnt signaling (β-catenin).
2. Western Blot Analysis for Apoptosis Markers [2][4][5]
-
Cell Culture and Treatment: Cancer cell lines are cultured to 70-80% confluency and then treated with this compound, an NSAID, or their combination at various concentrations for a specified duration (e.g., 24, 48, or 72 hours).
-
Protein Extraction: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors. The cell lysate is then centrifuged to pellet cell debris, and the supernatant containing the protein is collected.
-
Protein Quantification: The protein concentration of each lysate is determined using a bicinchoninic acid (BCA) protein assay to ensure equal protein loading for each sample.
-
SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with a solution containing non-fat dry milk or bovine serum albumin (BSA) to prevent non-specific antibody binding. The membrane is then incubated with primary antibodies specific for apoptosis-related proteins (e.g., cleaved caspase-3, cleaved PARP, Bax, Bcl-2). After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and captured using a digital imaging system. The band intensities are quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH).
Mandatory Visualization
Caption: Synergistic mechanism of this compound and NSAIDs.
Caption: Experimental workflow for validating synergy.
References
- 1. Chemoprevention of Colon Cancer by DFMO, Sulindac, and NO-Sulindac Administered Individually or in Combinations in F344 Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. digitalcommons.wustl.edu [digitalcommons.wustl.edu]
- 4. benchchem.com [benchchem.com]
- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]
A Comparative Analysis of Topical vs. Systemic Eflornithine in Preclinical Skin Cancer Models
For Researchers, Scientists, and Drug Development Professionals
Eflornithine (B1671129), an irreversible inhibitor of ornithine decarboxylase (ODC), has been a subject of interest for cancer chemoprevention and therapy due to its ability to deplete polyamines essential for cell proliferation. This guide provides a comparative overview of topical and systemic applications of this compound in preclinical skin cancer models, based on available experimental data. It is important to note that direct head-to-head comparative studies are limited; therefore, this guide synthesizes findings from separate studies to highlight the potential advantages and disadvantages of each administration route.
Efficacy and Safety: A Tabulated Comparison
The following table summarizes quantitative data from various preclinical and clinical studies. The data is presented to facilitate a cross-study comparison between topical and systemic this compound.
| Parameter | Topical this compound | Systemic this compound |
| Efficacy Endpoint | Reduction in actinic keratosis (AK), a precursor to squamous cell carcinoma.[1] | Inhibition of tumor development and regression of existing tumors in UV-induced skin carcinogenesis models.[2] Reduction in the incidence of new basal cell carcinomas (BCC) in humans with a history of non-melanoma skin cancer (NMSC).[3] |
| Quantitative Efficacy | Modest efficacy in reducing the number of AKs in clinical studies.[1] In a mouse model of hair growth inhibition, topical this compound cream significantly inhibited hair re-growth, with enhanced efficacy when skin was pretreated with microneedles.[4] | In SKH hairless mice exposed to UV radiation, 0.4% this compound in drinking water resulted in a 72% tumor incidence at 30 weeks, compared to 100% in the control group. The average number of tumors per mouse was 2.0 in the this compound group versus 8.2 in the control group.[2] A clinical trial in humans showed a significant reduction in new BCCs (0.28 BCC/person/year with this compound vs. 0.40 for placebo).[3] |
| Safety and Side Effects | Primarily localized skin reactions, including transient burning, stinging, tingling, and cutaneous eruptions.[1][5] Systemic absorption is less than 1%.[6] | Systemic administration is associated with a higher risk of adverse events, including reversible ototoxicity (hearing loss) and gastrointestinal disturbances.[1][7] Hematologic abnormalities have also been reported.[7] |
| Route of Administration | Direct application to the skin as a cream.[5][6] | Oral administration or via drinking water in animal models.[2][3] |
Mechanism of Action: The Ornithine Decarboxylase Pathway
This compound's primary mechanism of action is the irreversible inhibition of ornithine decarboxylase (ODC), the first and rate-limiting enzyme in the biosynthesis of polyamines.[8][9] Polyamines, such as putrescine, spermidine, and spermine, are crucial for cell proliferation, differentiation, and neoplastic transformation.[8] The oncogene MYCN, often amplified in cancers, is a key transcriptional regulator of the ODC1 gene.[9][10] By inhibiting ODC, this compound depletes intracellular polyamine levels, leading to a cytostatic effect.[7][8] This disruption in polyamine synthesis affects downstream signaling pathways that regulate cell cycle progression, such as the accumulation of the cyclin-dependent kinase inhibitor p27Kip1 and subsequent G1 cell cycle arrest.[11]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for systemic and topical administration of this compound in mouse models of skin cancer.
Systemic Administration in a UV-Induced Carcinogenesis Model
This protocol is based on studies investigating the chemopreventive effects of systemic this compound on UV-induced skin tumors.[2]
-
Animal Model: SKH-1 hairless mice, which are susceptible to UV-induced skin carcinogenesis.
-
Tumor Induction: Mice are exposed to UVB radiation three times per week. The initial dose is 90 mJ/cm², which is increased by 10% weekly to a maximum of 175 mJ/cm².
-
Drug Administration: this compound (as DFMO) is provided in the drinking water at a concentration of 0.4%. This administration begins either before the first UV exposure (chemoprevention) or after tumors have appeared (therapeutic intervention).
-
Data Collection: Tumor incidence (percentage of mice with tumors) and tumor multiplicity (average number of tumors per mouse) are recorded weekly.
-
Endpoint Analysis: At the end of the study (e.g., 30 weeks), tumors can be excised for histological analysis to confirm the tumor type (e.g., squamous cell carcinoma) and to assess markers of proliferation (e.g., Ki-67) and apoptosis (e.g., TUNEL assay).
Topical Administration in a Chemically-Induced Carcinogenesis Model
As there are no direct studies of topical this compound in a skin cancer model, the following is a synthesized protocol combining a standard chemical carcinogenesis model with a topical application method.
-
Animal Model: Swiss albino or similar mouse strain susceptible to chemical carcinogenesis.
-
Tumor Induction (Two-Stage Carcinogenesis):
-
Initiation: A single topical application of a carcinogen, such as 7,12-dimethylbenz(a)anthracene (DMBA), on the shaved dorsal skin.
-
Promotion: Twice-weekly applications of a tumor promoter, such as 12-O-tetradecanoylphorbol-13-acetate (TPA), to the same area, starting one week after initiation.
-
-
Drug Administration:
-
Formulation: this compound hydrochloride 13.9% cream.
-
Application: A thin layer of the cream is applied to the carcinogen-treated area twice daily. To potentially enhance penetration, the skin can be pretreated with microneedles.[4]
-
-
Data Collection: Similar to the systemic protocol, tumor incidence and multiplicity are monitored. Tumor volume can also be measured using calipers.
-
Endpoint Analysis: Histological examination of tumors and surrounding skin, along with immunohistochemical analysis for proliferation and apoptosis markers.
Concluding Remarks
The available evidence suggests that both topical and systemic this compound have potential in the context of skin cancer, albeit with different risk-benefit profiles. Systemic this compound has demonstrated efficacy in reducing tumor formation in animal models and preventing certain types of non-melanoma skin cancer in humans, but carries a risk of systemic side effects. Topical this compound, while showing promise in treating precancerous lesions with a more favorable safety profile, may have its efficacy limited by skin penetration.
For drug development professionals, the choice between a topical and systemic formulation would depend on the specific indication (prevention vs. treatment), the target lesion depth, and the desired safety margin. Future preclinical studies should aim to conduct direct comparative efficacy and pharmacokinetic/pharmacodynamic (PK/PD) studies of topical and systemic this compound in the same skin cancer model to provide a clearer understanding of their relative therapeutic potential. Further research into advanced topical delivery systems, such as the use of microneedles, could also be pivotal in enhancing the efficacy of topical this compound for skin cancer applications.
References
- 1. This compound (DFMO) Prevents Progression of Pancreatic Cancer by Modulating Ornithine Decarboxylase Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. DFMO/eflornithine inhibits migration and invasion downstream of MYCN and involves p27Kip1 activity in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemically induced skin carcinogenesis: Updates in experimental models (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dbc.wroc.pl [dbc.wroc.pl]
- 6. This compound for treatment of high-risk neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A method to improve the efficacy of topical this compound hydrochloride cream - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Product Candidate — Orbus Therapeutics [orbustherapeutics.com]
- 9. Skin Carcinogenesis Studies Using Mouse Models with Altered Polyamines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluating Difluoromethylornithine Safety and Efficacy for Non-Melanoma Skin Cancer Chemoprevention: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A method to improve the efficacy of topical this compound hydrochloride cream - PubMed [pubmed.ncbi.nlm.nih.gov]
Eflornithine's Anti-Invasive Properties in Cancer Cells: An In Vitro Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro anti-invasive properties of Eflornithine, an irreversible inhibitor of ornithine decarboxylase (ODC), with other alternatives. The information is supported by experimental data from published studies, detailed methodologies for key experiments, and visualizations of the underlying molecular pathways.
Executive Summary
This compound, also known as α-difluoromethylornithine (DFMO), has demonstrated significant anti-invasive and anti-migratory effects in various cancer cell lines in vitro. By inhibiting ODC, the rate-limiting enzyme in polyamine biosynthesis, this compound disrupts cellular processes crucial for cell motility and invasion. Experimental evidence from Boyden chamber assays and wound healing assays confirms its ability to impede cancer cell migration and invasion, particularly in neuroblastoma. While direct comparative studies with other specific anti-invasive agents are limited, this compound's mechanism of action offers a distinct therapeutic strategy. Its effects are mediated through the modulation of signaling pathways involving Rho GTPases and the cell cycle regulator p27Kip1.
Comparative Performance of this compound
The anti-invasive efficacy of this compound has been quantified in several in vitro studies. The following tables summarize the key findings.
Table 1: Inhibition of Cancer Cell Invasion and Migration by this compound
| Cancer Cell Line | Assay Type | Treatment | Concentration | % Inhibition | Reference |
| Neuroblastoma (MYCN2) | Boyden Chamber Transwell Assay | DFMO | 5 mM | 56% | [1] |
Table 2: IC50 Values of this compound (DFMO) for Cell Viability
| Cancer Cell Line | Assay Type | IC50 | Reference |
| Neuroblastoma (BE(2)-C) | Calcein AM cell viability assay | 3.0 mM | |
| Neuroblastoma (SMS-KCNR) | Calcein AM cell viability assay | 10.6 mM |
Note: IC50 values for cell viability provide an indication of the effective concentration range for this compound's biological activity, although they do not directly measure anti-invasive potency.
Mechanism of Action: Signaling Pathways
This compound's anti-invasive effects stem from its primary function as an inhibitor of ornithine decarboxylase (ODC), leading to the depletion of intracellular polyamines. This has significant downstream consequences on signaling pathways that regulate cell migration and invasion.
Polyamine Biosynthesis and Downstream Effects
Polyamines, such as putrescine, spermidine, and spermine, are essential for cell growth, proliferation, and the regulation of cytoskeletal dynamics. This compound irreversibly inhibits ODC, the first and rate-limiting enzyme in the polyamine biosynthesis pathway, thereby depleting the cellular pool of these crucial molecules.
Caption: Inhibition of Ornithine Decarboxylase (ODC) by this compound.
Modulation of Rho GTPase Signaling
Polyamine depletion has been shown to impact the activity of Rho GTPases, a family of small signaling G proteins that are master regulators of the actin cytoskeleton and cell motility. Specifically, the depletion of polyamines can lead to decreased levels and activity of RhoA, Rac1, and Cdc42, which are critical for the formation of stress fibers, lamellipodia, and filopodia, respectively – structures essential for cell migration.
Caption: this compound's impact on Rho GTPase signaling and cell motility.
Involvement of p27Kip1
In neuroblastoma cells, the anti-migratory and anti-invasive effects of this compound (DFMO) have been linked to the cyclin-dependent kinase inhibitor p27Kip1. DFMO treatment leads to the accumulation of p27Kip1, which, in addition to its role in cell cycle arrest, can also regulate cell migration.
Experimental Protocols
Detailed methodologies for the key in vitro assays used to evaluate the anti-invasive properties of this compound are provided below.
Matrigel Invasion Assay (Boyden Chamber Assay)
This assay measures the ability of cancer cells to invade through a basement membrane matrix.
Workflow:
Caption: Workflow for the Matrigel Invasion Assay.
Detailed Protocol:
-
Coating of Transwell Inserts:
-
Thaw Matrigel basement membrane matrix on ice overnight at 4°C.
-
Dilute Matrigel to the desired concentration (e.g., 1 mg/ml) with cold, serum-free cell culture medium.
-
Add 100 µl of the diluted Matrigel solution to the upper chamber of a Transwell insert (8 µm pore size).
-
Incubate at 37°C for at least 4-6 hours to allow the gel to solidify.
-
-
Cell Preparation and Seeding:
-
Culture cancer cells to 70-80% confluency.
-
Serum-starve the cells for 18-24 hours.
-
Harvest cells and resuspend them in serum-free medium at a concentration of 5 x 10^4 to 1 x 10^5 cells/ml.
-
If testing this compound, pre-treat the cells with the desired concentration of the drug for a specified period (e.g., 24-72 hours) before seeding.
-
Add 200 µl of the cell suspension to the Matrigel-coated upper chamber.
-
-
Invasion:
-
Add 500 µl of complete medium containing a chemoattractant (e.g., 10% fetal bovine serum) to the lower chamber.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 12-48 hours.
-
-
Quantification:
-
After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix the invading cells on the lower surface of the membrane with methanol (B129727) for 10 minutes.
-
Stain the cells with a 0.5% crystal violet solution for 20 minutes.
-
Wash the inserts with water and allow them to air dry.
-
Count the number of stained cells in several random fields under a microscope. The results can be expressed as the percentage of invasion inhibition compared to a control group.
-
Wound Healing (Scratch) Assay
This assay measures the collective migration of a sheet of cells.
Workflow:
Caption: Workflow for the Wound Healing Assay.
Detailed Protocol:
-
Cell Seeding:
-
Seed cells in a 6-well or 12-well plate at a density that will form a confluent monolayer within 24 hours.
-
-
Creating the Wound:
-
Once the cells are confluent, use a sterile 200 µl pipette tip to create a straight scratch across the center of the well.
-
Gently wash the well with phosphate-buffered saline (PBS) to remove detached cells and debris.
-
-
Treatment and Imaging:
-
Replace the PBS with fresh culture medium. For the treatment group, add the desired concentration of this compound to the medium.
-
Immediately capture images of the scratch at time 0 using a phase-contrast microscope.
-
Incubate the plate at 37°C and 5% CO2.
-
Acquire images of the same fields at regular intervals (e.g., every 6, 12, and 24 hours).
-
-
Analysis:
-
Measure the width or area of the scratch at each time point using image analysis software (e.g., ImageJ).
-
Calculate the percentage of wound closure over time for both control and treated cells. The inhibition of migration can be quantified by comparing the rate of wound closure between the groups.
-
Conclusion
The available in vitro evidence strongly suggests that this compound possesses significant anti-invasive properties against cancer cells. Its well-defined mechanism of action, centered on the inhibition of polyamine biosynthesis, provides a solid rationale for its further investigation as an anti-metastatic agent. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for researchers to design and interpret studies aimed at further validating and comparing the anti-invasive efficacy of this compound. Future research should focus on direct comparative studies with other anti-invasive agents across a broader range of cancer cell lines to establish a more comprehensive understanding of its relative potency and therapeutic potential.
References
Eflornithine in Neuroblastoma: A Comparative Analysis of Clinical Trial Outcomes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of clinical trial outcomes for Eflornithine (B1671129), also known as α-difluoromethylornithine (DFMO), in the treatment of neuroblastoma. This compound is an irreversible inhibitor of ornithine decarboxylase (ODC), a key enzyme in polyamine biosynthesis, which is often dysregulated in neuroblastoma.[1][2][3] This document summarizes quantitative data from key clinical trials, details experimental protocols, and visualizes the relevant biological pathways and experimental workflows.
Mechanism of Action
This compound's primary mechanism of action is the irreversible inhibition of ornithine decarboxylase (ODC), the rate-limiting enzyme in the biosynthesis of polyamines.[1][2] Polyamines are essential for cell growth and proliferation.[4] In neuroblastoma, particularly in cases with MYCN amplification, ODC is often overexpressed, leading to an accumulation of polyamines that drives tumor growth.[1][5] By inhibiting ODC, this compound depletes intracellular polyamine levels, which in turn can suppress tumor growth and induce senescence.[1][2] Research has also shown that this compound's inhibition of polyamine synthesis can restore the balance of the LIN28/Let-7 pathway, which is involved in regulating cancer stem cells.[2][5]
Key Clinical Trial Outcomes
Recent clinical trials have demonstrated the efficacy of this compound as a maintenance therapy for high-risk neuroblastoma (HRNB) patients who have shown at least a partial response to prior multiagent, multimodality therapy. The most significant evidence comes from a comparison of Study 3b (NCT02395666), an investigational arm, with the historical control arm from Study ANBL0032.[6][7][8]
| Trial Identifier | Patient Population | Treatment Regimen | Key Outcomes | Citation |
| Study 3b (NMTRC003B / NCT02395666) | High-Risk Neuroblastoma (HRNB) patients in remission after standard or relapse therapy. | Oral this compound (DFMO) twice daily for up to 2 years. Dosage based on body surface area. | 2-Year Event-Free Survival (EFS): 84% (Stratum 1) 2-Year Overall Survival (OS): 97% (Stratum 1) | [4][7][9] |
| Study ANBL0032 (External Control) | High-Risk Neuroblastoma (HRNB) patients post-consolidation. | Standard of care at the time, including dinutuximab, GM-CSF, IL-2, and cis-retinoic acid. | Served as the historical benchmark for comparison with Study 3b. | [6][8] |
| Comparative Analysis (Study 3b vs. ANBL0032) | Propensity score-matched cohorts of HRNB patients. | This compound maintenance vs. no this compound maintenance. | EFS Hazard Ratio (HR): 0.48 (95% CI: 0.27-0.85) OS Hazard Ratio (HR): 0.32 (95% CI: 0.15-0.70) | [6][7][8][10][11] |
| Phase II Relapsed/Refractory Neuroblastoma Trial | Patients (≤ 30.99 years) with relapsed/refractory neuroblastoma. | This compound (DFMO) in combination with Etoposide (B1684455). | To evaluate the effectiveness of the combination therapy. | [12][13][14] |
Experimental Protocols
Study 3b (NCT02395666): this compound as Maintenance Therapy
-
Study Design: A multi-center, open-label, non-randomized, single-arm Phase II trial.[6][7][9]
-
Patient Population: Patients with high-risk neuroblastoma in remission following completion of standard upfront or relapse therapy.[4][9]
-
Intervention: Oral this compound (DFMO) administered twice daily. The dosage was based on the patient's body surface area (BSA), typically ranging from 500 to 1000 mg/m² per dose.[15][16] Treatment continued for a maximum of two years or until disease progression or unacceptable toxicity.[6][7]
-
Primary Outcome Measures: Event-Free Survival (EFS) was the major efficacy outcome, with events defined as disease progression, relapse, secondary cancer, or death from any cause.[6][7]
-
Secondary Outcome Measures: Overall Survival (OS) was also assessed.[6][7] Safety and tolerability were monitored throughout the study.[16]
ANBL0032 (External Control Arm)
-
Study Design: A multi-center, open-label, randomized Phase III trial.[6][8]
-
Patient Population: Pediatric patients with high-risk neuroblastoma who had achieved at least a partial response to induction therapy.[6]
-
Intervention: The experimental arm, used for comparison, received a combination of dinutuximab, granulocyte-macrophage colony-stimulating factor (GM-CSF), interleukin-2 (B1167480) (IL-2), and cis-retinoic acid.[6][7]
-
Outcome Measures: Data from this trial, specifically from patients who would have been eligible for Study 3b, were used to create a propensity score-matched external control group to compare EFS and OS.[6][8][10]
Adverse Events
The most common adverse reactions (occurring in ≥5% of patients) reported in Study 3b included otitis media, diarrhea, cough, sinusitis, pneumonia, upper respiratory tract infection, conjunctivitis, vomiting, pyrexia, allergic rhinitis, decreased neutrophils, increased alanine (B10760859) aminotransferase (ALT), increased aspartate aminotransferase (AST), hearing loss, skin infection, and urinary tract infection.[6][7][10]
Regulatory Status
On December 13, 2023, the U.S. Food and Drug Administration (FDA) approved this compound (brand name IWILFIN™) to reduce the risk of relapse in adult and pediatric patients with high-risk neuroblastoma who have demonstrated at least a partial response to prior multiagent, multimodality therapy, including anti-GD2 immunotherapy.[6][7][10][11][17] This marked the first FDA approval of a therapy intended to reduce the risk of relapse in this patient population.[7]
References
- 1. This compound for treatment of high-risk neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. emedicine.medscape.com [emedicine.medscape.com]
- 4. Iwilfin (this compound) approved by the FDA as the first and only oral maintenance therapy for high-risk neuroblastoma in adult and pediatric patients: Narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NMTRC014: NMTT- Neuroblastoma Maintenance Therapy Trial Using Difluoromethylornithine (DFMO) | NYU Langone Health [clinicaltrials.med.nyu.edu]
- 6. oncologynewscentral.com [oncologynewscentral.com]
- 7. FDA approves this compound for adult and pediatric patients with high-risk neuroblastoma | FDA [fda.gov]
- 8. ascopubs.org [ascopubs.org]
- 9. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 10. This compound Approved for Reduction of Risk of Relapse in High-Risk Neuroblastoma - Oncology Data Advisor [oncdata.com]
- 11. cancernetwork.com [cancernetwork.com]
- 12. Phase II Trial of this compound (DFMO) and Etoposide for Relapsed/Refractory Neuroblastoma [archildrens.org]
- 13. Research Studies and Clinical Trials Search - Neuroblastoma: A clinical trial of elfornithine/DFMO and etoposide for relapsed/refractory neuroblastoma - Children's Mercy [childrensmercy.org]
- 14. trials.braintumor.org [trials.braintumor.org]
- 15. beatcc.org [beatcc.org]
- 16. ClinicalTrials.gov [clinicaltrials.gov]
- 17. This compound as Postimmunotherapy Maintenance in High-Risk Neuroblastoma: Externally Controlled, Propensity Score–Matched Survival Outcome Comparisons - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Eflornithine in Combination with Lomustine for Glioma Therapy
This guide provides a detailed comparative analysis of the therapeutic regimen combining eflornithine (B1671129) and lomustine (B1675051) for the treatment of gliomas. It is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the mechanism of action, clinical trial data, and a comparison with alternative treatments, supported by experimental data and protocol descriptions.
Introduction to Glioma Treatment and Investigational Approach
Gliomas, particularly high-grade tumors like anaplastic astrocytoma, present significant therapeutic challenges. The standard of care for newly diagnosed anaplastic astrocytoma typically involves surgery followed by radiation therapy, with or without chemotherapy agents like temozolomide (B1682018) (TMZ)[1][2]. However, tumor recurrence is common, and options for patients with recurrent disease are limited and often associated with poor prognosis[3][4].
The combination of this compound and lomustine has emerged as a promising strategy for a specific subset of these patients. This compound is a targeted therapy that acts as an irreversible inhibitor of ornithine decarboxylase (ODC), a key enzyme in polyamine synthesis which is often upregulated in cancer cells and contributes to their proliferation[5][6][7]. Lomustine is an alkylating agent that has been a longstanding component of chemotherapy regimens for brain tumors[8][9]. The rationale for this combination is to attack the tumor through two distinct mechanisms: cytostatic growth inhibition via this compound and cytotoxic DNA damage via lomustine.
Mechanism of Action
This compound (DFMO): this compound, or α-difluoromethylornithine, specifically targets and irreversibly inhibits ornithine decarboxylase (ODC)[5][7]. ODC is the first and rate-limiting enzyme in the biosynthesis of polyamines (e.g., putrescine, spermidine, and spermine)[5][10]. These polyamines are crucial for cell division, proliferation, and the synthesis of DNA, RNA, and proteins[10][11]. By inhibiting ODC, this compound depletes intracellular polyamine levels, leading to a cytostatic effect that slows tumor cell growth and progression[11]. This mechanism is particularly relevant in less aggressive, lower-grade tumors where the disease is less likely to overwhelm the agent's activity[11].
Lomustine (CCNU): Lomustine is a nitrosourea (B86855) compound that functions as an alkylating agent. It crosses the blood-brain barrier and causes DNA damage by forming cross-links between DNA strands, ultimately triggering apoptosis (programmed cell death) in rapidly dividing cancer cells[10].
References
- 1. braintumour.ca [braintumour.ca]
- 2. SEOM clinical guidelines for anaplastic gliomas (2017) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. standardofcare.com [standardofcare.com]
- 4. How did lomustine become standard of care in recurrent glioblastoma? - Laboratoire PRISM [laboratoire-prism.fr]
- 5. Product Candidate — Orbus Therapeutics [orbustherapeutics.com]
- 6. This compound and Lomustine Combination Shows Clinically Meaningful Improvements in Overall Survival (OS) and Progression Free Survival (PFS) in Patients with Recurrent Astrocytoma IDH Mutant Grade 3 — Orbus Therapeutics [orbustherapeutics.com]
- 7. Clinical importance of this compound (α-difluoromethylornithine) for the treatment of malignant gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recurrent Glioblastoma: A Review of the Treatment Options [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. io.nihr.ac.uk [io.nihr.ac.uk]
- 11. ascopubs.org [ascopubs.org]
A Comparative Analysis of Eflornithine Maintenance Therapy: Long-Term Efficacy Across Oncological, Dermatological, and Infectious Disease Applications
This guide provides a detailed comparison of the long-term efficacy of Eflornithine (B1671129) maintenance therapy for its primary indications: reducing the risk of relapse in high-risk neuroblastoma (HRNB), managing facial hirsutism in women, and treating late-stage Human African Trypanosomiasis (HAT), also known as sleeping sickness. The content is tailored for researchers, scientists, and drug development professionals, offering quantitative data from key clinical studies, detailed experimental protocols, and visualizations of the underlying biological pathways and trial designs.
Mechanism of Action
This compound is an irreversible inhibitor of ornithine decarboxylase (ODC), the rate-limiting enzyme in the polyamine biosynthesis pathway.[1][2] Polyamines, such as putrescine, spermidine, and spermine, are essential for cell proliferation, differentiation, and growth.[1][3] By blocking ODC, this compound depletes cellular polyamine levels, thereby arresting cell growth. This mechanism is fundamental to its therapeutic effects across different conditions:
-
In High-Risk Neuroblastoma , where the MYCN oncogene often drives ODC expression, this compound targets the dysregulated polyamine metabolism that fuels tumor growth.[3][4]
-
In Hirsutism , topical this compound inhibits ODC in hair follicles, slowing the proliferation of hair follicle cells and reducing the rate of hair growth.[1][5]
-
In Human African Trypanosomiasis , the Trypanosoma brucei parasite relies on polyamine synthesis for replication.[1][2] this compound's inhibition of ODC leads to a decrease in parasite growth and survival.[1]
High-Risk Neuroblastoma (HRNB) Maintenance Therapy
Oral this compound (also known as DFMO) is approved as a maintenance therapy to reduce the risk of relapse in adult and pediatric patients with HRNB who have shown at least a partial response to prior multi-agent, multi-modality therapy.[3][6]
Comparative Efficacy Data
Long-term efficacy was evaluated in an externally controlled study comparing patients from the NMTRC003B trial, who received this compound maintenance, with a historical control group from the ANBL0032 trial who did not.[7][8]
| Outcome Metric | This compound (DFMO) Maintenance Group | No-DFMO Control Group | Hazard Ratio (HR) [95% CI] | p-value | Citation |
| 4-Year Event-Free Survival (EFS) | 84% | 72% | 0.50 [0.29 to 0.84] | 0.008 | [7][8] |
| 4-Year Overall Survival (OS) | 96% | 84% | 0.38 [0.19 to 0.76] | 0.007 | [7][8] |
| Propensity Score-Matched 4-Year EFS | 84% | 73% | 0.48 [0.27 to 0.85] | 0.01 | [8] |
| Propensity Score-Matched 4-Year OS | 96% | 84% | 0.32 [0.15 to 0.70] | 0.005 | [8] |
Experimental Protocol: NMTRC003B vs. ANBL0032 (External Control)
-
Study Design : A single-arm, phase II study (NMTRC003B) was compared against an externally selected control group from a phase III trial (ANBL0032).[7][8] Propensity score matching was used to balance baseline demographic and disease characteristics between the groups.[8]
-
Patient Population : Patients with HRNB who had completed standard up-front therapy, including anti-GD2 immunotherapy, and had achieved at least a partial response.[6][7]
-
Intervention (DFMO/Treated Group) : Patients received up to two years of continuous oral this compound at a dose of 750 ± 250 mg/m² twice daily.[7]
-
Control (NO-DFMO/Control Group) : Patients from the ANBL0032 study who would have been eligible for the this compound trial but did not receive it.[7][8]
-
Primary Endpoints : Event-Free Survival (EFS), defined as time from the end of immunotherapy to the first occurrence of disease progression, relapse, secondary cancer, or death. Overall Survival (OS) was a key secondary endpoint.[6]
-
Follow-up : The median follow-up time was 6.1 years for the this compound group and 5.0 years for the control group.[7][8]
Facial Hirsutism Management
Topical this compound hydrochloride cream (13.9%) is approved for the reduction of unwanted facial hair in women.[5] It acts by slowing hair growth rather than removing hair, and is often used as an adjunct to other hair removal methods.[5][9]
Comparative Efficacy Data
The efficacy of topical this compound has been evaluated against a placebo (vehicle cream) and in combination with laser therapy.
| Study Comparison | Key Efficacy Endpoint | This compound Group | Control/Placebo Group | p-value | Citation |
| This compound vs. Placebo (24 weeks) | Physician-assessed "success" (clear/almost clear/marked improvement) | 32% | 8-9% | ≤0.05 | [9][10] |
| This compound + Laser vs. Laser + Placebo | Physician-assessed clear/almost clear sites | 93.5% - 94% | 67.9% - 68% | 0.021 | [10][11][12] |
| This compound + Laser vs. Laser + Placebo | Patient preference for treated side | 42% - 60% | 0% - 19% | <0.029 | [10] |
| This compound + Other Hair Removal | Reduction in hair regrowth after 6 months | 17% (additive effect) | N/A | 0.048 | [12] |
Note: The benefits of topical this compound are temporary, with hair growth returning to pre-treatment levels within approximately 8 weeks of discontinuing use.[10][11]
Experimental Protocol: Adjunctive Therapy with Laser
-
Study Design : Randomized, double-blind, placebo-controlled trials where patients served as their own control (e.g., applying this compound to one side of the face and placebo to the other).[10]
-
Patient Population : Women with unwanted facial hair (hirsutism) on the upper lip or chin, often requiring hair removal at least twice weekly.[10]
-
Intervention :
-
This compound Group : Application of 13.9% this compound cream twice daily to the designated treatment area.[10]
-
Control Group : Application of a base (placebo) cream twice daily.[10]
-
Concomitant Therapy : Both groups received standardized laser hair removal treatments to the entire affected area at specified intervals (e.g., at weeks 2 and 10).[10]
-
-
Primary Endpoints : Physician's Global Assessment (PGA) of hair clearance, objective hair counts, and Patient Self-Assessment of improvement and satisfaction.[12]
-
Study Duration : Treatment periods ranged from 24 to 34 weeks.[10]
Human African Trypanosomiasis (HAT) Treatment
For late-stage (meningoencephalitic) HAT caused by Trypanosoma brucei gambiense, this compound monotherapy was a significant advancement over previous arsenic-based treatments.[13] However, its administration was logistically challenging.[14] Nifurtimox-Eflornithine Combination Therapy (NECT) was developed to simplify the treatment regimen.[15][16]
Comparative Efficacy Data
Clinical trials have established the non-inferiority of a shorter NECT course compared to the longer this compound monotherapy regimen.
| Outcome Metric (Follow-up) | NECT | This compound Monotherapy | Risk Difference [95% CI] | Citation |
| Cure Rate (18 months) | 90.9% | 88.9% | 0.02 [-0.07 to 0.11] | [17] |
| Cure Rate (18 months) | 96.2% | 94.1% | N/A | [14] |
| Relapse Rate (18 months) | 2/52 (3.8%) | 2/51 (3.9%) | N/A | [14] |
| Treatment-Related Deaths | 0/52 (0%) | 1/51 (2.0%) | N/A | [14] |
| Overall Risk Difference (Meta-analysis) | N/A | N/A | 0.03 [-0.02 to 0.08] | [17] |
NECT is now recommended as the first-line treatment for second-stage gambiense HAT.[15][17]
Experimental Protocol: NECT vs. This compound Monotherapy
-
Study Design : Multicenter, randomized, open-label, non-inferiority clinical trials.[14][17]
-
Patient Population : Patients newly diagnosed with second-stage T. b. gambiense HAT.[13][17]
-
Intervention Arms :
-
NECT : Intravenous this compound (400 mg/kg/day, divided into two infusions every 12 hours) for 7 days, combined with oral Nifurtimox (15 mg/kg/day, divided into three doses) for 10 days.[16][18]
-
This compound Monotherapy : Intravenous this compound (400 mg/kg/day, divided into four infusions every 6 hours) for 14 days.[14][16]
-
-
Primary Endpoint : Cure rate at 18 or 24 months post-treatment, defined as the absence of trypanosomes in cerebrospinal fluid (CSF) and a normal CSF white blood cell count.[17][18][19]
-
Safety Assessment : Monitoring of adverse events (AEs), with severe reactions being a key secondary outcome.[14][17]
References
- 1. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 2. The mechanism of action of this compound - The Science Snail [sciencesnail.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Iwilfin (this compound) approved by the FDA as the first and only oral maintenance therapy for high-risk neuroblastoma in adult and pediatric patients: Narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]
- 6. Advancing neuroblastoma care: future horizons after approval of this compound by FDA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ascopubs.org [ascopubs.org]
- 8. This compound as Postimmunotherapy Maintenance in High-Risk Neuroblastoma: Externally Controlled, Propensity Score–Matched Survival Outcome Comparisons - PMC [pmc.ncbi.nlm.nih.gov]
- 9. droracle.ai [droracle.ai]
- 10. dtb.bmj.com [dtb.bmj.com]
- 11. oanahealth.com [oanahealth.com]
- 12. digitalcommons.pcom.edu [digitalcommons.pcom.edu]
- 13. Safety and effectiveness of first line this compound for Trypanosoma brucei gambiense sleeping sickness in Sudan: cohort study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. Effectiveness of Nifurtimox this compound Combination Therapy (NECT) in T. b. gambiense second stage sleeping sickness patients in the Democratic Republic of Congo: Report from a field study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Monitoring the use of nifurtimox-eflornithine combination therapy (NECT) in the treatment of second stage gambiense human African trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A multicentre, randomised, non-inferiority clinical trial comparing a nifurtimox-eflornithine combination to standard this compound monotherapy for late stage Trypanosoma brucei gambiense human African trypanosomiasis in Uganda - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Nifurtimox plus this compound for Late-Stage Sleeping Sickness in Uganda: A Case Series - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Pharmacodynamic Profiles of L- and D-Eflornithine Enantiomers
For Researchers, Scientists, and Drug Development Professionals
Eflornithine (B1671129), an irreversible inhibitor of ornithine decarboxylase (ODC), is a crucial therapeutic agent for conditions ranging from African trypanosomiasis to hirsutism and certain cancers. As a chiral molecule, this compound exists as two enantiomers, L-eflornithine and D-eflornithine. Emerging research indicates significant differences in the pharmacodynamic profiles of these enantiomers, with implications for therapeutic efficacy and drug development. This guide provides an objective comparison of L- and D-eflornithine, supported by experimental data, detailed methodologies, and visual representations of key pathways and workflows.
Executive Summary of Pharmacodynamic Properties
The pharmacodynamic profiles of L- and D-eflornithine are primarily distinguished by their differential affinity for and inhibition of ornithine decarboxylase, the rate-limiting enzyme in polyamine biosynthesis. This stereoselectivity has significant consequences for their biological activity.
| Parameter | L-Eflornithine | D-Eflornithine | Racemic (D/L)-Eflornithine | Reference(s) |
| Target Affinity (KD) | 1.3 ± 0.3 µM | 28.3 ± 3.4 µM | 2.2 ± 0.4 µM | [1][2] |
| Inactivation Constant (kinact) | 0.15 ± 0.03 min-1 | 0.25 ± 0.03 min-1 | 0.15 ± 0.03 min-1 | [1][2] |
| Inhibitory Potency (IC50) | ~9.1 µM (vs. T.b. gambiense) | ~50 µM (vs. T.b. gambiense) | Not explicitly stated in the same study | |
| Cellular Effects | More potent inhibitor of cell proliferation and polyamine synthesis.[1][2] | Less potent inhibitor of cell proliferation and polyamine synthesis.[1][2] | Induces G1 cell cycle arrest and affects cell survival pathways.[3][4] | |
| Intestinal Absorption | Lower bioavailability in rats (41% at 750-2000 mg/kg).[5] | Higher bioavailability in rats (62% at 750-2000 mg/kg).[5] | Stereoselective absorption favoring the D-enantiomer.[5] |
Mechanism of Action: Suicide Inhibition of Ornithine Decarboxylase
This compound acts as a "suicide inhibitor" of ODC. It enters the active site of the enzyme and undergoes a catalytic conversion, leading to the formation of a reactive intermediate that covalently binds to and irreversibly inactivates the enzyme. This prevents the conversion of ornithine to putrescine, the first and rate-limiting step in the biosynthesis of polyamines (spermidine and spermine). Polyamines are essential for cell proliferation, differentiation, and macromolecular synthesis. By depleting intracellular polyamine pools, this compound cytostatically inhibits cell growth.[3][6]
The key difference between the enantiomers lies in their initial binding affinity to the ODC active site. L-eflornithine exhibits a significantly higher affinity (lower KD) for human ODC, approximately 20 times greater than that of D-eflornithine.[1][2] This suggests that at equivalent concentrations, L-eflornithine is more likely to form an enzyme-inhibitor complex. Interestingly, the subsequent rate of irreversible inactivation (kinact) is comparable between the two enantiomers.[1][2]
Signaling Pathway of ODC Inhibition
Note: The induction of Akt and p27 signaling has been observed with racemic this compound; the specific contributions of each enantiomer to these downstream effects have not been fully elucidated.[3]
Experimental Protocols
Human Ornithine Decarboxylase (ODC) Inhibition Assay
This assay is designed to determine the inhibitory potency (KD and kinact) of L- and D-eflornithine against purified human ODC.
Materials:
-
Purified human ODC enzyme
-
L- and D-eflornithine enantiomers
-
[1-14C] L-ornithine (radiolabeled substrate)
-
L-ornithine (unlabeled substrate)
-
Pyridoxal-5-phosphate (PLP)
-
Dithiothreitol (DTT)
-
Tris-HCl buffer (pH 7.5)
-
EDTA
-
Scintillation vials and cocktail
-
Microcentrifuge tubes
Procedure:
-
Enzyme Preparation: Prepare a working solution of purified human ODC enzyme in a buffer containing 25 mM Tris and 0.1 mM EDTA.
-
Inhibitor Incubation: In separate microcentrifuge tubes, incubate a fixed concentration of the ODC enzyme (e.g., 100 ng) with increasing concentrations of either L- or D-eflornithine for 30 minutes at room temperature.
-
Reaction Initiation: Initiate the enzymatic reaction by adding 200 µL of an assay mix to each tube. The final assay mix should contain 6.25 mM Tris-HCl (pH 7.5), 100 µM L-ornithine, 50 µM PLP, 1.56 mM DTT, and 0.1 µCi of [1-14C] L-ornithine.
-
Reaction Incubation: Incubate the reaction mixtures for a defined period (e.g., 30-60 minutes) at 37°C.
-
Reaction Termination and CO2 Capture: Terminate the reaction by adding an acid (e.g., citric acid). The released 14CO2 is captured on a filter paper soaked in a CO2-trapping agent (e.g., hyamine hydroxide) placed in a sealed vial.
-
Quantification: Transfer the filter paper to a scintillation vial containing scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the rate of ODC activity at each inhibitor concentration. Determine the KD and kinact values by fitting the data to appropriate enzyme kinetic models for irreversible inhibition.[7][8]
Cell Proliferation and Polyamine Content Analysis
This assay evaluates the cytostatic effects of the this compound enantiomers on cultured cells.
Materials:
-
Human cancer cell line (e.g., HCT116 colon cancer cells)[2]
-
Cell culture medium and supplements
-
L- and D-eflornithine
-
Cell counting solution (e.g., trypan blue) or a proliferation assay kit (e.g., MTT, SRB)
-
Reagents for polyamine analysis (e.g., HPLC with fluorescence detection)
Procedure:
-
Cell Seeding: Seed the cells in multi-well plates at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of L- or D-eflornithine. Include an untreated control group.
-
Proliferation Assessment: At different time points (e.g., 24, 48, 72 hours), determine the cell number in each well using a cell counter or a proliferation assay according to the manufacturer's instructions.
-
Polyamine Extraction: For polyamine analysis, harvest the cells at the same time points, wash with PBS, and lyse the cells to extract intracellular polyamines.
-
Polyamine Quantification: Analyze the levels of putrescine, spermidine, and spermine in the cell lysates using a validated method such as HPLC with pre-column derivatization and fluorescence detection.
-
Data Analysis: Compare the effects of L- and D-eflornithine on cell proliferation and intracellular polyamine levels relative to the untreated control.
Experimental Workflow for In Vitro and In Vivo Comparison
Concluding Remarks
The pharmacodynamic data clearly indicate that L-eflornithine is the more potent inhibitor of human ornithine decarboxylase, primarily due to its higher binding affinity. This translates to greater efficacy in inhibiting cell proliferation and polyamine synthesis in vitro. However, in vivo studies in rats suggest that the less active D-enantiomer is more readily absorbed following oral administration.[5] This stereoselective absorption presents a significant challenge for the oral delivery of the more potent L-enantiomer and may explain the high doses required for the efficacy of racemic this compound in some applications.
Further research is warranted to elucidate the specific downstream signaling consequences of inhibiting ODC with each enantiomer. A deeper understanding of the structure-activity relationship and the mechanisms of stereoselective transport could inform the design of more effective ODC inhibitors and novel drug delivery strategies to enhance the therapeutic potential of L-eflornithine. For drug development professionals, these findings underscore the critical importance of evaluating the pharmacodynamic and pharmacokinetic properties of individual enantiomers early in the development process.
References
- 1. Inhibition of human ornithine decarboxylase activity by enantiomers of difluoromethylornithine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of human ornithine decarboxylase activity by enantiomers of difluoromethylornithine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ornithine Decarboxylase Inhibition by DFMO Activates Opposing Signaling Pathways via Phosphorylation of both Akt/PKB and p27Kip1 in Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell proliferation and polyamine metabolism in 9L cells treated with (2R,5R)-6-heptyne-2,5-diamine or alpha-difluoromethylornithine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enantioselective and nonlinear intestinal absorption of this compound in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison and characterization of growth inhibition in L1210 cells by alpha-difluoromethylornithine, an inhibitor of ornithine decarboxylase, and N1,N8-bis(ethyl)spermidine, an apparent regulator of the enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Biological Activity of Novel Ornithine Decarboxylase (ODC) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
